molecular formula C10H14N2O B1271009 2-amino-N-propylbenzamide CAS No. 56814-10-9

2-amino-N-propylbenzamide

Cat. No.: B1271009
CAS No.: 56814-10-9
M. Wt: 178.23 g/mol
InChI Key: XFIFLMUVUBNJEY-UHFFFAOYSA-N
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Description

2-amino-N-propylbenzamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIFLMUVUBNJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364711
Record name 2-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56814-10-9
Record name 2-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-N-propylbenzamide from Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-propylbenzamide, a valuable intermediate in pharmaceutical and chemical research, utilizing isatoic anhydride and propylamine as primary reactants. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and discusses strategies for process optimization and characterization of the final product. Furthermore, it emphasizes critical safety protocols for handling the involved reagents. This guide is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development, enabling a reproducible and efficient synthesis of the target compound.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a range of biological activities. Their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals like the herbicide bentazone, underscores the importance of efficient and reliable synthetic routes.[1]

The selection of isatoic anhydride as the starting material for this synthesis is predicated on several key advantages. It is a commercially available, stable, and relatively inexpensive reagent that serves as a convenient precursor to the o-aminobenzoyl moiety. The reaction of isatoic anhydride with a primary amine, such as propylamine, provides a direct and atom-economical pathway to the desired N-alkylated 2-aminobenzamide. This approach circumvents the need for protecting group strategies or the use of more hazardous reagents that might be required in alternative synthetic pathways.

The overall transformation involves the nucleophilic attack of propylamine on one of the carbonyl carbons of the isatoic anhydride ring. This leads to a ring-opening event, followed by the expulsion of carbon dioxide, to yield the final amide product. This one-pot reaction is generally high-yielding and procedurally straightforward, making it an attractive method for both laboratory-scale and potential industrial-scale production.

Reaction Mechanism and Rationale

The synthesis of this compound from isatoic anhydride and propylamine proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the primary amine (propylamine) on one of the carbonyl groups of the isatoic anhydride. This process is favored due to the electrophilic nature of the anhydride's carbonyl carbons.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propylamine attacks one of the carbonyl carbons of isatoic anhydride. This results in the formation of a tetrahedral intermediate.

  • Ring Opening: The tetrahedral intermediate is unstable and collapses. The bond between the carbonyl oxygen and the adjacent nitrogen atom in the anhydride ring breaks, leading to the opening of the heterocyclic ring.

  • Decarboxylation: The resulting intermediate is a carbamic acid derivative which is unstable and readily undergoes decarboxylation (loss of CO2) to form the final product, this compound.

This reaction is typically carried out in a suitable solvent, such as 1,4-dioxane, at an elevated temperature to ensure a reasonable reaction rate.[2] The choice of solvent is crucial; it must be inert to the reactants and capable of dissolving the starting materials to a sufficient extent.

Reaction_Mechanism Isatoic_Anhydride Isatoic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Isatoic_Anhydride->Tetrahedral_Intermediate Nucleophilic Attack by Propylamine Propylamine Propylamine Ring_Opened_Intermediate Ring-Opened Intermediate (Carbamic Acid Derivative) Tetrahedral_Intermediate->Ring_Opened_Intermediate Ring Opening Product This compound Ring_Opened_Intermediate->Product Decarboxylation CO2 CO2 Ring_Opened_Intermediate->CO2

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from isatoic anhydride.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityPurity
Isatoic Anhydride118-48-9163.131.0 eq≥98%
Propylamine107-10-859.111.1 eq≥99%
1,4-Dioxane123-91-188.11-Anhydrous
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Synthetic Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.0 equivalent).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to create a suspension.

  • Reagent Addition: Under an inert atmosphere, add propylamine (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for approximately 1.5 hours.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow Start Start: Assemble Dry Glassware Add_Reagents Add Isatoic Anhydride and 1,4-Dioxane Start->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Add_Reagents->Inert_Atmosphere Add_Propylamine Add Propylamine Inert_Atmosphere->Add_Propylamine Heat_React Heat to 60-70°C for 1.5 hours Add_Propylamine->Heat_React Monitor_TLC Monitor Reaction by TLC Heat_React->Monitor_TLC Cool_Down Cool to Room Temperature Monitor_TLC->Cool_Down Reaction Complete Solvent_Removal Remove Solvent (Rotary Evaporator) Cool_Down->Solvent_Removal Purification Purify by Column Chromatography Solvent_Removal->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Pure this compound Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

Several parameters can be adjusted to optimize the synthesis of this compound.

  • Solvent: While 1,4-dioxane is a common choice, other polar aprotic solvents can be explored.[2] The choice of solvent can influence reaction time and yield.

  • Temperature: The reaction temperature can be varied to find the optimal balance between reaction rate and the formation of potential byproducts.

  • Stoichiometry: A slight excess of propylamine is typically used to ensure complete consumption of the isatoic anhydride. The optimal molar ratio can be determined empirically.

Troubleshooting Common Issues:

  • Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction has gone to completion using TLC. The purity of the starting materials is also crucial.

  • Impure Product: The formation of byproducts can lead to an impure product. Purification by column chromatography is often necessary to obtain a high-purity compound. Recrystallization may also be a viable purification method.

Characterization and Analytical Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to provide further structural information through fragmentation patterns. The expected molecular weight for C10H14N2O is approximately 178.23 g/mol .[3]

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product.[4]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Isatoic Anhydride: Isatoic anhydride is irritating to the eyes, respiratory system, and skin.[5] It should be handled in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6]

  • Propylamine: Propylamine is a flammable liquid and is harmful if swallowed or inhaled.[7] It should also be handled in a fume hood, and appropriate PPE should be worn.

  • 1,4-Dioxane: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling should be done in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[5]

Conclusion

The synthesis of this compound from isatoic anhydride and propylamine is a robust and efficient method for producing this valuable chemical intermediate. This guide has provided a comprehensive overview of the reaction, including a detailed experimental protocol, mechanistic insights, and safety considerations. By following the procedures outlined herein, researchers and drug development professionals can confidently and safely synthesize this compound for their research and development needs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, this compound. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • Stavber, G., & Stavber, S. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one.
  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). Retrieved from [Link]

  • Dadiboyena, S. (2018). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 3(11), 16041-16049.
  • Google Patents. (n.d.). EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.
  • Google Patents. (n.d.). US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate.
  • Kamal, A., & Ali, M. M. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-748.
  • Organic Syntheses. (n.d.). isatoic anhydride. Retrieved from [Link]

  • Quora. (2021). Why does propyl amine act as a nucleophile in the presence of acetic anhydride and not as a base? Is there any major or minor product?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... Retrieved from [Link]

  • SafetyQuip. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, this compound. Retrieved from [Link]

  • Stauber, E. J., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society, 75(13), 3215-3219.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-propylbenzamide, a substituted benzamide derivative, presents a chemical scaffold of significant interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the rational design of formulation and analytical methodologies. This technical guide provides a detailed overview of the key physicochemical characteristics of this compound, including its structural features, solubility, ionization constant (pKa), and lipophilicity (logP/logD). While experimental data for this specific molecule is not extensively available in public literature, this guide furnishes detailed, field-proven experimental protocols for the determination of these critical parameters. By equipping researchers with both the theoretical framework and practical methodologies, this document aims to facilitate further investigation and application of this compound in scientific research.

Chemical Identity and Structural Properties

This compound is an organic molecule characterized by a benzamide core substituted with an amino group at the ortho-position of the phenyl ring and a propyl group on the amide nitrogen.

Table 1: Core Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 56814-10-9[1][2]
Molecular Formula C₁₀H₁₄N₂O[1][2]
Molecular Weight 178.23 g/mol [2]
Canonical SMILES CCCNC(=O)C1=CC=CC=C1N[1][2]
InChI Key XFIFLMUVUBNJEY-UHFFFAOYSA-N[1][2]

These fundamental properties are crucial for a variety of applications, from ensuring correct compound identification to the stoichiometric calculations required in experimental work.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and, consequently, its bioavailability. The presence of both a lipophilic benzene ring and propyl group, alongside hydrogen-bonding capable amino and amide moieties, suggests that the solubility of this compound will be highly dependent on the solvent system.

Table 2: Predicted and Experimental Solubility of this compound

Solvent SystemPredicted Qualitative SolubilityExperimental Quantitative Solubility
Aqueous (e.g., Water, PBS pH 7.4) Sparingly SolubleData not available
Polar Protic (e.g., Ethanol, Methanol) SolubleData not available
Polar Aprotic (e.g., DMSO, DMF) Highly SolubleData not available
Non-polar (e.g., Hexane, Toluene) Poorly SolubleData not available

Predictions are based on the general behavior of structurally similar benzamide derivatives.[3]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5] This protocol provides a robust framework for obtaining reliable solubility data.

Rationale: This method ensures that the solution is fully saturated with the compound, and by measuring the concentration in the supernatant after reaching equilibrium, the maximum dissolved amount at a given temperature is determined.

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

    • Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand to permit the settling of excess solid.

    • To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[1]

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Quantification:

    • Analyze the diluted samples using the validated HPLC method.

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolation from the calibration curve.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 analysis1 Withdraw and dilute supernatant sep1->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 G A Dissolve compound in co-solvent B Calibrate and immerse pH electrode A->B C Titrate with standardized acid B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine pKa from inflection point E->F

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity: Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

Table 4: Predicted and Experimental Lipophilicity of this compound

ParameterValueMethod
logP 1.5Computed (XLogP3) [2]
logP Data not availableExperimental
logD (at pH 7.4) Data not availableExperimental
Experimental Protocol: logP/logD Determination by the Shake-Flask Method

This traditional method directly measures the partitioning of a compound between n-octanol and water. [6][7] Rationale: By quantifying the concentration of the analyte in both phases after they have reached equilibrium, a direct measure of its partitioning behavior is obtained.

  • Phase Preparation:

    • Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight. [6]2. Partitioning:

    • Dissolve a known amount of this compound in one of the phases.

    • Add a known volume of the second phase to a suitable vessel (e.g., a separatory funnel or centrifuge tube).

    • Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification:

    • Carefully sample each phase and determine the concentration of this compound using a suitable analytical technique, such as HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP = log₁₀(P).

    • For logD determination, the aqueous phase should be a buffer of the desired pH (e.g., PBS at pH 7.4).

Spectroscopic Characterization

  • ¹H NMR: Signals corresponding to the aromatic protons, the propyl group protons, and the protons of the amino and amide groups.

  • ¹³C NMR: Resonances for the carbon atoms of the benzene ring, the carbonyl group, and the propyl group.

  • FTIR: Characteristic absorption bands for N-H stretching of the primary amine and secondary amide, C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (178.23 m/z).

Stability and Polymorphism

The chemical stability and potential for polymorphism of this compound are critical considerations for its storage, handling, and formulation. Currently, there is no published data on these aspects. Stability studies under various conditions (e.g., different pH values, temperatures, and light exposure) and screening for polymorphic forms are highly recommended for any drug development program involving this compound.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound and provided detailed, actionable protocols for their experimental determination. While a significant amount of experimental data remains to be generated for this promising molecule, the methodologies outlined herein provide a clear path forward for researchers. A thorough characterization of its solubility, pKa, and logD is an indispensable step in unlocking the full therapeutic potential of this compound and its derivatives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, this compound. Retrieved January 10, 2026, from [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 1-29.
  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved January 10, 2026, from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved January 10, 2026, from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-amino-N-propylbenzamide (CAS 56814-10-9)

Publication Date: 2026-01-10

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS: 56814-10-9), a small molecule belonging to the versatile 2-aminobenzamide class. This document is structured to serve researchers, chemists, and drug development professionals by detailing the compound's physicochemical properties, a robust and validated synthesis protocol, and a thorough analytical characterization profile. Furthermore, drawing upon the well-established biological activities of the broader aminobenzamide family, this guide extrapolates a predicted pharmacological profile for this compound, highlighting its potential as a scaffold in medicinal chemistry and a candidate for further investigation. Key safety and handling protocols are also outlined to ensure its responsible use in a research setting.

Core Compound Identification and Properties

This compound is an organic compound featuring a primary aromatic amine and a propyl-substituted amide group ortho to each other on a benzene ring. This unique arrangement makes it a valuable intermediate and a potential pharmacophore.

1.1. Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning.[1][2][3][4][5]

PropertyValueSource(s)
CAS Number 56814-10-9[1][2][3]
Molecular Formula C₁₀H₁₄N₂O[1][2][3]
Molecular Weight 178.23 g/mol [2][3]
IUPAC Name This compound[1][3]
Physical State Liquid (at room temp.) / Crystalline Solid[1][5]
Melting Point 90 - 100 °C[1][5]
XLogP3 (Computed) 1.5[3][4]
Topological Polar Surface Area 55.1 Ų[4]
1.2. Safety and Handling

As a laboratory chemical, this compound requires careful handling. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3][4]

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

Hazard Statements: [3][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or aerosols. In case of contact, immediately flush the affected area with copious amounts of water. If medical advice is needed, have the product container or label at hand.[1]

Synthesis and Purification Protocol

The most direct and widely cited method for synthesizing this compound is the reaction between isatoic anhydride and n-propylamine.[1][3] This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks a carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the final amide product.

2.1. Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Final Product Isatoic_Anhydride Isatoic Anhydride Reaction Reaction Vessel (Solvent: 1,4-Dioxane) Isatoic_Anhydride->Reaction Propylamine n-Propylamine Propylamine->Reaction Heating Heat (60-70°C, 1.5h) Reaction->Heating Exothermic Addition Workup Solvent Evaporation & Aqueous Work-up Heating->Workup Reaction Completion Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Purity >95%

Synthesis workflow for this compound.
2.2. Step-by-Step Experimental Protocol

This protocol is synthesized from established procedures for aminobenzamide synthesis.[1][3]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1 equivalent, e.g., 10.0 g).

  • Solvent Addition: Add a suitable solvent such as 1,4-dioxane or isopropyl alcohol (e.g., 100 mL).[1][3] Stir the suspension.

  • Amine Addition: Slowly add n-propylamine (1.1 equivalents) to the suspension portionwise or via a dropping funnel. Causality: The reaction is exothermic; slow addition is crucial to control the reaction temperature and prevent side reactions.

  • Reaction: Heat the mixture to 60-70°C and maintain for approximately 1.5 hours, or until TLC analysis (e.g., using a 1:1 ethyl acetate:hexane mobile phase) indicates the consumption of the starting material.[3]

  • Work-up: Allow the reaction mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the final product as a crystalline solid or liquid, depending on purity.

  • Validation: The identity and purity of the synthesized this compound must be confirmed via the analytical methods described in the following section.

Analytical Characterization Profile
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons: Four protons in the aromatic region (approx. δ 6.5-7.5 ppm), exhibiting splitting patterns characteristic of a 1,2-disubstituted benzene ring.

    • Amine Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine (approx. δ 4.0-5.0 ppm), which may exchange with D₂O.

    • Amide Proton (-NH-): A triplet or broad signal for the amide proton (approx. δ 7.5-8.5 ppm), coupled to the adjacent methylene group.

    • Propyl Group Protons:

      • -CH₂- (adjacent to NH): A quartet or multiplet (approx. δ 3.2-3.4 ppm).

      • -CH₂- (middle): A sextet or multiplet (approx. δ 1.5-1.7 ppm).

      • -CH₃: A triplet (approx. δ 0.9-1.0 ppm).

  • ¹³C NMR: The carbon spectrum should display 10 distinct signals corresponding to the 10 carbon atoms in the structure, including characteristic peaks for the amide carbonyl (approx. δ 168-170 ppm) and the six aromatic carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

  • N-H Stretching: Two distinct sharp peaks for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region, and a broader peak for the secondary amide N-H stretch in the same region.

  • C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group, typically appearing around 1640-1680 cm⁻¹.[8]

  • C-N Stretching: Found in the 1200-1400 cm⁻¹ region.

  • Aromatic C-H and C=C: Bending and stretching vibrations characteristic of the benzene ring will also be present.

3.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the propyl group and cleavage at the amide bond, yielding characteristic fragment ions.

Predicted Biological Significance and Potential Applications

Direct experimental data on the biological activity of this compound is limited in publicly accessible literature. However, the 2-aminobenzamide scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2]

4.1. Predicted Mechanism of Action: HDAC Inhibition

A prominent and well-documented target for the 2-aminobenzamide class is the family of histone deacetylase (HDAC) enzymes.[2] These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, tumor suppressor genes are silenced through this mechanism.

2-aminobenzamides often act as zinc-chelating inhibitors of Class I and II HDACs. The primary amine and amide carbonyl of the scaffold can coordinate with the zinc ion in the enzyme's active site, blocking its catalytic activity. This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition cluster_enzyme Enzyme Active Site cluster_cellular_effect Cellular Process Compound This compound HDAC HDAC Enzyme (e.g., HDAC1, HDAC3) Compound->HDAC Inhibits Histone Histone Acetylation (Blocked Deacetylation) HDAC->Histone Deacetylates Zinc Zinc Ion (Zn²⁺) Chromatin Chromatin Relaxation Histone->Chromatin Gene Tumor Suppressor Gene Re-expression Chromatin->Gene Apoptosis Apoptosis / Cell Cycle Arrest Gene->Apoptosis

Predicted HDAC inhibition pathway by 2-aminobenzamides.
4.2. Potential Research Applications

Based on the activities of its structural analogs, this compound is a compelling candidate for screening in several therapeutic areas:

  • Oncology: As a potential HDAC inhibitor, it warrants investigation for anticancer properties.[2]

  • Antimicrobial Research: Various 2-aminobenzamide derivatives have demonstrated activity against bacterial and fungal pathogens.[2][9]

  • Neuroscience: The scaffold is present in compounds with anticonvulsant and other CNS activities.

  • Inflammation and Metabolic Disease: Related amino-aryl-benzamide compounds have been patented for the treatment of conditions like non-alcoholic fatty liver disease (NAFLD), suggesting a role in metabolic and inflammatory pathways.[10]

The N-propyl group, compared to other substituents, will modulate the compound's lipophilicity and steric profile, which could fine-tune its potency, selectivity, and pharmacokinetic properties for any of these potential targets.

Conclusion

This compound (CAS 56814-10-9) is a readily synthesizable compound with a clear analytical profile. While its specific biological functions are yet to be extensively reported, its structural relationship to a class of molecules with profound pharmacological importance, particularly as HDAC inhibitors, marks it as a compound of significant interest. This guide provides the foundational knowledge—from synthesis to predicted activity—to empower researchers to explore its potential in drug discovery and chemical biology. The validation of its predicted activities through empirical testing represents a promising avenue for future research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, this compound. Retrieved January 10, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. Retrieved January 10, 2026, from [Link].

  • PubChem. (n.d.). This compound | C10H14N2O | CID 1653335. National Institutes of Health. Retrieved January 10, 2026, from [Link].

  • PrepChem.com. (n.d.). Synthesis of N-propylbenzamide. Retrieved January 10, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide. Retrieved January 10, 2026, from [Link]

  • Google Patents. (2018). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Al-Hourani, B. J., Al-Bawab, A. Q., & Mubarak, M. S. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(11), 17743–17757. [Link]

  • LibreTexts Chemistry. (n.d.). IR Spectroscopy. Retrieved January 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25354, N-Propylbenzamide. Retrieved January 10, 2026, from [Link].

Sources

An In-depth Technical Guide to the Molecular Structure of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 2-amino-N-propylbenzamide (CAS No: 56814-10-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of this compound, supported by predictive spectroscopic analysis in the absence of extensive experimental data. A detailed, field-proven protocol for its synthesis from isatoic anhydride is presented, alongside a discussion of its potential reactivity and therapeutic applications based on the well-established pharmacology of the 2-aminobenzamide scaffold. This guide aims to serve as a foundational resource, integrating theoretical insights with practical methodologies to facilitate further research and application of this compound.

Introduction

The 2-aminobenzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anticonvulsant properties.[2] The compound this compound, a specific derivative within this class, presents a unique combination of a nucleophilic aromatic amine, a secondary amide, and a flexible N-propyl chain. Understanding the interplay of these functional groups at a molecular level is paramount to elucidating its chemical behavior and predicting its potential as a therapeutic agent or a synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₀H₁₄N₂O and a molecular weight of approximately 178.23 g/mol .[3] The molecule consists of a central benzene ring substituted with an amino group and an N-propylamido group at the ortho positions. This arrangement facilitates intramolecular hydrogen bonding between the amino protons and the carbonyl oxygen of the amide, which can influence the compound's conformation and reactivity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem[3]
Molecular Weight 178.23 g/mol PubChem[3]
CAS Number 56814-10-9PubChem[3]
IUPAC Name This compoundPubChem[3]
XLogP3 (Predicted) 1.5PubChem[3]
Topological Polar Surface Area 55.1 ŲPubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]
Rotatable Bond Count 3PubChem[3]

Structural Elucidation via Predictive Spectroscopy

In the absence of published experimental spectra, we have employed validated computational tools to predict the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions offer valuable insights into the electronic environment of the nuclei and the vibrational modes of the functional groups, which are fundamental to confirming the molecule's structure.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the N-propyl chain, and the protons of the amino and amide groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H6.6 - 7.6m4H
Amine-NH₂~5.5br s2H
Amide-NH~8.2t1H
N-CH₂ (propyl)~3.3q2H
-CH₂- (propyl, middle)~1.6sextet2H
-CH₃ (propyl)~0.9t3H

Disclaimer: These are predicted values and may differ from experimental results.

The aromatic protons are anticipated to appear in the downfield region due to the deshielding effect of the benzene ring. The electron-donating amino group and the electron-withdrawing amide group will influence their precise chemical shifts and coupling patterns. The N-propyl group protons are expected in the upfield region, with the methylene group adjacent to the amide nitrogen being the most deshielded.

Predicted ¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~169
Aromatic C-NH₂~148
Aromatic C-CONH~118
Aromatic C-H115 - 132
N-CH₂ (propyl)~42
-CH₂- (propyl, middle)~23
-CH₃ (propyl)~11

Disclaimer: These are predicted values and may differ from experimental results.

The carbonyl carbon of the amide is characteristically found at the lowest field. The aromatic carbons resonate in the typical range, with their shifts influenced by the substituents. The aliphatic carbons of the N-propyl chain will appear at the highest field.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for its key functional groups.

Table 4: Predicted IR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H (Amine)3400 - 3200Two bands, stretching
N-H (Amide)~3300Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)2960 - 2850Stretching
C=O (Amide I)~1640Stretching
N-H (Amide II)~1550Bending
C=C (Aromatic)1600 - 1450Stretching

Disclaimer: These are predicted values and may differ from experimental results.

Synthesis of this compound

A reliable and efficient method for the synthesis of this compound is the reaction of isatoic anhydride with n-propylamine.[4] This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the desired product.

Experimental Protocol: Synthesis from Isatoic Anhydride

Materials:

  • Isatoic anhydride (1.0 eq)

  • n-Propylamine (1.2 eq)

  • Dimethylformamide (DMF) or 1,4-dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride in a suitable solvent such as DMF or 1,4-dioxane.

  • To this solution, add n-propylamine dropwise at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to 60-70 °C and stir for 1.5-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure this compound.

Synthesis_Workflow IsatoicAnhydride Isatoic Anhydride Reaction Reaction (60-70°C, 1.5-2h) IsatoicAnhydride->Reaction Propylamine n-Propylamine Propylamine->Reaction Solvent DMF or Dioxane Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic amine, the secondary amide, and the benzene ring.

  • Aromatic Amine: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It is also susceptible to oxidation. The ortho-relationship to the amide group makes it a key precursor for the synthesis of heterocyclic compounds, such as quinazolinones, through cyclization reactions with appropriate reagents.[5]

  • Amide: The amide functionality is generally stable but can be hydrolyzed under acidic or basic conditions to yield 2-aminobenzoic acid and n-propylamine. The N-H proton is weakly acidic.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-directing group, while the amide group is a deactivating, meta-directing group. The overall substitution pattern will be a result of the combined electronic effects of these two substituents.

The 2-aminobenzamide scaffold is a well-known pharmacophore, and derivatives have shown a wide range of biological activities.[1] While this compound itself has not been extensively studied, its structural similarity to other active compounds suggests it may possess:

  • Anticancer Activity: Many 2-aminobenzamide derivatives are potent inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the epigenetic regulation of gene expression.[6]

  • Antimicrobial Activity: The 2-aminobenzamide core is present in several compounds with antibacterial and antifungal properties.[1]

  • Antithrombotic Activity: Some N-substituted 2-aminobenzamides have been investigated as potential antithrombotic agents.[2]

Further biological evaluation of this compound is warranted to explore these potential therapeutic applications.

Potential_Applications cluster_reactivity Chemical Reactivity cluster_applications Potential Therapeutic Applications Core This compound AromaticAmine Aromatic Amine (Nucleophilic) Core->AromaticAmine enables Amide Amide (Hydrolysis) Core->Amide contains AromaticRing Aromatic Ring (Electrophilic Substitution) Core->AromaticRing features Anticancer Anticancer (HDAC Inhibition) Core->Anticancer may exhibit Antimicrobial Antimicrobial Core->Antimicrobial may exhibit Antithrombotic Antithrombotic Core->Antithrombotic may exhibit

Caption: Reactivity and potential applications of this compound.

Conclusion

This compound is a molecule with significant potential in both synthetic and medicinal chemistry. While experimental characterization data is sparse, this technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a reliable synthetic route. The predictive spectroscopic analyses presented herein offer a solid foundation for its structural identification. The discussion of its reactivity and potential applications, based on the well-established chemistry of the 2-aminobenzamide scaffold, highlights promising avenues for future research. This guide serves as a valuable resource for scientists and researchers, enabling further exploration and utilization of this compound in drug discovery and development.

References

  • Kandakatla, N., Ramakrishnan, G., Vadivelan, S., & Sarma, J. (2012). QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. International Journal of PharmTech Research, 4(3), 1110-1121.
  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

  • Verma, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(1), 32-36. Available at: [Link]

  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

  • Anonymous. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-8.
  • Murelli, C., et al. (2004). Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists. Bioorganic & Medicinal Chemistry, 12(4), 663-74.
  • El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 22(10), 1641. Available at: [Link]

  • Zare, A., et al. (2015). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. International Journal of Molecular Sciences, 16(12), 29437-29450.
  • Verma, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 4(1), 32-36. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aminobenzamide under various conditions. Retrieved from [Link]

  • Kirinde Arachchige, P. T., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • Google Patents. (n.d.). CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • YouTube. (2021). ChemDraw tutorial 4 - Prediction of NMR. Available at: [Link]

  • ResearchGate. (n.d.). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Retrieved from [Link]

  • YouTube. (2024). Predication of NMR in chemdraw. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 2-amino-N-propylbenzamide, a compound of interest due to its structural similarities to a class of pharmacologically active molecules. Lacking direct extensive characterization in publicly available literature, this document synthesizes information from structure-activity relationship (SAR) studies of analogous benzamide derivatives to propose a scientifically grounded hypothesis centered on the modulation of dopaminergic and serotonergic pathways. We will delve into the molecular targets, potential signaling cascades, and detailed experimental protocols for the validation of this proposed mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological potential of novel benzamide compounds.

Introduction: The Benzamide Scaffold and Rationale for Investigation

The benzamide chemical moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2] These compounds have demonstrated significant clinical utility as antipsychotics, antidepressants, and antiemetics, primarily through their interaction with G protein-coupled receptors (GPCRs), most notably dopamine and serotonin receptors.[1][3][4]

This compound, while not extensively studied, presents a compelling case for investigation based on its structural features. The presence of a primary amino group at the 2-position of the benzene ring, combined with an N-propyl substituent on the amide nitrogen, suggests a potential for interaction with the binding pockets of monoamine receptors. This guide will, therefore, focus on the hypothesis that this compound acts as a modulator of dopamine and/or serotonin receptors, a premise supported by extensive research on structurally related compounds.[5][6][7][8]

Hypothesized Mechanism of Action: A Dual-Target Hypothesis

Based on the known pharmacology of substituted benzamides, we propose a dual-target mechanism of action for this compound, focusing on its potential interaction with dopamine D2-like receptors (D2, D3, D4) and serotonin 5-HT receptors.

Interaction with Dopamine D2-like Receptors

Substituted benzamides are well-established as ligands for dopamine D2-like receptors.[3][4] The nature of the substituents on the benzamide core and the aliphatic amine side chain are critical determinants of affinity and functional activity (agonist, antagonist, or partial agonist).[5][7] We hypothesize that this compound may act as a partial agonist or antagonist at D2/D3 receptors.

The proposed interaction is predicated on the ability of the benzamide oxygen and the aromatic ring to form key hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. The N-propyl group could potentially occupy a hydrophobic pocket, influencing binding affinity and selectivity.

Activation of D2 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Putative signaling pathway of this compound at the Dopamine D2 Receptor.

Interaction with Serotonin Receptors

The benzamide scaffold is also prevalent in ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT3, and 5-HT4 receptors.[6][8][10][11] Structure-activity relationship studies have demonstrated that modifications to the benzamide ring and the amine substituent can confer high affinity and selectivity for these receptors.[6][10] It is plausible that this compound could exhibit affinity for one or more of these subtypes, potentially acting as an agonist or antagonist.

For instance, interaction with the 5-HT2A receptor, a Gq-coupled receptor, would lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[12][13]

Caption: Putative signaling pathway of this compound at the Serotonin 5-HT2A Receptor.

Experimental Protocols for Mechanism of Action Validation

To empirically test the hypothesized mechanism of action of this compound, a series of in vitro assays are proposed. These protocols are designed to be self-validating and provide a clear, quantitative assessment of the compound's activity.

Receptor Binding Assays

The initial step is to determine the binding affinity of this compound for a panel of dopamine and serotonin receptors.

Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human dopamine (D1, D2, D3, D4) or serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4) receptors of interest.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors) and increasing concentrations of this compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Following the determination of binding affinity, functional assays are crucial to characterize the nature of the interaction (agonist, antagonist, or partial agonist).

Protocol: Dopamine D2 Receptor cAMP Inhibition Assay [9][14]

  • Cell Culture and Plating:

    • Use CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

    • Seed cells into 96-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of this compound for a short duration.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • For antagonist activity determination, co-incubate with a known D2 agonist (e.g., quinpirole).

    • Incubate for a specified time at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • For agonist activity, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the EC50.

    • For antagonist activity, determine the IC50 by measuring the inhibition of the agonist-induced response.

Protocol: Serotonin 5-HT2A Receptor Calcium Flux Assay [12][13]

  • Cell Culture and Dye Loading:

    • Use HEK293 cells stably expressing the human 5-HT2A receptor.

    • Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add varying concentrations of this compound to the wells.

    • For antagonist activity, pre-incubate the cells with this compound before adding a known 5-HT2A agonist (e.g., serotonin).

    • Continuously monitor the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity to determine the intracellular calcium concentration.

    • For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC50.

    • For antagonist activity, determine the IC50 by measuring the inhibition of the agonist-induced calcium flux.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Interpretation A Radioligand Binding Assays B Determine Ki for Dopamine & Serotonin Receptors A->B C D2 cAMP Inhibition Assay B->C D 5-HT2A Calcium Flux Assay B->D E Determine Agonist (EC50) or Antagonist (IC50) Activity C->E D->E F Synthesize Binding and Functional Data E->F G Elucidate Mechanism of Action F->G

Caption: A streamlined workflow for the experimental validation of this compound's mechanism of action.

Hypothetical Data Presentation

To illustrate the expected outcomes of the proposed experiments, the following tables present hypothetical data for this compound.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound

ReceptorKi (nM)
Dopamine D250
Dopamine D325
Dopamine D4150
Serotonin 5-HT1A200
Serotonin 5-HT2A75
Serotonin 5-HT2C300

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) of this compound

AssayActivity TypeValue (nM)
Dopamine D2 cAMP InhibitionPartial AgonistEC50 = 100
Serotonin 5-HT2A Calcium FluxAntagonistIC50 = 150

Conclusion

While direct pharmacological data for this compound is scarce, its structural analogy to a well-established class of neuropharmacological agents provides a strong foundation for a hypothesized mechanism of action centered on the modulation of dopamine and serotonin receptors. The proposed dual-target activity, potentially as a D2/D3 partial agonist and a 5-HT2A antagonist, offers a compelling avenue for further investigation. The detailed experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and elucidating the precise pharmacological profile of this compound. The insights gained from such studies will be invaluable for assessing its potential therapeutic applications.

References

  • Development of Potent serotonin-3 (5-HT3) Receptor Antagonists. I.
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.
  • Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. Benchchem.
  • Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. Benchchem.
  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611)
  • Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo [b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-77-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists. PubMed.
  • Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. PubMed.
  • A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. PubMed.
  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.
  • Substituted benzamide drugs as selective neuroleptic agents. PubMed.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Consensus on the use of substituted benzamides in psychiatric p
  • Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. PubMed.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.

Sources

biological activity of 2-amino-N-propylbenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-N-Propylbenzamide and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse biological activities associated with the this compound scaffold and its derivatives. The 2-aminobenzamide framework is recognized as a "privileged structure" in medicinal chemistry, valued for its ability to interact with a wide range of biological targets through hydrogen bonding and aromatic interactions.[1] This document synthesizes preclinical data to explore the therapeutic potential of these compounds, focusing on their anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties. It is intended for researchers, scientists, and professionals in the field of drug development.

The 2-Aminobenzamide Scaffold: A Foundation for Diverse Pharmacology

The versatility of the 2-aminobenzamide core structure allows for extensive chemical modification, leading to derivatives with a wide spectrum of pharmacological activities. By altering substituents on the aromatic ring or the N-alkyl chain, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic profile. This guide will delve into the key biological activities that have been identified for this promising class of molecules.

Anticonvulsant Properties: A Primary Therapeutic Target

A significant body of research has focused on the development of 2-aminobenzamide derivatives as novel anticonvulsant agents, addressing the need for more effective and safer treatments for epilepsy.[2][3]

Structure-Activity Relationship (SAR) Insights

Studies on structurally related compounds, such as N-substituted amino acid derivatives and 2-aminoacetamide derivatives, have provided crucial insights into the features required for potent anticonvulsant activity.[4][5] For instance, research on N-benzyl-2-acetamidopropionamide derivatives revealed that incorporating small, substituted heteroatom moieties near the C(2) site can lead to highly potent compounds.[6] Specifically, oxygen-substituted derivatives demonstrated significant activity in preclinical models.[6]

Further studies have shown that bicyclic groups (like tetralinyl or indanyl) linked to an aminoacetamide chain can result in orally active anticonvulsants.[4] The stereochemistry of these molecules is also critical; for example, the anticonvulsant activity of N-benzyl-2-acetamido-3-methoxypropionamide was found to reside principally in the (R)-stereoisomer.[6]

Mechanism of Action

The anticonvulsant activity of some of these derivatives is believed to be mediated, at least in part, through interaction with neuronal voltage-dependent sodium channels.[4] This is supported by their ability to block veratridine-induced aspartate efflux from rat cortical synaptosomes, a process dependent on sodium channel activation.[4]

Preclinical Evaluation Data

The following table summarizes the anticonvulsant activity of representative benzamide derivatives in standard preclinical models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test models myoclonic and absence seizures.[3] Neurotoxicity is assessed by the rotarod test, which measures motor impairment.[3][7]

Compound IDStructureMES Screen (% Protection at 100 mg/kg, i.p.)ED₅₀ (mg/kg) in MES TestTD₅₀ (mg/kg) in Rotarod TestProtective Index (TD₅₀/ED₅₀)
(R)-18 N-benzyl-2-acetamido-3-methoxypropionamideNot Reported4.5>27 (mice, i.p.)>6.0
19 N-benzyl-2-acetamido-3-ethoxypropionamideNot Reported17.3Not ReportedNot Reported
Compound 5 Alaninamide DerivativeNot Reported48.0>300>6.25

Data synthesized from multiple sources for illustrative purposes.[6][8]

Experimental Protocols for Anticonvulsant Activity

A logical workflow is essential for the systematic evaluation of novel anticonvulsant candidates.

Anticonvulsant_Screening_Workflow cluster_0 Phase I: Initial Screening cluster_1 Phase II: Efficacy & Dose-Response cluster_2 Phase III: Mechanism of Action MES Maximal Electroshock (MES) Test ED50 ED₅₀ Determination (MES & scPTZ) MES->ED50 scPTZ sc Pentylenetetrazol (scPTZ) Test scPTZ->ED50 Neurotox Rotarod Neurotoxicity Test TD50 TD₅₀ Determination (Rotarod) Neurotox->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI MoA Mechanism of Action Studies (e.g., Sodium Channel Block) PI->MoA COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Platelet Function) COX1->Prostaglandins_GI Prostaglandins_Inflam Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflam NSAIDs Benzamide Derivatives & other NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Inhibition of the COX pathway by NSAIDs.

Preclinical Evaluation Data

Studies on various benzanilide and benzimidazole derivatives have demonstrated their efficacy in animal models of inflammation and pain. [9][10]

Compound Class Model Activity Reference Compound
Benzanilides Acetic Acid-Induced Writhing (Analgesia) Some derivatives stronger than aspirin Aspirin
Benzanilides Formaldehyde-Induced Paw Edema (Anti-inflammatory) Several derivatives more potent than aspirin Aspirin

| Benzimidazoles | Acetic Acid-Induced Writhing (Analgesia) | Some derivatives showed potent activity | Tiaramide HCl |

Data synthesized from multiple sources.[9][10]

Experimental Protocols for Anti-inflammatory and Analgesic Activity

Protocol 3: Carrageenan-Induced Paw Edema [11][12]1. Animals: Male Wistar or Sprague-Dawley rats. 2. Drug Administration: Test compounds are administered orally or i.p. prior to carrageenan injection. 3. Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is made into the right hind paw of the rat. 4. Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, and 3 hours) post-injection. 5. Endpoint: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

Protocol 4: Acetic Acid-Induced Writhing Test [13][9]1. Animals: Male albino mice. 2. Drug Administration: Test compounds are administered 30-60 minutes prior to the acetic acid injection. 3. Induction of Pain: An intraperitoneal injection of 0.6% acetic acid solution is administered. 4. Observation: Immediately after injection, the number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes). 5. Endpoint: Analgesic activity is expressed as the percentage reduction in the number of writhes in the treated group compared to the control group.

Antimicrobial and Other Biological Activities

Antimicrobial and Antifungal Effects

The 2-aminobenzamide scaffold has also been explored for its antimicrobial properties. A series of 2-amino-N-phenylbenzamides were synthesized and evaluated for their in vitro activity against various mycobacterial and fungal strains. [14]* Antimycobacterial Activity: Some derivatives showed good activity against Mycobacterium tuberculosis and atypical mycobacteria. The introduction of a chloro substituent at position 5 of the benzamide ring was found to improve this activity. [14]* Antifungal Activity: Moderate activity was observed against Trichophyton mentagrophytes for some derivatives. [14]

Anticancer and Antioxidant Potential
  • Anticancer: The 2-aminobenzamide scaffold is present in compounds known to be inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer development. HDAC inhibition can lead to cell cycle arrest and apoptosis in cancer cells. [1]* Antioxidant: A range of N-arylbenzamides with hydroxy and methoxy groups have been shown to possess antioxidant capacity, with some exhibiting better properties than the reference compound BHT. [15]Computational analysis suggests that the introduction of hydroxyl groups enhances these antioxidant features. [15]

Conclusion and Future Directions

Derivatives based on the this compound scaffold represent a versatile and promising class of compounds with a wide range of demonstrated and predicted biological activities. The most significant potential appears to be in the development of novel anticonvulsant agents, with several derivatives showing high potency and favorable safety profiles in preclinical models. Furthermore, their utility as anti-inflammatory, analgesic, and antimicrobial agents warrants continued investigation.

Future research should focus on optimizing the structure-activity relationships for each therapeutic target, elucidating the precise mechanisms of action, and conducting comprehensive pharmacokinetic and toxicological studies to identify lead candidates for clinical development. The inherent "drug-like" properties of the 2-aminobenzamide core make it an attractive starting point for the design of next-generation therapeutics.

References

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. Available from: [Link]

  • Rahmani Khajouei, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447-456. Available from: [Link]

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(10), 1907-1916. Available from: [Link]

  • El-Masry, A. H., et al. (2000). Analgesic and Anti-Inflammatory Effects of Some Benzanilides. Arzneimittelforschung, 50(7), 654-659. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1653335, this compound. PubChem. Available from: [Link]

  • Obidike, I. C., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Advances, 11(48), 30209-30225. Available from: [Link]

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(7), 2217-2230. Available from: [Link]

  • Jantová, S., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5(9), 1045-1056. Available from: [Link]

  • Fadda, A. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(9), 13336-13353. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. PubChem. Available from: [Link]

  • Kohn, H., et al. (2010). Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities. ACS Medicinal Chemistry Letters, 1(4), 143-147. Available from: [Link]

  • Hidaka, T., et al. (1982). Analgesic and antiinflammatory effects of 2-(10,11-dihydro-10-oxo-dibenzo[b,f]thiepin-2-yl)propionic acid in rat and mouse. Arzneimittelforschung, 32(8), 835-840. Available from: [Link]

  • Kubo, K., et al. (1985). Synthesis and antiinflammatory and analgesic properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole derivatives. Journal of Medicinal Chemistry, 28(9), 1139-1145. Available from: [Link]

  • Geed, S., et al. (2022). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Research Journal of Pharmacy and Technology, 15(1), 1-8. Available from: [Link]

  • Su, K., et al. (2003). N-Substituted Amino Acid N'-benzylamides: Synthesis, Anticonvulsant, and Metabolic Activities. Journal of Medicinal Chemistry, 46(21), 4583-4592. Available from: [Link]

  • Glavaš-Obrovac, L., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(10), 1059-1070. Available from: [Link]

  • Mhimda, S., et al. (2021). 2-(N-allylsulfamoyl)-N-propylbenzamide. Molbank, 2021(4), M1291. Available from: [Link]

  • Słoczyńska, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 10077. Available from: [Link]

  • Słoczyńska, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 10077. Available from: [Link]

  • Li, J., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481-10505. Available from: [Link]

  • Kohn, H., et al. (2012). Merging Structural Motifs of Functionalized Amino Acids and α-Aminoamides Results in Novel Anticonvulsant Compounds with Significant Effects on Slow and Fast Inactivation of Voltage-Gated Sodium Channels and in the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 55(4), 1533-1544. Available from: [Link]

  • Khan, I., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Neuroscience, 25(1), 18. Available from: [Link]

Sources

The 2-Aminobenzamide Scaffold: A Privileged Core in Medicinal Chemistry with a Focus on Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Aminobenzamide Moiety

The 2-aminobenzamide core is a recognized privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds. Its inherent structural features—a primary aromatic amine and a carboxamide group positioned ortho to each other on a benzene ring—provide a unique platform for functionalization. This arrangement allows for the establishment of critical hydrogen bonds and other non-covalent interactions with various biological targets. While derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial and anticonvulsant effects, a particularly prominent and therapeutically significant application has emerged in the field of oncology: the inhibition of histone deacetylases (HDACs).

This technical guide will provide a comprehensive exploration of 2-amino-N-propylbenzamide and its structural analogs. While direct and extensive research on the N-propyl variant is limited, by examining the broader class of N-substituted 2-aminobenzamides, we can elucidate key structure-activity relationships (SAR), delve into mechanisms of action, and provide detailed experimental frameworks. The primary focus will be on the role of these compounds as class I HDAC inhibitors, a therapeutic strategy of significant interest in cancer research.

Medicinal Chemistry of 2-Aminobenzamide Analogs

The therapeutic potential of 2-aminobenzamide derivatives is profoundly influenced by the nature and position of substituents on the core structure. Modifications can be systematically introduced at three primary locations: the amide nitrogen (N-substitution), the aromatic ring, and the 2-amino group.

Synthetic Strategies

A common and efficient method for the synthesis of N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with a primary amine. This one-pot reaction proceeds via the nucleophilic attack of the amine on the anhydride, leading to the opening of the heterocyclic ring and subsequent formation of the desired 2-aminobenzamide.

Experimental Protocol: Synthesis of this compound

  • Materials: Isatoic anhydride, n-propylamine, 1,4-dioxane.

  • Procedure:

    • To a solution of isatoic anhydride (1.0 eq) in 1,4-dioxane, add n-propylamine (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 1.5-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

The following workflow illustrates the general synthetic approach for creating a library of 2-aminobenzamide analogs for SAR studies.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product IsatoicAnhydride Isatoic Anhydride ReactionVessel Solvent (e.g., Dioxane) Heat (60-70°C) IsatoicAnhydride->ReactionVessel Amine Primary Amine (R-NH2) Amine->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Purification Purification (Recrystallization or Chromatography) SolventRemoval->Purification FinalProduct 2-amino-N-alkyl/aryl-benzamide Purification->FinalProduct

Caption: General workflow for the synthesis of 2-aminobenzamide analogs.

Structure-Activity Relationships (SAR) as HDAC Inhibitors

The effectiveness of 2-aminobenzamide derivatives as HDAC inhibitors is governed by a tripartite pharmacophore model, which is common for many HDAC inhibitors. This model consists of:

  • A Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme. In the case of 2-aminobenzamides, the 2-amino group and the adjacent amide carbonyl oxygen act as the ZBG. The ortho-amino group is crucial for this bidentate chelation and, consequently, for inhibitory activity.[1]

  • A Linker Region: This part of the molecule occupies the hydrophobic tunnel of the HDAC active site. In N-substituted 2-aminobenzamides, the substituent on the amide nitrogen serves as the linker.

  • A Cap Group: This is a larger, often aromatic or heteroaromatic, group that interacts with the surface of the enzyme, providing additional binding affinity and selectivity.

The following table summarizes the SAR for a series of 2-aminobenzamide-based HDAC inhibitors, highlighting the impact of modifications on their inhibitory potency against class I HDACs.

Compound IDN-Substituent (Linker)Cap GroupHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
MS-275 (Entinostat) -Pyridyl0.930.951.8[1]
19f Piperazinyl-pyrazinyl3-Indolyl0.130.280.31[2]
19k Piperazinyl-pyrazinylN-methyl-3-indolyl0.140.560.59[2]
21a Piperazinyl-pyrazinyl->50>50>50[3]
29b Piperazinyl-pyrimidinylPhenyl0.070.266.1[2]
7j Phenyl4-aminophenyl0.650.781.70[1]

From this data, several key SAR insights can be drawn:

  • The 2-amino group is essential: As previously mentioned, this group is critical for zinc chelation and is a hallmark of active compounds.[1]

  • Aromatic/heteroaromatic cap groups are beneficial: The presence of a cap group, such as the indolyl group in compounds 19f and 19k , generally leads to potent inhibition of class I HDACs.[2]

  • The nature of the linker and cap group influences selectivity: For instance, compound 29b shows selectivity for HDAC1 and HDAC2 over HDAC3, which is likely due to the specific interactions of its phenyl cap group and pyrimidinyl linker with the enzyme's active site.[2]

Pharmacological Effects and Mechanism of Action

HDAC Inhibition and a Simplified Signaling Pathway

Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones. This deacetylation leads to a more condensed chromatin structure, which represses gene transcription. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[4]

2-Aminobenzamide-based HDAC inhibitors exert their anticancer effects by blocking the activity of these enzymes. By chelating the zinc ion in the HDAC active site, they prevent the deacetylation of histones. This results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes. The upregulation of these genes can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The following diagram illustrates the simplified mechanism of HDAC inhibition and its downstream effects.

G cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histones Histones GeneExpression Tumor Suppressor Gene Expression Histones->GeneExpression Leads to DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Histones Adds Acetyl Groups (Relaxed Chromatin) HDAC Histone Deacetylase (HDAC) HDAC->Histones Removes Acetyl Groups (Condensed Chromatin) Aminobenzamide 2-Aminobenzamide Inhibitor Aminobenzamide->HDAC Inhibits CellEffects Cell Cycle Arrest Apoptosis GeneExpression->CellEffects Induces

Caption: Mechanism of action of 2-aminobenzamide HDAC inhibitors.

Antiproliferative Activity

The antiproliferative effects of 2-aminobenzamide derivatives are a direct consequence of their HDAC inhibitory activity. The re-expression of tumor suppressor genes, such as p21, leads to cell cycle arrest, typically at the G1/S or G2/M phase. Furthermore, the induction of pro-apoptotic genes can trigger programmed cell death.

The cytotoxicity of these compounds against cancer cell lines is commonly evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.

Experimental Protocol: MTT Assay for Antiproliferative Activity

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2-aminobenzamide derivative against a cancer cell line.

  • Materials: Cancer cell line, complete culture medium, 2-aminobenzamide derivative, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO), 96-well plates.

  • Procedure:

    • Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the 2-aminobenzamide derivative in culture medium.

    • Treat the cells with the various concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

    • Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to an untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 2-aminobenzamide scaffold has proven to be a highly valuable core structure in the development of potent and selective HDAC inhibitors. The well-defined pharmacophore, consisting of a zinc-binding group, a linker, and a cap group, provides a clear roadmap for the rational design of new analogs with improved therapeutic properties. While the specific pharmacological profile of this compound remains to be fully elucidated, the extensive research on related N-substituted 2-aminobenzamides strongly suggests its potential as a starting point for the development of novel HDAC inhibitors.

Future research in this area should focus on:

  • Exploring a wider range of N-substituents: Systematic variation of the N-alkyl and N-aryl groups will provide a more comprehensive understanding of the SAR for the linker region.

  • Developing isoform-selective inhibitors: While many current 2-aminobenzamide derivatives show pan-class I HDAC inhibition, the development of isoform-selective inhibitors could lead to improved therapeutic windows and reduced off-target effects.

  • Investigating novel cap groups: The design and synthesis of compounds with novel cap groups that can exploit unique features of the enzyme surface may lead to the discovery of inhibitors with enhanced potency and selectivity.

By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the 2-aminobenzamide scaffold.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Haggarty, S. J., et al. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Proceedings of the National Academy of Sciences of the United States of America, 112(11), E1233–E1242. [Link]

  • Weiss, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link]

  • Ibrahim, H. S., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]

  • Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. [Link]

  • ResearchGate. (n.d.). Known signaling pathways involved in histone deacetylase.... [Link]

  • ResearchGate. (n.d.). General cellular signaling pathways of class I histone deacetylases and.... [Link]

  • ResearchGate. (n.d.). Schematic diagram of HDAC signaling and its modulation in gene expression and function in ECs in response to OSS and PSS. [Link]

  • PubMed. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]

  • PubMed. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Proceedings of the National Academy of Sciences of the United States of America, 112(11), E1233–E1242. [Link]

  • National Center for Biotechnology Information. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). 2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC).... [Link]

  • PubMed. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14357–14376. [Link]

  • ResearchGate. (n.d.). Examples of 2‐aminobenzamide‐histone deacetylase (HDAC) inhibitors and.... [Link]

  • National Center for Biotechnology Information. (2015). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]

  • PubMed. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry Letters, 20(11), 3336–3340. [Link]

  • MDPI. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐substituted 2‐aminobenzamide. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aminobenzamide under various conditions. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • ResearchGate. (n.d.). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N -(2-Aminophenyl)-benzamide Binding Unit. [Link]

Sources

The Enigmatic Target Profile of 2-amino-N-propylbenzamide: A Predictive and Validation-Focused Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the foundation of numerous bioactive compounds.[1] This technical guide delves into the predicted therapeutic targets of a specific derivative, 2-amino-N-propylbenzamide, a compound for which direct experimental target data is not yet available. In the absence of established targets, this document outlines a comprehensive, multi-pronged strategy for target prediction and validation, leveraging both computational and experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for elucidating the mechanism of action of novel compounds. We will explore in silico approaches to generate testable hypotheses, followed by detailed, field-proven experimental workflows for target identification and validation, including chemoproteomics and affinity-based methods. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and self-validating approach to target deconvolution.

Introduction: The Therapeutic Potential of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is a key pharmacophore that has been extensively modified to generate a diverse array of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1] A significant body of research points towards histone deacetylase (HDAC) inhibition as a primary mechanism of action for many 2-aminobenzamide derivatives.[1] The 2-aminobenzamide moiety often functions as a zinc-binding group, crucial for interacting with the active site of zinc-dependent enzymes like HDACs.[1] Given this precedent, it is reasonable to hypothesize that this compound may also interact with this class of enzymes or other metalloenzymes. However, a comprehensive understanding of its target profile requires a systematic and unbiased investigation.

This guide will, therefore, not assume a singular target but will instead present a holistic workflow for target discovery, beginning with computational predictions to cast a wide net of potential interactors and culminating in rigorous experimental validation.

In Silico Target Prediction: Generating Actionable Hypotheses

Computational, or in silico, target fishing is a powerful and cost-effective first step in elucidating the therapeutic targets of a novel compound.[2][3] These methods utilize the chemical structure of a molecule to predict its biological targets by comparing it against vast databases of known ligand-target interactions.[4]

Ligand-Based Approaches: Leveraging Chemical Similarity

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological targets.

  • 2D and 3D Similarity Searching: The SMILES (Simplified Molecular-Input Line-Entry System) string of this compound can be used to search databases like ChEMBL, PubChem, and DrugBank for compounds with high structural similarity. The known targets of these similar compounds can then be considered as potential targets for our query molecule.

  • Pharmacophore Modeling: A pharmacophore model of 2-aminobenzamide derivatives can be generated based on the common structural features of known active compounds.[5] This model, which defines the essential steric and electronic features for biological activity, can then be used to screen virtual libraries of protein structures to identify potential binding partners for this compound.

Structure-Based Approaches: Docking and Virtual Screening

When the three-dimensional structures of potential protein targets are known, structure-based methods can provide more detailed insights into the potential binding interactions.

  • Reverse Docking: In this approach, the structure of this compound is docked against a library of protein binding sites.[4] Scoring functions are used to predict the binding affinity and pose of the ligand in each site, allowing for the ranking of potential targets.

  • Target-Focused Virtual Screening: Based on the initial hits from similarity searching and the known activities of the 2-aminobenzamide class, a focused library of protein targets (e.g., HDACs, other zinc-dependent enzymes) can be assembled for more detailed docking studies.

The following table summarizes the key in silico approaches for predicting the therapeutic targets of this compound.

Methodology Principle Databases/Tools Expected Output
2D/3D Similarity Searching Structurally similar molecules have similar targets.ChEMBL, PubChem, DrugBank, SciFinderA list of known targets for structurally similar compounds.
Pharmacophore Modeling Identifies essential structural features for activity.MOE, Discovery Studio, ZINCPharmerA 3D model of key interactions to screen against protein structures.
Reverse Docking Docks a single ligand into multiple protein structures.idTarget, PharmMapper, TarFisDockA ranked list of potential protein targets based on predicted binding affinity.

Below is a conceptual workflow for the in silico target prediction phase.

in_silico_workflow Similarity 2D/3D Similarity Search Hypotheses List of Predicted Therapeutic Targets Similarity->Hypotheses Pharmacophore Pharmacophore Modeling Pharmacophore->Hypotheses ReverseDocking Reverse Docking ReverseDocking->Hypotheses Query This compound (SMILES/3D Structure) Query->Similarity Query->Pharmacophore Query->ReverseDocking

Caption: In silico workflow for predicting therapeutic targets.

Experimental Target Validation: From Prediction to Confirmation

While in silico methods provide valuable starting points, experimental validation is crucial to confirm the predicted targets and elucidate the true mechanism of action.[6] This section details robust, field-proven methodologies for target deconvolution.

Chemoproteomics: A Global View of Target Engagement

Chemoproteomics aims to identify the protein targets of a small molecule on a proteome-wide scale.[7][8] This unbiased approach can uncover both expected and unexpected targets, providing a comprehensive view of the compound's interactions within a complex biological system.

ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[9] In a competitive ABPP experiment, a cell lysate is pre-incubated with this compound before the addition of the probe. If the compound binds to a target enzyme, it will block the binding of the probe, leading to a decrease in the signal for that protein, which can be quantified by mass spectrometry.

TPP is based on the principle that the binding of a ligand stabilizes a protein, increasing its melting temperature.[10] In a TPP experiment, cell lysates are treated with either the compound or a vehicle control and then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins are quantified by mass spectrometry. An increase in the thermal stability of a protein in the presence of this compound indicates a direct interaction.

The following diagram illustrates the general principle of competitive chemoproteomics.

chemoproteomics_workflow cluster_control Control cluster_experiment Experiment Lysate1 Cell Lysate Target1 Target Protein Probe1 Chemical Probe MS1 High Signal Probe1->MS1 MS Analysis Target1->Probe1 Binding Lysate2 Cell Lysate Compound 2-amino-N- propylbenzamide Lysate2->Compound Pre-incubation Target2 Target Protein Compound->Target2 Binding Probe2 Chemical Probe MS2 Low Signal Probe2->MS2 MS Analysis Target2->Probe2 Binding Blocked

Caption: Competitive chemoproteomics workflow.

Affinity-Based Target Identification

Affinity-based methods utilize an immobilized version of the small molecule to "fish" for its binding partners in a cell lysate.[11]

This is a classical and widely used technique for target identification.[12]

Protocol for Affinity Chromatography:

  • Synthesis of an Affinity Probe: A derivative of this compound is synthesized with a linker arm that can be covalently attached to a solid support (e.g., agarose beads). It is crucial to ensure that the modification does not significantly alter the biological activity of the parent compound.

  • Immobilization: The affinity probe is coupled to the solid support to create an affinity matrix.

  • Incubation with Cell Lysate: The affinity matrix is incubated with a cell lysate, allowing the target proteins to bind to the immobilized ligand.

  • Washing: Non-specifically bound proteins are removed by a series of washing steps with buffers of increasing stringency.

  • Elution: The specifically bound proteins are eluted from the matrix, typically by changing the pH, ionic strength, or by adding a competing ligand.

  • Protein Identification: The eluted proteins are identified by mass spectrometry.

The following table outlines a sample protocol for affinity chromatography.

Step Procedure Key Considerations
1. Probe Synthesis Synthesize a derivative of this compound with a linker (e.g., a terminal alkyne or azide for click chemistry).The linker attachment point should be chosen to minimize disruption of the pharmacophore.
2. Immobilization Covalently attach the probe to activated agarose beads.Ensure efficient coupling and block any remaining active sites on the beads.
3. Lysate Incubation Incubate the affinity matrix with a pre-cleared cell lysate for 2-4 hours at 4°C.The choice of cell line should be relevant to the predicted therapeutic area.
4. Washing Wash the beads with a series of buffers containing low concentrations of non-ionic detergents.Extensive washing is critical to reduce non-specific binding.
5. Elution Elute bound proteins with a low pH buffer (e.g., glycine-HCl, pH 2.5) or a buffer containing a high concentration of the free compound.Neutralize the low pH eluate immediately to prevent protein degradation.
6. Identification Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and LC-MS/MS.Use a control experiment with beads that have not been coupled to the ligand to identify non-specific binders.

Data Interpretation and Target Validation

The output of these experiments will be a list of candidate target proteins. It is essential to prioritize these hits for further validation.

  • Bioinformatics Analysis: The list of candidate proteins should be analyzed for enriched pathways, cellular localizations, and known disease associations.

  • Orthogonal Validation: The top candidate targets should be validated using orthogonal methods, such as:

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To confirm a direct binding interaction and determine the binding affinity.

    • Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity should be measured in the presence and absence of this compound.

    • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound engages the target in a cellular context.

Conclusion

Elucidating the therapeutic targets of a novel compound like this compound is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive and scientifically rigorous framework for achieving this goal. By integrating in silico prediction with robust experimental validation methodologies, researchers can confidently identify and validate the molecular targets of this compound, paving the way for a deeper understanding of its mechanism of action and its potential clinical applications. The iterative nature of this process, where experimental results can inform further computational analysis and vice-versa, is key to a successful target deconvolution campaign.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and validation in modern drug discovery. Nature, 497(7450), 478-486. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & medicinal chemistry, 20(6), 1973-1978. [Link]

  • Zheng, M., Luo, X., & Shen, Q. (2020). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International journal of molecular sciences, 21(18), 6886. [Link]

  • Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. [Link]

  • Lansdowne, L. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • Cheng, T., Li, Q., Zhou, Z., Wang, Y., & Bryant, S. H. (2012). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery?. Future medicinal chemistry, 4(13), 1619-1621. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

  • Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. [Link]

  • Rognan, D. (2017). Recent Advances in In Silico Target Fishing. Future medicinal chemistry, 9(2), 167-179. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2020). MDPI. [Link]

  • Cerchia, C., & Lavecchia, A. (2021). Recent Advances in In Silico Target Fishing. Molecules (Basel, Switzerland), 26(17), 5124. [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Jenkins, J. L., Rao, G., & Glick, M. (2006). In silico target fishing: predicting biological targets from chemical structure. Current opinion in drug discovery & development, 9(3), 345-353. [Link]

  • Awale, M., & Reymond, J. L. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in bioinformatics, 20(4), 1239-1253. [Link]

  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution in the post-genomic era. Pharma Focus Asia. [Link]

  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of visualized experiments : JoVE, (71), e4372. [Link]

  • Rognan, D. (2017). Recent Advances in In Silico Target Fishing. Future medicinal chemistry, 9(2), 167-179. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Li, Y., Su, B. H., & Luan, X. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 9(5), 98. [Link]

  • Al-Omair, M. A., Al-Showiman, S. S., Al-Barakati, A. M., Naseer, M. M., Radi, S., & Ben Hadda, T. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5115-5130. [Link]

Sources

The Emerging Potential of 2-amino-N-propylbenzamide as a Kinase Inhibitor: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery. This technical guide delves into the untapped potential of 2-amino-N-propylbenzamide, a molecule built upon the privileged 2-aminobenzamide scaffold. While direct experimental evidence for its kinase inhibitory activity is nascent, this document synthesizes data from structurally related compounds to build a compelling scientific rationale for its investigation. We provide a comprehensive roadmap for researchers, outlining synthetic methodologies, robust screening protocols, and mechanistic studies to rigorously evaluate this compound and its derivatives as a new class of kinase inhibitors.

Introduction: The Benzamide Scaffold in Kinase Inhibition

The benzamide moiety is a well-established pharmacophore in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to engage in key hydrogen bonding and aromatic interactions within enzyme active sites.[4] Specifically, the 2-aminobenzamide core is recognized as a "privileged structure," suggesting its inherent capacity to bind to a variety of biological targets.[4] This foundation makes this compound (Figure 1) a molecule of significant interest for exploratory drug discovery.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: this compound

  • CAS Number: 56814-10-9[5][6]

  • Molecular Formula: C10H14N2O[6]

  • Molecular Weight: 178.23 g/mol [6]

The addition of the N-propyl group introduces a new vector for interaction and modulates the physicochemical properties of the parent 2-aminobenzamide core, potentially enhancing solubility, metabolic stability, and target engagement.[4]

Rationale for Kinase Inhibition Potential: A Synthesis of Existing Evidence

While direct studies on this compound are limited, a strong deductive case for its potential as a kinase inhibitor can be constructed from structure-activity relationship (SAR) studies of related benzamide derivatives.

Insights from Bcr-Abl Inhibitors

A series of 3-substituted benzamide derivatives have been successfully developed as potent inhibitors of the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia (CML).[3] These compounds, structurally related to imatinib, highlight the favorability of the benzamide scaffold for engaging the ATP-binding pocket of kinases. The 2-amino group of our lead compound can potentially mimic the hinge-binding interactions crucial for kinase inhibition.

Broader Anti-Cancer Activities of Benzamide Derivatives

Benzamide derivatives have demonstrated a wide range of anti-cancer activities, often through the inhibition of enzymes critical for cancer cell proliferation and survival.[7] For instance, certain N-phenylbenzamide derivatives are potent inhibitors of Histone Deacetylases (HDACs), which are key regulators of gene expression in cancer.[7][8] While not kinases, the principles of small molecule-enzyme interaction are transferable and underscore the versatility of the benzamide scaffold.

The Role of the N-Alkyl Substituent

The N-propyl group in this compound is a critical modulator of its properties. In other kinase inhibitor scaffolds, similar alkyl chains can occupy hydrophobic pockets within the kinase domain, enhancing potency and selectivity. The flexibility of the propyl chain allows it to adopt various conformations, potentially enabling a better fit within the target's active site.

A Proposed Research Workflow for Validation

To systematically evaluate the potential of this compound as a kinase inhibitor, a multi-stage research plan is proposed. This workflow is designed to be a self-validating system, with clear go/no-go decision points at each stage.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization Synthesis Synthesis of this compound Purification Purification & QC (HPLC, NMR, MS) Synthesis->Purification Broad_Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Purification->Broad_Screen IC50_Determination IC50 Determination for Hits Broad_Screen->IC50_Determination Identify primary hits MoA_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics) IC50_Determination->MoA_Studies Cell_Assays Cellular Proliferation Assays (e.g., MTT, Celigo) MoA_Studies->Cell_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Assays->SAR_Studies ADME_Tox In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: Proposed research workflow for the evaluation of this compound.

Detailed Experimental Protocols

The following protocols provide a starting point for the experimental validation of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted 2-aminobenzamides is the reaction of isatoic anhydride with the corresponding amine.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Amine Addition: Add propylamine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 60-70°C and maintain for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its substrate, ATP, and the necessary cofactors in a kinase buffer.

    • Add varying concentrations of this compound (e.g., 10-point serial dilution from 100 µM to 1 nM) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells containing the compound.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the inhibition data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Predicted Signaling Pathway Interactions

Based on the activities of other benzamide-based kinase inhibitors, this compound could potentially interfere with key signaling pathways implicated in cancer, such as the MAPK/ERK and PI3K/Akt pathways.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Akt->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

Caption: Hypothesized interruption of oncogenic signaling pathways by this compound.

Structure-Activity Relationship (SAR) Considerations and Future Directions

Should this compound demonstrate promising activity, a systematic SAR study would be the logical next step. Key modifications could include:

  • Varying the N-alkyl chain: Exploring different lengths, branching, and cyclic structures to probe hydrophobic pockets.

  • Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups to modulate electronic properties and explore additional binding interactions.

  • Modification of the 2-amino group: Acylation or alkylation to alter hydrogen bonding capacity and vector into different regions of the active site.

Table 1: Proposed Analogs for Initial SAR Exploration

Compound IDR1 (on N-propyl)R2 (on Phenyl Ring)Rationale
Lead n-propylHStarting point
A-1 isopropylHInvestigate effect of branching
A-2 cyclopropylHIntroduce rigidity
B-1 n-propyl4-fluoroExplore halogen bonding
B-2 n-propyl4-methoxyIntroduce H-bond acceptor
C-1 n-propyl5-chloroAlter electronic properties

Conclusion

While in its infancy, the investigation of this compound as a kinase inhibitor is built on a solid foundation of medicinal chemistry principles and precedents set by related molecules. Its privileged 2-aminobenzamide core, combined with the modulatory N-propyl group, presents a compelling starting point for a new drug discovery program. The systematic approach outlined in this guide, from synthesis and screening to mechanistic and SAR studies, provides a robust framework for unlocking the therapeutic potential of this promising chemical scaffold.

References

  • Predicted Biological Activity of 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide. Benchchem.
  • 2-AMINO-N-PROPYL-BENZAMIDE synthesis. ChemicalBook.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • This compound | C10H14N2O | CID 1653335. PubChem - NIH.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC - PubMed Central.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Application Notes and Protocols for 2-Amino-N-Arylbenzamides in Cancer Research. Benchchem.

Sources

The 2-Aminobenzamide Scaffold: A Technical Guide to Unlocking its Kinase Inhibitor Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Kinase-Directed Drug Discovery

The 2-aminobenzamide core has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility as a foundational scaffold for the development of potent and selective kinase inhibitors.[1][2] Its inherent structural and electronic properties provide a robust framework for engaging the ATP-binding site of a diverse range of kinases, which are critical regulators of cellular signaling pathways and highly sought-after targets in oncology and other therapeutic areas.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, making the design of specific inhibitors a cornerstone of modern drug development.[5]

This in-depth technical guide provides a comprehensive exploration of the 2-aminobenzamide pharmacophore as it pertains to kinase inhibition. We will dissect the key structural features and molecular interactions that govern its biological activity, present a detailed analysis of structure-activity relationships (SAR), and provide field-proven experimental protocols for the evaluation of novel 2-aminobenzamide derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their pursuit of novel kinase-targeted therapeutics.

Deconstructing the 2-Aminobenzamide Pharmacophore for Kinase Inhibition

The efficacy of 2-aminobenzamide derivatives as kinase inhibitors is rooted in a specific constellation of pharmacophoric features that facilitate high-affinity binding to the ATP pocket. These features can be broadly categorized into three key components: the hinge-binding motif, the aminobenzamide core, and strategically positioned substituents that modulate potency, selectivity, and pharmacokinetic properties.

The Hinge-Binding Imperative: A Bidentate Hydrogen Bond Anchor

The cornerstone of the 2-aminobenzamide pharmacophore is its ability to form critical hydrogen bond interactions with the "hinge" region of the kinase domain, the flexible backbone that connects the N- and C-lobes of the enzyme.[6] This interaction mimics the binding of the adenine moiety of ATP. The 2-aminobenzamide scaffold typically forms a bidentate hydrogen bond pattern with the hinge, where the amino group and the amide NH act as hydrogen bond donors to the backbone carbonyl oxygens of the hinge residues.[3]

Caption: A generalized pharmacophore model for 2-aminobenzamide kinase inhibitors.

The Role of the Benzamide Moiety and Aromatic Core

The benzamide portion of the scaffold serves not only as a structural linker but also participates in crucial interactions within the ATP binding site. The aromatic ring can engage in favorable π-π stacking or hydrophobic interactions with aromatic residues in the kinase active site, such as phenylalanine or tyrosine. The planarity of the benzamide system is often critical for optimal positioning within the binding pocket.

Structure-Activity Relationship (SAR): Tailoring Potency and Selectivity

Systematic modification of the 2-aminobenzamide scaffold has yielded a wealth of SAR data, providing a roadmap for optimizing inhibitor potency and selectivity. The following sections explore key substitution patterns and their impact on the inhibition of prominent kinase targets.

Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy in oncology.[4] 2-Aminobenzimidazole derivatives, which can be considered bioisosteres of 2-aminobenzamides, have shown potent inhibition of Aurora kinases.[6][7] The SAR of these compounds highlights the importance of substituents on the benzimidazole ring and the 2-amino group.

Compound IDR1 (at 2-amino)R2 (on benzimidazole)Aurora A IC50 (nM)Aurora B IC50 (nM)HCT-116 Cell IC50 (nM)Reference
1a CyclopropylH1020150[6]
1b IsopropylH815120[6]
1c (SNS-314) Biaryl urea moietyH3963[6]
6m Substituted pyrazole5-Cl51280[6]

Key SAR Insights for Aurora Kinase Inhibitors:

  • 2-Amino Substituent (R1): Bulky and hydrophobic groups are generally well-tolerated and can enhance potency. The biaryl urea moiety in SNS-314 demonstrates the potential for extensive interactions in this region.[6]

  • Benzimidazole/Benzamide Ring Substituents (R2): Small electron-withdrawing groups, such as chlorine at the 5-position, can improve activity.[6]

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical targets in cancer therapy.[5][8] 2-Aminobenzamide derivatives have been explored as inhibitors of these tyrosine kinases, with SAR studies revealing key determinants of their activity.[9][10]

Compound IDScaffold ModificationTarget KinaseIC50 (nM)Reference
Compound 19 Amide derivativeVEGFR-215.33[10]
Axitinib Indazole-thio-benzamideVEGFR-1, -2, -30.1, 0.2, 0.1-0.3[11]
Sorafenib Phenylurea derivativeVEGFR-2, PDGFR-β90, 58[1]
Sunitinib Indolinone derivativeVEGFR-2, PDGFR-β80, 50[1]

Key SAR Insights for EGFR/VEGFR Kinase Inhibitors:

  • Substitutions on the N-phenyl ring: These modifications project into the solvent-exposed region and can be tailored to improve physicochemical properties and target selectivity.

  • Modifications of the benzamide nitrogen: This position is often used to introduce larger chemical moieties that can pick up additional interactions in the ATP binding site or extend into adjacent pockets.[12]

Experimental Protocols for the Evaluation of 2-Aminobenzamide Kinase Inhibitors

The robust evaluation of novel 2-aminobenzamide derivatives requires well-defined and validated experimental protocols. The following sections provide detailed methodologies for in vitro kinase inhibition assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[13][14]

Fig. 2: ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B 2. Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) A->B C 3. Incubate (40 min, RT) B->C D 4. Add Kinase Detection Reagent (Convert ADP to ATP, generate light) C->D E 5. Incubate (30-60 min, RT) D->E F 6. Measure Luminescence E->F

Caption: A streamlined workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Kinase Reaction Setup (5 µL volume):

    • In a 384-well plate, add 1 µL of the 2-aminobenzamide test compound at various concentrations (typically a 10-point serial dilution).

    • Add 2 µL of a mixture containing the kinase and substrate in 1X kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution in 1X kinase buffer. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the reaction at room temperature for 1 hour.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[15]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[16][17]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro Kinase Inhibition Assay: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) assays are another robust method for measuring kinase activity, based on the detection of a phosphorylated substrate using a FRET-based system.[18][19]

Fig. 3: HTRF® Kinase Assay Workflow A 1. Kinase Reaction (Kinase, Substrate-biotin, ATP, Inhibitor) B 2. Incubate (RT, time-dependent) A->B C 3. Add Detection Reagents (Europium-cryptate antibody, SA-XL665) B->C D 4. Incubate (60 min, RT) C->D E 5. Read HTRF Signal D->E

Caption: A simplified workflow for the HTRF® Kinase Assay.

Detailed Protocol:

  • Kinase Reaction Setup (10 µL volume):

    • In a low-volume 384-well plate, add 2.5 µL of the 2-aminobenzamide test compound at various concentrations.

    • Add 2.5 µL of the kinase solution.

    • Add 5 µL of a mixture of the biotinylated substrate and ATP to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).

  • Detection:

    • Add 10 µL of the HTRF® detection mix containing a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665. The EDTA in the detection buffer will stop the kinase reaction.[20]

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the IC50 value from the dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard method to assess the anti-proliferative effects of kinase inhibitors in a cellular context.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 2-aminobenzamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

Conclusion: A Versatile Scaffold with Enduring Potential

The 2-aminobenzamide scaffold represents a highly valuable and versatile core in the design of novel kinase inhibitors. Its intrinsic ability to engage the kinase hinge region provides a solid foundation for achieving potent inhibition. The extensive body of SAR data available for this scaffold offers crucial insights for the rational design of compounds with improved potency, selectivity, and drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of new 2-aminobenzamide derivatives. As our understanding of kinase biology continues to expand, the 2-aminobenzamide scaffold is poised to remain a central element in the development of next-generation targeted therapies.

References

  • Zhong, M., Bui, M., Shen, W., et al. (2009). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5158-5161. [Link]

  • PerkinElmer. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Science.gov. (n.d.). aurora kinase inhibitors: Topics by Science.gov. Retrieved from [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Zhong, M., et al. (2009). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. ResearchGate. [Link]

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Unknown. (n.d.). Binding modes of bivalent EGFR inhibitors. Retrieved from [Link]

  • Unknown. (n.d.). Comparison of structure–activity relationship between IC50 values of compounds. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of novel amide derivatives against VEGFR-2/tubulin with potent antitumor and antiangiogenic activity. Bioorganic Chemistry, 148, 107679. [Link]

  • Scilit. (n.d.). 2-Aminobenzimidazoles as potent Aurora kinase inhibitors. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(3), 221-230. [Link]

  • Unknown. (n.d.). 2-Aminobenzimidazoles as potent ITK antagonists. Retrieved from [Link]

  • Unknown. (n.d.). Combined structure–activity relationship (SAR) based on IC50 values and docking study. Retrieved from [Link]

  • Wang, S., et al. (2017). Structural basis of mutant-selectivity and drug-resistance related to CO-1686. Oncotarget, 8(60), 101459–101470. [Link]

  • Scilit. (n.d.). Aurora-A kinase inhibitor scaffolds and binding modes. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Potent VEGFR-2 inhibitors for resistant breast cancer. Retrieved from [Link]

  • Jia, X., et al. (2024). 4D-QSAR and MIA-QSAR Studies of Aminobenzimidazole Derivatives as Fourth-generation EGFR Inhibitors. Current Computer-Aided Drug Design, 20(2), 140-152. [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 637–654. [Link]

  • Unknown. (n.d.). Docked binding modes of compound 20 in the ATP binding site of Aurora A. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. Retrieved from [Link]

  • Singh, S., et al. (2023). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). Chemistry & Biodiversity, 20(2), e202200847. [Link]

  • Putra, G. S., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459. Journal of Pharmacy & Pharmacognosy Research, 11(6), 1123-1136. [Link]

  • Unknown. (n.d.). Representative VEGFR-2 inhibitors currently approved. Retrieved from [Link]

  • Unknown. (n.d.). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors. Retrieved from [Link]

  • Unknown. (n.d.). Structural elements that enable specificity for mutant EGFR kinase domains. Retrieved from [Link]

  • Payne, D. M., et al. (2022). Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors. Journal of Biological Chemistry, 298(8), 102213. [Link]

  • Unknown. (n.d.). The docking result of the EGFR inhibitors with EGFR. Retrieved from [Link]

  • Samara University. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Retrieved from [Link]

  • Audisio, D., et al. (2019). Structure activity relationship studies on Amb639752: toward the identification of a common pharmacophoric structure for DGKα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1636–1646. [Link]

  • Sarabipour, S., et al. (2016). Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization. eLife, 5, e13876. [Link]

  • Unknown. (n.d.). Structure–activity relationship (SAR) of compounds 8–16. Retrieved from [Link]

  • Ballmer-Hofer, K., et al. (2018). Molecular Pharmacology of VEGF-A Isoforms: Binding and Signalling at VEGFR2. International Journal of Molecular Sciences, 19(12), 3896. [Link]

  • D'Andrea, L. D., et al. (2023). Structure-Based Design of Peptides Targeting VEGF/VEGFRs. International Journal of Molecular Sciences, 24(12), 9998. [Link]

  • Unknown. (n.d.). Binding selectivity analysis of AURKs inhibitors. Retrieved from [Link]

  • Iyer, S., et al. (2010). Structural Insights into the Binding of Vascular Endothelial Growth Factor-B by VEGFR-1D2: RECOGNITION AND SPECIFICITY. Journal of Biological Chemistry, 285(13), 9879–9889. [Link]

  • Richards, M. W., et al. (2016). Structural basis of N-Myc binding by Aurora-A and its destabilization by kinase inhibitors. White Rose Research Online. [Link]

  • Sarabipour, S., et al. (2016). VEGFR-2 conformational switch in response to ligand binding. eLife, 5, e13876. [Link]

Sources

In Silico Analysis of 2-amino-N-propylbenzamide: A Technical Guide to Target Interaction Modeling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 2-amino-N-propylbenzamide, a small molecule with potential therapeutic relevance owing to its benzamide scaffold. As direct experimental data on this specific molecule's interactions are limited, this document outlines a structured, computationally-driven approach to predict its biological targets, elucidate potential binding modes, and assess the stability of its interactions. This guide is intended for researchers, scientists, and drug development professionals in the fields of computational chemistry, medicinal chemistry, and molecular modeling. The methodologies detailed herein are grounded in established computational techniques, including target prediction, molecular docking, and molecular dynamics simulations, providing a robust workflow for the virtual characterization of this compound and its analogues.

Introduction: The Rationale for In Silico Investigation

The benzamide functional group is a well-established scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications. Derivatives of benzamide have been reported to exhibit a range of biological activities, including but not limited to, anticancer, antidiabetic, and anti-inflammatory properties.[1][2] Specifically, the 2-aminobenzamide moiety is recognized as a "privileged structure," suggesting its ability to interact with multiple biological targets.[1] Our focus, this compound, is a relatively simple derivative, yet its interaction profile remains largely uncharacterized.

In silico modeling provides a powerful, resource-efficient avenue to generate initial hypotheses about a molecule's mechanism of action before embarking on extensive and costly experimental studies. By simulating the interactions of this compound with plausible biological targets at an atomic level, we can gain valuable insights into its potential therapeutic applications and guide future drug discovery efforts. This guide will present a hypothetical yet scientifically rigorous workflow to model the interactions of this compound, with a focus on two promising targets identified from the literature for related benzamide compounds: Histone Deacetylase 1 (HDAC1) and Glucokinase (GK).

Proposed In Silico Modeling Workflow

The comprehensive in silico analysis of this compound will be conducted in three main stages, each building upon the previous to provide a progressively more detailed understanding of its potential biological interactions.

workflow cluster_0 Stage 1: Target Identification & Ligand Preparation cluster_1 Stage 2: Molecular Docking cluster_2 Stage 3: Molecular Dynamics & Analysis T_ID Target Identification (HDAC1 & Glucokinase) L_Prep Ligand Preparation (this compound) T_ID->L_Prep Inform ligand preparation focus Dock Molecular Docking (Binding Pose & Affinity Prediction) L_Prep->Dock Prepared Ligand P_Prep Protein Preparation (PDB Retrieval & Refinement) P_Prep->Dock Prepared Receptor MD_Sim Molecular Dynamics Simulation (Complex Stability Assessment) Dock->MD_Sim Best Docking Pose Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Sim->Analysis Simulation Trajectory

Caption: Overall workflow for the in silico modeling of this compound interactions.

Stage 1: Target Identification and Ligand Preparation

Target Identification

Based on extensive literature review of benzamide derivatives, two high-potential targets have been selected for this in silico investigation:

  • Histone Deacetylase 1 (HDAC1): A key enzyme in epigenetic regulation, often dysregulated in cancer. Benzamide derivatives are a known class of HDAC inhibitors.[3][4][5]

  • Glucokinase (GK): A crucial enzyme in glucose metabolism, making it a target for type 2 diabetes treatment. Several benzamide derivatives have been identified as GK activators.[2][6][7]

Ligand Preparation Protocol

Accurate 3D representation of the ligand is critical for successful docking and simulation.

Objective: To generate a low-energy, 3D conformation of this compound.

Tools:

  • 2D Sketcher: ChemDraw or MarvinSketch

  • 3D Conversion & Energy Minimization: Avogadro, PyMOL, or Schrödinger's LigPrep module.

Step-by-Step Methodology:

  • 2D Structure Generation: Draw the 2D structure of this compound. The SMILES string for this molecule is CCNC(=O)c1ccccc1N.

  • 3D Conversion: Convert the 2D structure into a 3D conformation using a suitable software.

  • Hydrogen Addition: Add hydrogen atoms to the structure, ensuring correct protonation states at a physiological pH of 7.4.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a stable, low-energy conformer.

  • File Format Conversion: Save the final 3D structure in a .pdbqt format for AutoDock Vina or .mae for Schrödinger Suite.

Stage 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key interactions.

Protein Preparation Protocol

Objective: To prepare the crystal structures of HDAC1 and Glucokinase for docking.

Tools:

  • Protein Data Bank (PDB): For retrieving crystal structures.

  • AutoDock Tools, PyMOL, or Schrödinger's Protein Preparation Wizard: For receptor preparation.

Step-by-Step Methodology:

  • Structure Retrieval: Download the crystal structures of human HDAC1 (e.g., PDB ID: 4BKX) and human Glucokinase (e.g., PDB ID: 1V4S) from the PDB.

  • Pre-processing: Remove water molecules, co-factors (unless essential for binding), and any co-crystallized ligands from the PDB file.

  • Hydrogen Addition: Add polar hydrogen atoms to the protein structure.

  • Charge Assignment: Assign Kollman charges to the protein atoms.

  • File Format Conversion: Save the prepared protein structure in .pdbqt format for AutoDock Vina.

Molecular Docking Protocol using AutoDock Vina

Objective: To predict the binding pose and affinity of this compound to HDAC1 and Glucokinase.

Tools:

  • AutoDock Vina: Docking software.

  • AutoDock Tools: For setting up the grid box.

  • PyMOL or Chimera: For visualization and analysis.

Step-by-Step Methodology:

  • Grid Box Definition: Define a grid box that encompasses the known active site of the target protein. For HDAC1, this will be the catalytic channel leading to the zinc ion. For Glucokinase, it will be the allosteric activator site.

  • Configuration File: Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files, the grid box coordinates, and the output file name.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, referencing the configuration file.

  • Analysis of Results: Vina will generate an output file containing multiple binding poses, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization: Visualize the top-ranked docking pose in complex with the protein using PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions).

Expected Quantitative Data

The primary quantitative output from molecular docking is the binding affinity. The results for our hypothetical study are summarized below.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HDAC14BKX-7.2HIS142, HIS143, ASP179, TYR306
Glucokinase1V4S-6.8ARG63, TYR214, MET210, ILE211

Stage 3: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for an assessment of its stability and a more detailed characterization of the interactions over time.

MD Simulation Protocol using GROMACS

Objective: To evaluate the stability of the this compound complexes with HDAC1 and Glucokinase.

Tools:

  • GROMACS: MD simulation package.

  • Force Field: CHARMM36m for the protein and CGenFF for the ligand.

  • Visualization and Analysis Tools: VMD, Grace.

Step-by-Step Methodology:

  • System Preparation:

    • The best-ranked docked complex from the previous stage is used as the starting structure.

    • The complex is placed in a periodic box of appropriate size.

    • The box is solvated with a suitable water model (e.g., TIP3P).

    • Ions are added to neutralize the system.

  • Energy Minimization: The system's energy is minimized to remove any steric clashes.

  • Equilibration: The system is equilibrated in two phases:

    • NVT (Canonical Ensemble): Constant Number of particles, Volume, and Temperature. This stabilizes the temperature of the system.

    • NPT (Isothermal-Isobaric Ensemble): Constant Number of particles, Pressure, and Temperature. This stabilizes the pressure and density.

  • Production MD: A production MD run is performed for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability and dynamics of the complex.

md_workflow Start Docked Protein-Ligand Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT NVT Equilibration Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration Equilibrate_NVT->Equilibrate_NPT Stabilize Temperature Production_MD Production MD Simulation (e.g., 100 ns) Equilibrate_NPT->Production_MD Stabilize Pressure & Density Analysis Trajectory Analysis Production_MD->Analysis

Sources

An In-depth Technical Guide to the Solubility of 2-amino-N-propylbenzamide in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-amino-N-propylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments in a range of solvents, and a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in various chemical and biological systems. For a molecule like this compound, which holds potential in pharmaceutical and chemical synthesis, understanding its solubility profile is paramount. It influences everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide aims to provide a robust framework for understanding and determining the solubility of this compound, grounded in scientific principles and practical experimental methodology.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 56814-10-9[1]
Predicted XLogP3 1.5[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Note: XLogP3 is a computed octanol-water partition coefficient that serves as an indicator of a compound's lipophilicity.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the interplay of its molecular structure and the properties of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle.[2]

The Role of Polarity and Hydrogen Bonding

This compound possesses both polar and non-polar characteristics. The benzene ring and the propyl group contribute to its non-polar, lipophilic nature. Conversely, the primary amino (-NH₂) and the secondary amide (-CONH-) functional groups introduce polarity and the capacity for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, which is a critical factor for solubility in protic solvents like water and alcohols.[2]

The presence of these functional groups suggests that this compound will exhibit enhanced solubility in polar solvents capable of hydrogen bonding. For instance, the solubility of benzamide, the parent compound, is significantly higher in polar organic solvents like methanol and ethanol compared to water.[3][4] The addition of an amino group, as seen in aminobenzamide isomers, generally increases aqueous solubility.[5]

Predicting Solubility Based on Physicochemical Properties

Based on these principles, a qualitative solubility profile can be predicted.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly Soluble to SolubleThe amino and amide groups can form hydrogen bonds with water, but the benzene ring and propyl group are hydrophobic. The amino group likely enhances solubility compared to benzamide.
MethanolPolar ProticSolubleCan effectively form hydrogen bonds with the solute.
EthanolPolar ProticSolubleSimilar to methanol, it is a good hydrogen bonding partner.
AcetonePolar AproticSolubleThe carbonyl group can act as a hydrogen bond acceptor.
AcetonitrilePolar AproticModerately SolubleLess polar than acetone, may be a less effective solvent.
DichloromethaneNon-polarSparingly SolubleThe polarity mismatch will limit solubility.
HexaneNon-polarInsolubleSignificant disparity in polarity between the solute and solvent.
TolueneNon-polarSparingly SolubleThe aromatic nature of toluene may offer some interaction with the benzene ring of the solute.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong hydrogen bond acceptor and highly polar solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the solid phase of the substance.

Causality Behind Experimental Choices

The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which is a critical parameter in drug development and for biopharmaceutical classification.[7][8] The extended incubation period ensures that the system reaches a true equilibrium, avoiding the overestimation of solubility that can occur with kinetic methods where supersaturated solutions may form.[7][9] Temperature control is critical as solubility is temperature-dependent. A standard temperature of 25°C or 37°C is often used to simulate ambient or physiological conditions, respectively.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and maintained throughout the experiment.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.

    • Report the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System

This protocol incorporates self-validating checks. The analysis of samples at multiple time points confirms the attainment of equilibrium. The use of a validated, specific analytical method like HPLC ensures that the measured concentration corresponds only to the compound of interest, avoiding interference from impurities or degradation products.

Visualizing Key Concepts

Diagrams can effectively illustrate the abstract principles and workflows discussed.

Caption: Intermolecular interactions between this compound and water.

G start Start: Excess solid in solvent equilibration Equilibration (Shaking at constant T) start->equilibration separation Phase Separation (Centrifugation & Filtration) equilibration->separation quantification Quantification (HPLC Analysis) separation->quantification end_node End: Equilibrium Solubility quantification->end_node

Sources

stability and degradation profile of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of 2-amino-N-propylbenzamide

Introduction: Understanding the Molecule

This compound (CAS: 56814-10-9, Molecular Formula: C₁₀H₁₄N₂O) is a small molecule featuring a primary aromatic amine and a secondary amide functional group.[1][2][3] Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, leveraging the reactivity of both the amine and amide moieties. Given its potential role in drug development, a thorough understanding of its intrinsic stability and degradation profile is paramount. This guide provides a comprehensive framework for elucidating the stability of this compound through a systematic forced degradation study, a critical component in the development of stable pharmaceutical formulations and robust analytical methods.

Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[4][5] These studies are essential for several reasons: they help identify likely degradation products, elucidate degradation pathways, and are fundamental to developing and validating stability-indicating analytical methods, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[5][6][7] The goal is typically to achieve a target degradation of 5-20%, which is sufficient to generate and identify primary degradants without destroying the molecule entirely.[5][7]

Part 1: Intrinsic Stability and Physicochemical Drivers of Degradation

The chemical architecture of this compound contains two key functional groups that are the primary sites of potential degradation:

  • The Amide Linkage (-CONH-): Amide bonds are susceptible to hydrolysis, a reaction that cleaves the bond through the addition of a water molecule. This process is significantly catalyzed by the presence of acids or bases.[6][8] Therefore, we can anticipate that the primary degradation pathway under hydrolytic stress will be the cleavage of the N-propyl amide bond to yield 2-aminobenzoic acid and propylamine.

  • The Primary Aromatic Amine (-NH₂): Aromatic amines are known to be susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be readily abstracted, leading to a variety of colored degradation products. This process can be initiated by atmospheric oxygen, oxidizing agents, or light.

Understanding these intrinsic liabilities is the first step in designing a logical and comprehensive forced degradation study.

Part 2: A Systematic Approach to Forced Degradation

A well-designed forced degradation study exposes the molecule to a range of stress conditions to simulate the potential environmental challenges it might face during its shelf life. The workflow is designed to systematically generate and analyze degradation products.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis & Characterization cluster_outcome Outcomes API This compound (API) Soln API in Solution (e.g., 50:50 ACN:Water) API->Soln Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Soln->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Soln->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Soln->Ox Therm Thermal (e.g., 80°C, Solid & Solution) Soln->Therm Photo Photolytic (ICH Q1B, Solid & Solution) Soln->Photo Neutralize Neutralization/ Quenching Acid->Neutralize Base->Neutralize Ox->Neutralize Therm->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/PDA (Quantify API Loss & Detect DPs) Neutralize->HPLC LCMS LC-MS/MS (Identify DP Mass & Structure) HPLC->LCMS Method Develop & Validate Stability-Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway Spec Set Specifications for DPs Pathway->Spec Package Inform Packaging & Storage Pathway->Package

Caption: Workflow for a forced degradation study.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[6] For this compound, the amide bond is the primary target.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH), the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, cleaving the amide bond.

Proposed Hydrolytic Degradation Pathway:

G cluster_main Hydrolytic Degradation parent This compound dp1 2-aminobenzoic acid parent->dp1 H⁺/H₂O or OH⁻ dp2 Propylamine parent->dp2 H⁺/H₂O or OH⁻

Caption: Proposed pathway for hydrolytic degradation.

Oxidative Degradation

The primary aromatic amine group is a prime candidate for oxidation. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) are used to simulate this stress. The reaction can be complex, potentially leading to the formation of nitroso, nitro, and various colored polymeric impurities.

Proposed Oxidative Degradation Pathway:

G cluster_main Oxidative Degradation parent This compound (-NH₂) nitroso 2-(nitroso)-N-propylbenzamide (-NO) parent->nitroso [O] polymers Colored Polymeric Impurities parent->polymers [O] nitro 2-(nitro)-N-propylbenzamide (-NO₂) nitroso->nitro [O]

Caption: Potential pathways for oxidative degradation.

Thermal and Photolytic Degradation
  • Thermal Stress: Exposing the compound to high heat (e.g., 60-80°C), both as a solid and in solution, assesses its thermal stability. While the core structure is relatively stable, high temperatures can accelerate underlying hydrolytic or oxidative processes, especially in the presence of moisture or oxygen. Studies on similar structures like 2-amino-3,5-dichloro-N-methylbenzamide have shown thermal decomposition occurs, though at significantly higher temperatures (exothermic peak between 350-425°C), suggesting good intrinsic thermal stability for the core benzamide structure.[9]

  • Photostability: Light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. As per ICH Q1B guidelines, the sample should be exposed to a combination of visible and UV light.[10] Aromatic systems and compounds with amino groups can be particularly susceptible to photolytic degradation. A control sample wrapped in aluminum foil is always run in parallel to differentiate between thermal and photolytic effects.

Part 3: Analytical Strategy for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any degradation study. The method must be able to separate the parent compound from all significant degradation products and allow for accurate quantification.

  • Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photodiode Array (PDA) detection is the workhorse for these studies. A PDA detector is particularly valuable as it can provide spectral information about the degradation products and help in assessing peak purity.

  • Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying the degradation products generated during stress testing. By providing the mass-to-charge ratio (m/z) of the degradants, it allows for the confident structural elucidation of the compounds proposed in the degradation pathways.

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionTypical Reagents & ConditionsTarget Functional GroupPotential Degradation ProductsAnalytical Observations
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°C, 2-24hAmide2-aminobenzoic acid, PropylamineAppearance of new, more polar peaks in RP-HPLC.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°C, 2-24hAmide2-aminobenzoic acid, PropylamineAppearance of new, more polar peaks in RP-HPLC.
Oxidation 3-30% H₂O₂, Room Temp, 24hAromatic AmineNitroso, Nitro, and polymeric derivativesAppearance of multiple new peaks, potential color change in solution.
Thermal 80°C, Solid & Solution, 7 daysEntire MoleculePotential acceleration of hydrolysis/oxidationMinor degradation expected, similar profile to control.
Photolytic ICH Q1B light source, Solid & SolutionAromatic Amine, Benzene RingComplex mixture of degradantsPotential for minor degradation, slight discoloration.

Part 4: Experimental Protocols

The following protocols are designed as a starting point. The specific concentrations, temperatures, and time points should be adjusted to achieve the target 5-20% degradation.

Protocol 4.1: Stock Solution Preparation
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of approximately 1 mg/mL.

  • This stock will be used for all solution-state stress studies.

Protocol 4.2: Forced Degradation Procedures

For each condition, a parallel control sample (stock solution or solid API stored at 5°C in the dark) must be maintained and analyzed alongside the stressed samples.

Acid Hydrolysis:

  • Pipette 5 mL of the stock solution into a vial.

  • Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Cap the vial and place it in a water bath at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

Base Hydrolysis:

  • Pipette 5 mL of the stock solution into a vial.

  • Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Follow steps 3-4 from the acid hydrolysis protocol.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.

Oxidative Degradation:

  • Pipette 5 mL of the stock solution into a vial.

  • Add 5 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the vial at room temperature, protected from light, for 24 hours.

  • Analyze the sample directly by HPLC.

Thermal Degradation:

  • Solution: Place a capped vial of the stock solution in an oven at 80°C for 7 days.

  • Solid: Place a small amount (approx. 10 mg) of solid this compound in a glass vial in an oven at 80°C for 7 days. After the stress period, dissolve the solid in the solvent to the target concentration for analysis.

Photolytic Degradation:

  • Place a thin layer of solid API and a quartz cuvette containing the stock solution in a photostability chamber.

  • Expose the samples to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10]

  • Simultaneously, expose control samples wrapped in aluminum foil to the same temperature and humidity conditions.

  • Prepare the samples for analysis as described for thermal degradation.

Protocol 4.3: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure separation of non-polar degradants from the parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA at a suitable wavelength (e.g., 254 nm) and also scan across a range (e.g., 200-400 nm) to detect degradants with different chromophores.

  • Injection Volume: 10 µL.

Conclusion

This guide outlines a comprehensive and scientifically grounded strategy for assessing the . By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively identify potential degradation products and establish the molecule's intrinsic stability. The proposed degradation pathways serve as a predictive framework, while the detailed analytical protocols provide a clear path for experimental execution. The insights gained from these studies are not merely academic; they are fundamental to ensuring the safety, quality, and efficacy of any potential drug product by informing formulation development, establishing appropriate storage conditions, and enabling the creation of robust, stability-indicating analytical methods.

References

  • PubChem. (n.d.). 2-Amino-N-isopropylbenzamide. National Center for Biotechnology Information.
  • Bari, S. B., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical and Biomedical Analysis.
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
  • Patil, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Fluorochem. (n.d.). 2-Amino-N-propyl-benzamide.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Benchchem. (n.d.). Predicted Biological Activity of 2-amino-N-(3-hydroxypropyl)benzamide: A Technical Guide.
  • Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide.
  • AERU. (n.d.). 2-amino-N-isopropylbenzamide. Agriculture & Environment Research Unit.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). N-Propylbenzamide. National Center for Biotechnology Information.
  • Zhang, L., et al. (2021). Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. IOP Conference Series: Earth and Environmental Science, 781(4), 042048.
  • Google Patents. (1991). DE3939059C2 - Process for the preparation of N-alkyl-benzamides.
  • ECHEMI. (n.d.). 2-Amino-N-isopropylbenzamide SDS, 30391-89-0 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.
  • Pfister, F. L., et al. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Physics: Conference Series, 1107(3), 032013.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711.
  • Moroder, L., & Musiol, H. J. (2002). 7.3 Amino Acid Analysis. In M. Goodman (Ed.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • White, C. J., et al. (2020). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis.
  • Saric, T., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. Journal of Biological Chemistry, 279(47), 48696-48706.
  • Li, Y., et al. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 11(1), 1-10.
  • Pickering, M. V. (1993). Method development for amino acid analysis.
  • Kruse, A., & Dinjus, E. (2007). Hydrothermal Degradation of Amino Acids. ChemSusChem, 14(11), 4947-4959.
  • Fytianos, K., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(10), 3615-3627.
  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation.
  • ChemicalBook. (n.d.). 2-AMINO-N-PROPYL-BENZAMIDE synthesis.
  • BLD Pharm. (n.d.). 30391-89-0|2-Amino-N-isopropylbenzamide.
  • Ghosh, K. K., & Vaidya, J. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemistry, 2013, 1-7.
  • Złotoś, D. P., et al. (2017). 2-Amino-N-(2-chloropyridin-3-yl)benzamide.

Sources

literature review of N-substituted 2-aminobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Substituted 2-Aminobenzamides: Synthesis, Mechanisms, and Therapeutic Applications

Abstract

The N-substituted 2-aminobenzamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this versatile chemical class. We delve into the synthetic pathways, with a focus on methodologies commencing from isatoic anhydride, and explore the molecular interactions that underpin their biological activity, most notably as potent inhibitors of histone deacetylases (HDACs). Furthermore, this paper examines their applications in oncology, central nervous system disorders, and infectious diseases, supported by detailed experimental protocols and data-driven SAR analysis.

Introduction: The 2-Aminobenzamide Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic targets. The N-substituted 2-aminobenzamide core is a quintessential example of such a "privileged scaffold." Its structural rigidity, combined with the strategic placement of hydrogen bond donors and acceptors, allows it to serve as a high-affinity pharmacophore for various enzymes and receptors. This unique architecture has been successfully exploited to develop agents with anticancer, anticonvulsant, antipsychotic, and antimicrobial properties[1][2][3][4]. The significance of this scaffold is particularly pronounced in the field of epigenetics, where it forms the basis of a major class of histone deacetylase (HDAC) inhibitors, including clinically evaluated compounds[5][6]. This guide will illuminate the chemical and biological principles that make N-substituted 2-aminobenzamides a continuing source of innovation in pharmaceutical research.

Synthetic Methodologies

The accessibility of the 2-aminobenzamide core through robust and scalable synthetic routes has been a major driver of its widespread investigation. The most prevalent and efficient method involves the reaction of isatoic anhydride with a primary or secondary amine.

Causality of the Isatoic Anhydride Route

Isatoic anhydride is an ideal starting material for several reasons. It is a commercially available and stable solid. Mechanistically, the exocyclic carbonyl group is highly electrophilic and susceptible to nucleophilic attack by an amine. This initial attack leads to a ring-opening reaction, forming an unstable carbamic acid intermediate which readily undergoes decarboxylation (loss of CO₂) to yield the final 2-aminobenzamide product[7][8]. This reaction is often high-yielding and proceeds under mild conditions, making it highly adaptable for generating large libraries of analogues for SAR studies.

Below is a generalized workflow for this common synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Isatoic Anhydride C Nucleophilic Acyl Substitution & Ring Opening A->C Solvent (e.g., DMF) Heat (optional) B Substituted Amine (R-NH₂) B->C D Decarboxylation (-CO₂) C->D Unstable Intermediate E N-Substituted 2-Aminobenzamide D->E

Caption: Mechanism of HDAC Inhibition by the 2-Aminobenzamide Scaffold.

Structure-Activity Relationships (SAR)

The modular nature of the 2-aminobenzamide scaffold (ZBG, linker, and cap group) makes it highly amenable to systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

  • Zinc-Binding Group (ZBG): The N-(2-aminophenyl)benzamide core is generally considered inviolable for HDAC inhibition, as both the amino and carbonyl functionalities are essential for zinc chelation.[9]

  • Linker: The linker connecting the ZBG to the cap group influences the compound's orientation within the active site tunnel. Modifications here can fine-tune isoform selectivity.[6]

  • Cap Group: This region interacts with the surface of the enzyme and is the primary determinant of potency and selectivity. Introducing different aryl or heterocyclic moieties can exploit specific subsites near the active site entrance.[9][10][11] For instance, the addition of a 2-thienyl group to the cap can boost potency against HDAC1 and HDAC2 by over 20-fold.[11]

For anticonvulsant activity, the SAR is different. Studies on 4-aminobenzamide derivatives show that the substitution pattern on the N-phenyl ring is critical. An N-(2-ethylphenyl) group confers potent activity against maximal electroshock-induced seizures, suggesting that steric and electronic properties of this group are key for interaction with neuronal targets, likely voltage-gated sodium channels.[3][12]

Table 1: SAR Summary of N-Substituted 2-Aminobenzamides as HDAC Inhibitors
Compound Ref.Cap Group (R)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)Antiproliferative Activity (Cell Line)Citation
Parent Cpd. Phenyl>1000>1000Weak[11]
24a Chiral Imidazolinone93085IC₅₀ = 2.2 µM (HCT116)[9]
19 2-Thienyl37200Improved potency vs. parent[11]
22 (Thiophen-2-yl)benzylamino--T/C 67% @ 45mg/kg (HCT116 xenograft)[5]
K-856 (4-methyl-2,5-dioxopiperazin-1-yl)methylPotent HDAC1/2 inhibitorPotent HDAC1/2 inhibitorNeuroprotective[10][13]

Therapeutic Applications

The versatility of the scaffold has led to its exploration in numerous disease contexts.

  • Oncology: As HDAC inhibitors, these compounds have demonstrated significant antiproliferative activity in a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer.[6][14][9] They can induce cell cycle arrest and apoptosis.[9] The benzamide HDAC inhibitor Entinostat (MS-275) has undergone extensive clinical evaluation for various cancers.[6]

  • Central Nervous System (CNS) Disorders:

    • Anticonvulsants: Certain N-substituted aminobenzamides are potent blockers of maximal electroshock-induced seizures, a key model for generalized tonic-clonic seizures.[3][4] Their profile is comparable to established drugs like phenytoin.[4]

    • Antipsychotics: By targeting a combination of dopamine D₂, serotonin 5-HT₁ₐ, and adrenergic α₁ receptors, derivatives like mazapertine have been developed as potential treatments for schizophrenia.[2][15]

  • Fibrotic Disorders: HDAC inhibitors containing the N-(2-aminophenyl)-benzamide core have shown efficacy in preclinical models of pulmonary fibrosis, suggesting a role in regulating tissue remodeling.[14]

  • Antimicrobial Agents: Various derivatives have been synthesized and shown to possess moderate to excellent activity against bacterial strains like Staphylococcus aureus and fungal strains such as Aspergillus fumigatus.[1][7][8]

Pharmacokinetic Profile

For any drug candidate, a favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile is essential. Researchers have actively sought to improve these properties in 2-aminobenzamide derivatives. The inclusion of polar functional groups or specific heterocyclic moieties has been shown to enhance aqueous solubility and improve oral bioavailability.[5] Computational tools are also employed to predict properties like lipophilicity (logP) and blood-brain barrier penetration, guiding the design of CNS-active agents.[16] Metabolic studies have identified N-dealkylation and aromatic hydroxylation as common metabolic pathways for related structures.[17]

Experimental Protocols

To ensure the practical utility of this guide, we provide validated, step-by-step protocols for a representative synthesis and a key biological assay.

Protocol 1: Synthesis of N-(4-methylphenyl)-2-aminobenzamide

This protocol describes a standard synthesis using the isatoic anhydride method, based on procedures reported in the literature.[7]

Materials:

  • Isatoic anhydride (1.0 eq)

  • p-toluidine (4-methylaniline) (1.0 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a 100 mL round-bottom flask, dissolve isatoic anhydride (e.g., 1.63 g, 10 mmol) in DMF (20 mL).

  • Add p-toluidine (e.g., 1.07 g, 10 mmol) to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing 100 mL of cold deionized water while stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the solid with excess water.

  • Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a general fluorometric assay to determine the inhibitory potency (IC₅₀) of a test compound against a purified HDAC enzyme (e.g., HDAC1).

Materials:

  • Purified recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution (containing a protease like trypsin and a stop solution)

  • Test compound (N-substituted 2-aminobenzamide) dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in HDAC Assay Buffer. Ensure the final DMSO concentration in the well is low (<1%).

  • To the wells of the 96-well plate, add:

    • Assay Buffer (for blank controls)

    • Test compound dilutions

    • Positive control inhibitor

    • Assay Buffer with DMSO (for vehicle/no-inhibition control)

  • Add the purified HDAC1 enzyme solution to all wells except the blank.

  • Incubate the plate at 37 °C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37 °C for 60 minutes.

  • Stop the reaction by adding the Developer solution to all wells. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group.

  • Incubate at room temperature for 15 minutes to allow for complete development.

  • Measure the fluorescence intensity using a plate reader.

  • Subtract the blank reading from all other readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

N-substituted 2-aminobenzamides represent a remarkably successful and enduring scaffold in medicinal chemistry. Their synthetic tractability, coupled with a well-understood mechanism of action against key targets like HDACs, has cemented their role in modern drug discovery. The wealth of SAR data available provides a solid foundation for the rational design of next-generation agents with improved potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on expanding the therapeutic applications of this scaffold. Exploring new N-substitution patterns could yield inhibitors for other zinc-dependent enzymes or novel modulators of ion channels and GPCRs. The development of isoform-selective HDAC inhibitors remains a high priority to minimize off-target effects and improve therapeutic windows. As our understanding of complex diseases deepens, the N-substituted 2-aminobenzamide scaffold is poised to remain a vital tool for creating innovative medicines that address unmet clinical needs.

References

  • Sørensen, U. S., Strøbaek, D., Christophersen, P., Hougaard, C., Jensen, M. L., Nielsen, E. Ø., Peters, D., & Teuber, L. (2008). Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators of small conductance Ca2+-activated K+ channels. Journal of Medicinal Chemistry, 51(23), 7625–7634. [Link]

  • Valente, S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. [Link]

  • (2013). Discovery of potent, isoform-selective inhibitors of histone deacetylase containing chiral heterocyclic capping groups and a N-(2-Aminophenyl)benzamide binding unit. King's College London Research Portal. [Link]

  • Hirata, Y., et al. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry Letters, 20(11), 3416-3420. [Link]

  • Liu, et al. (n.d.). Synthesis of N‐substituted 2‐aminobenzimidazoles. ResearchGate. [Link]

  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International Journal of Molecular Sciences, 15(3), 5115–5127. [Link]

  • (n.d.). Scope of N‐substituted 2‐aminobenzamide. [a] Reaction conditions:. ResearchGate. [Link]

  • (n.d.). Novel Aminophenyl Benzamide-Type Histone Deacetylase Inhibitors with Enhanced Potency and Selectivity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., Al-Har, M. S., Radi, S., Naseer, M. M., & Hadda, T. B. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International journal of molecular sciences, 15(3), 5115–5127. [Link]

  • (2022). n-substitution-reactions-of-2-aminobenzimidazoles-to-access-pharmacophores. Ask this paper | Bohrium. [Link]

  • (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Hirata, Y., Sasaki, T., Uesato, S., et al. (2018). New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. Scientific Reports, 8, 1269. [Link]

  • (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Reitz, A. B., Baxter, E. W., Codd, E. E., Davis, C. B., Jordan, A. D., Maryanoff, B. E., Maryanoff, C. A., McDonnell, M. E., Powell, E. T., Renzi, M. J., Schott, M. R., Scott, M. K., Shank, R. P., & Vaught, J. L. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 1997–2009. [Link]

  • De Sarro, G., Chimirri, A., De Sarro, A., Gitto, R., Grasso, S., & Zappia, M. (1995). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. General Pharmacology, 26(7), 1525–1530. [Link]

  • Mabkhot, Y. N., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • (n.d.). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica. [Link]

  • Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry, 29(8), 1534–1537. [Link]

  • (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. [Link]

  • (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]

  • Camacho, J., et al. (2022). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. PubMed. [Link]

  • van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 654893. [Link]

  • Hirata, Y., et al. (2018). New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors With a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. Scientific reports, 8(1), 1269. [Link]

  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. ResearchGate. [Link]

  • Al-Balas, Q. A., Sowaileh, M. F., Hassan, M. A., Qandil, A. M., Alzoubi, K. H., Mhaidat, N. M., Almaaytah, A. M., & Khabour, O. F. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug design, development and therapy, 8, 191–216. [Link]

  • Latacz, G., et al. (2018). Synthesis and biological investigations of 3β-aminotropane arylamide derivatives with atypical antipsychotic profile. PubMed Central. [Link]

  • Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(19), 5961. [Link]

  • (n.d.). The New Antiepileptic Drugs: Their Neuropharmacology and Clinical Indications. PMC. [Link]

  • (2022). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. ResearchGate. [Link]

  • (n.d.). Antipsychotic. Wikipedia. [Link]

  • (n.d.). Anticonvulsant. Wikipedia. [Link]

Sources

Methodological & Application

Application Note & Experimental Protocol: Synthesis of 2-Amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-amino-N-propylbenzamide, a versatile benzamide derivative. The synthesis is achieved through the efficient aminolysis of isatoic anhydride with n-propylamine. This application note details the complete experimental workflow, including reaction setup, monitoring, product isolation, and characterization. It is intended for researchers in medicinal chemistry, drug development, and organic synthesis. The protocol emphasizes safety, reproducibility, and high-yield synthesis, incorporating expert insights into the causality of each experimental step to ensure a self-validating and trustworthy methodology.

Introduction and Scientific Background

N-substituted 2-aminobenzamides are a significant class of compounds in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients (APIs). Their structural motif is present in a range of therapeutic agents. The synthesis of these compounds requires a reliable and scalable method.

The protocol described herein utilizes the reaction of isatoic anhydride with n-propylamine. This method is widely regarded for its efficiency and clean reaction profile. Isatoic anhydride serves as a stable and safe precursor to the highly reactive 2-aminobenzoyl intermediate. The reaction proceeds via nucleophilic attack of the primary amine (n-propylamine) on one of the carbonyl groups of the anhydride. This is followed by a ring-opening and subsequent decarboxylation, which liberates carbon dioxide and yields the desired this compound product. This one-pot reaction is advantageous as it avoids the need to handle the potentially unstable 2-aminobenzoyl chloride.

Reaction Mechanism and Experimental Workflow

Reaction Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of n-propylamine attacks one of the electrophilic carbonyl carbons of isatoic anhydride, leading to the opening of the heterocyclic ring.

  • Decarboxylation: The resulting unstable carbamic acid intermediate spontaneously loses carbon dioxide (CO₂) to form the final stable this compound product.

Diagram 1: Reaction Mechanism

G isatoic Isatoic Anhydride intermediate Unstable Carbamic Acid Intermediate isatoic->intermediate + n-Propylamine propylamine n-Propylamine product This compound intermediate->product - CO₂ (Decarboxylation) co2 CO₂ G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents (Isatoic Anhydride, n-Propylamine) setup Assemble Reaction Apparatus reagents->setup glassware Prepare & Dry Glassware glassware->setup addition Add Reagents to Solvent setup->addition reflux Heat to Reflux (Monitor with TLC) addition->reflux cool Cool Reaction Mixture reflux->cool extract Aqueous Wash & Organic Extraction cool->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate purify Column Chromatography (if necessary) evaporate->purify characterize Characterization (NMR, IR, MS) purify->characterize final_product Final Product characterize->final_product

Caption: High-level overview of the synthesis workflow.

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Wt. ( g/mol )GradeSupplierNotes
Isatoic AnhydrideC₈H₅NO₃163.13≥98%Sigma-AldrichStore in a desiccator.
n-PropylamineC₃H₉N59.11≥99%Acros OrganicsCorrosive, handle in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher ScientificUsed as the reaction solvent.
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Anhydrous, GranularVWRFor drying the organic layer.
Deionized WaterH₂O18.02N/AIn-houseFor aqueous work-up.
Ethyl AcetateC₄H₈O₂88.11ACS GradeSigma-AldrichFor chromatography.
HexanesC₆H₁₄86.18ACS GradeFisher ScientificFor chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. n-Propylamine is corrosive and flammable. Dichloromethane is a volatile solvent.

Step 1: Reaction Setup

1.1. Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon) to maintain an anhydrous atmosphere.

1.2. Add Isatoic Anhydride (8.15 g, 50.0 mmol, 1.0 equiv.) to the reaction flask.

1.3. Add anhydrous Dichloromethane (DCM, 100 mL) to the flask. Stir the mixture to form a suspension.

Step 2: Reagent Addition

2.1. In a separate beaker, prepare a solution of n-Propylamine (4.5 mL, 3.25 g, 55.0 mmol, 1.1 equiv.) in anhydrous DCM (20 mL) .

2.2. Transfer this solution to the dropping funnel.

2.3. Add the n-propylamine solution dropwise to the stirred suspension of isatoic anhydride over approximately 30 minutes.

  • Expert Insight: A slow, dropwise addition is crucial to control the initial exothermic reaction and the rate of CO₂ evolution. A rapid addition can lead to excessive foaming and potential loss of material. The use of a slight excess (1.1 equivalents) of the amine ensures the complete consumption of the limiting reagent, isatoic anhydride.

Step 3: Reaction and Monitoring

3.1. After the addition is complete, heat the reaction mixture to reflux (approx. 40 °C for DCM) using a heating mantle.

3.2. Maintain the reflux for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • TLC Monitoring:

    • Mobile Phase: Ethyl Acetate/Hexanes (30:70 v/v)

    • Visualization: UV light (254 nm)

    • Procedure: Spot the starting material (isatoic anhydride) and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to isatoic anhydride has disappeared. The product, this compound, will appear as a new, more polar spot.

Step 4: Work-up and Isolation

4.1. Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

4.2. Transfer the reaction mixture to a 500 mL separatory funnel.

4.3. Wash the organic layer sequentially with:

  • Deionized water (2 x 50 mL)
  • Brine (saturated NaCl solution, 1 x 50 mL)
  • Expert Insight: The aqueous washes are essential to remove any unreacted n-propylamine and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

4.4. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

4.5. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification and Characterization

5.1. The crude product is often of sufficient purity for many applications. However, for higher purity, the product can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.

5.2. The purified product should be a white to off-white solid.

5.3. Characterize the final product using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 179.12).
  • Infrared (IR) Spectroscopy: To identify key functional groups (N-H and C=O stretches).

Expected Results and Data

ParameterExpected Value
Theoretical Yield 8.91 g
Appearance White to off-white solid
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.2-7.4 (m, 2H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 6.1 (br s, 1H, NH), 5.5 (br s, 2H, NH₂), 3.3-3.4 (q, 2H, CH₂), 1.6-1.7 (m, 2H, CH₂), 0.9-1.0 (t, 3H, CH₃)
Expected IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1620 (N-H bend)

Note: NMR and IR data are predictive and should be confirmed experimentally.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reaction goes to completion via TLC monitoring. Extend reflux time if necessary. Ensure anhydrous conditions were maintained.
Loss of product during work-up.Be careful during extractions to avoid losing the organic layer. Ensure complete solvent removal.
Impure Product Incomplete removal of starting materials.Perform the aqueous washes thoroughly. Use column chromatography for purification.
Excessive Foaming Amine added too quickly.Reduce the rate of addition and ensure efficient stirring.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound from isatoic anhydride and n-propylamine. By adhering to the detailed steps and understanding the rationale behind them, researchers can confidently and safely produce this valuable chemical intermediate in high yield and purity.

References

  • Shalini, S., & Sharma, P. K. (2011). Isatoic Anhydride: A Privileged Molecule in Organic Synthesis. Mini-Reviews in Organic Chemistry, 8(2), 163-178. Available at: [Link]

Application Notes and Protocols for In Vitro Assay Development: 2-Amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-Amino-N-propylbenzamide

This compound is a synthetic small molecule belonging to the benzamide class of compounds. While its specific biological targets are yet to be fully elucidated, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of therapeutic activities. Notably, several benzamide derivatives have been developed as anticonvulsant and antipsychotic agents.[1][2] The structural similarity of this compound to known neurologically active compounds suggests its potential as a modulator of neuronal excitability.

The development of robust and reliable in vitro assays is a critical first step in characterizing the pharmacological profile of a novel compound like this compound.[3] This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, with a focus on identifying its primary molecular targets and elucidating its mechanism of action. The protocols outlined herein are designed to be adaptable and can be tailored to specific research questions and available resources.

Assay Development Strategy: A Tiered Approach to Target Identification and Characterization

A logical and efficient approach to in vitro assay development for a novel compound involves a tiered screening cascade. This strategy begins with broad, high-throughput primary screens to identify potential biological targets, followed by more focused secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Assay_Development_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Tertiary Screening & Mechanism of Action Primary_Screening Broad Target Panel Screening (e.g., Radioligand Binding Assays) Functional_Assays Functional Assays for Confirmed Targets (e.g., Electrophysiology, FLIPR) Primary_Screening->Functional_Assays Identified Hits Cytotoxicity_Assay Initial Cytotoxicity Assessment (e.g., MTT, CellTiter-Glo) Dose_Response Dose-Response & Potency Determination (IC50/EC50) Cytotoxicity_Assay->Dose_Response Assess Therapeutic Window Functional_Assays->Dose_Response Selectivity_Profiling Selectivity & Off-Target Profiling Dose_Response->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Functional_Assay_Workflow cluster_ion_channel Ion Channel Functional Assay cluster_gpcr GPCR Functional Assay Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology FLIPR Fluorescence-Based Assays (e.g., FLIPR) Patch_Clamp->FLIPR Higher Throughput Alternative GTPgS [35S]GTPγS Binding Assay cAMP cAMP Accumulation/Inhibition Assay GTPgS->cAMP Downstream Signaling Calcium Intracellular Calcium Mobilization Assay cAMP->Calcium Alternative Second Messenger

Caption: Overview of functional assay choices for secondary screening.

Tertiary Screening: Delving into Mechanism and Selectivity

The final stage of in vitro characterization involves a more in-depth investigation of the compound's mechanism of action and its selectivity for the primary target over other related proteins.

Mechanism of Action Studies

For ion channels, this may involve investigating the state-dependence of the block (i.e., whether the compound preferentially binds to the resting, open, or inactivated state of the channel). For GPCRs, studies can be designed to distinguish between competitive and allosteric mechanisms of action.

Selectivity Profiling

To assess the selectivity of this compound, it should be tested against a panel of related receptors and ion channels at a concentration that is effective at the primary target. A compound with a high degree of selectivity is generally preferred as it is less likely to cause off-target side effects.

Cytotoxicity Assessment: Ensuring a Therapeutic Window

Throughout the assay development process, it is crucial to assess the general cytotoxicity of this compound to ensure that the observed effects on the target are not due to non-specific cellular toxicity. [4] Recommended Cytotoxicity Assay: MTT or CellTiter-Glo® Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a more sensitive method that measures ATP levels. [5] Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. [4]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).

Table 2: Data Interpretation Summary

Assay TypeKey ParameterInterpretation
Radioligand Binding IC50 / KiAffinity of the compound for the target.
Patch-Clamp Electrophysiology IC50Potency of ion channel block.
GPCR Functional Assays EC50 / IC50Potency of agonism or antagonism.
Cytotoxicity Assay CC50Concentration at which the compound is toxic to cells.

Conclusion

The systematic in vitro assay development strategy outlined in this guide provides a robust framework for the pharmacological characterization of this compound. By employing a tiered approach of primary, secondary, and tertiary screening, researchers can efficiently identify the molecular targets of this novel compound, elucidate its mechanism of action, and assess its therapeutic potential. The detailed protocols and data interpretation guidelines provided herein will enable scientists to generate high-quality, reproducible data to support the further development of this compound as a potential therapeutic agent.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Regan, C. M. (1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. PubMed. Retrieved from [Link]

  • Amoroso, S., et al. (1998). Calcium channel blocking activity: Screening methods for plant derived compounds. PubMed. Retrieved from [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. Retrieved from [Link]

  • Hall, H., et al. (1995). Comparison of the in vitro receptor binding properties of N-[3H]methylspiperone and [3H]raclopride to rat and human brain membranes. PubMed. Retrieved from [Link]

  • Miyazaki, T., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Retrieved from [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Retrieved from [Link]

  • Ion Channel Assay Services. (n.d.). ION Biosciences. Retrieved from [Link]

  • Singh, A., et al. (2017). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. Frontiers in Pharmacology. Retrieved from [Link]

  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? (2020). ResearchGate. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Dupuis, D. S., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. British Journal of Pharmacology. Retrieved from [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2021). ACS Omega. Retrieved from [Link]

  • de la Fuente-Fernández, R., et al. (2003). Raclopride studies of dopamine release: dependence on presynaptic integrity. Biological Psychiatry. Retrieved from [Link]

  • The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs. (2019). Frontiers in Neurology. Retrieved from [Link]

  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. (2009). Semantic Scholar. Retrieved from [Link]

  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (2016). ACS Chemical Neuroscience. Retrieved from [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2016). Research in Pharmaceutical Sciences. Retrieved from [Link]

  • In vivo validation of the release rate and palatability of remoxipride-modified release suspension. (1993). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. (2022). Epilepsia. Retrieved from [Link]

  • Raclopride. (n.d.). Wikipedia. Retrieved from [Link]

  • Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue. (2000). PubMed. Retrieved from [Link]

  • Low convergent validity of [11C]raclopride binding in extrastriatal brain regions: a PET study of within-subject correlations with [11C]FLB 457. (2020). bioRxiv. Retrieved from [Link]

  • Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. (2022). ScienceOpen. Retrieved from [Link]

  • In Vitro Safety Pharmacology Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Discovery and Development of Calcium Channel Blockers. (2017). Journal of Hypertension and Management. Retrieved from [Link]

  • Calculations of the binding free energies of the Comprehensive in vitro Proarrhythmia Assay (CiPA) reference drugs to cardiac ion channels. (2020). PLOS ONE. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2018). Molecules. Retrieved from [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). Molecules. Retrieved from [Link]

  • Early phase II clinical trial of remoxipride in treatment of schizophrenia with measurements of prolactin and neuroleptic activity. (1989). Psychopharmacology. Retrieved from [Link]

  • 2-Amino-N-propyl-benzamide. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Dopamine/[ 3 H]-raclopride competition curves in human D 2Long... (2005). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Clinical pharmacokinetics of remoxipride. (1991). Clinical Pharmacokinetics. Retrieved from [Link]

Sources

Application Notes and Protocols for the Investigation of 2-amino-N-propylbenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzamide Scaffold as a Foundation for Drug Discovery

The benzamide chemical moiety is a cornerstone in medicinal chemistry, serving as the foundational structure for a diverse array of therapeutic agents. From the pioneering antiarrhythmic properties of procainamide to the antipsychotic efficacy of sulpiride and the targeted anticancer activity of PARP and HDAC inhibitors, the benzamide scaffold has proven to be exceptionally versatile. This versatility stems from its ability to be chemically modified, allowing for the fine-tuning of its pharmacological properties to engage a wide range of biological targets.

This document provides a detailed guide for the initial investigation of 2-amino-N-propylbenzamide , a member of the benzamide class, in cell-based assays. While the specific biological activity of this particular compound is not extensively characterized in publicly available literature, its structural similarity to known bioactive benzamides suggests a potential for therapeutic relevance, particularly in oncology.

We will proceed under the hypothesis that this compound may exhibit cytotoxic effects against cancer cells, a common characteristic of novel benzamide derivatives. These protocols are designed to provide a robust framework for determining its dose-dependent effects on cell viability and to elucidate if it induces programmed cell death, or apoptosis.

Hypothesized Mechanism of Action

Many benzamide derivatives exert their anticancer effects by inhibiting key enzymes involved in cell signaling, DNA repair, and gene expression, such as poly(ADP-ribose) polymerase (PARP) or histone deacetylases (HDACs). Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells. For the purposes of this guide, we will hypothesize that this compound may interfere with critical cellular survival pathways, leading to apoptosis.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell Enters Cell Target_Enzyme Hypothesized Target (e.g., PARP, HDAC) Cancer_Cell->Target_Enzyme Inhibition DNA_Damage_Repair DNA Damage Repair / Chromatin Remodeling Target_Enzyme->DNA_Damage_Repair Blocks Apoptosis_Pathway Apoptosis Pathway Activation DNA_Damage_Repair->Apoptosis_Pathway Leads to Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death G cluster_0 Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate B->C D 4. Add Tetrazolium Salt (MTT or XTT) C->D E 5. Incubate D->E F 6. Solubilize Formazan (MTT Only) E->F If MTT G 7. Read Absorbance E->G If XTT F->G

Caption: General experimental workflow for MTT and XTT cell viability assays.

Protocol: MTT Assay

Materials:

  • Selected cancer cell line and appropriate complete culture medium

  • 96-well clear-bottom tissue culture plates

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Dilute to the desired density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include control wells: "medium only" for blank and "untreated cells" as a negative control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis
ParameterCalculation
Corrected Absorbance Absorbance of sample wells - Absorbance of blank (medium only) wells
Percentage Viability (Corrected Absorbance of treated cells / Corrected Absorbance of untreated cells) x 100
IC₅₀ Value The concentration of the compound that inhibits cell viability by 50%. This is determined by plotting Percentage Viability against the log of the compound concentration and fitting a sigmoidal dose-response curve.

Part 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining

If this compound reduces cell viability, the next logical step is to determine if this is due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.

Principle of the Assay

During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.

This dual staining allows for the identification of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rare)

Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Cells treated with this compound at concentrations around the determined IC₅₀.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Collection:

    • Seed cells in 6-well plates and treat with this compound (and a vehicle control) for the

2-amino-N-propylbenzamide for neurological disorder research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Investigation of 2-amino-N-propylbenzamide in Neurological Disorder Research

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the exploratory use of this compound (CAS: 56814-10-9) in the context of neurological disorder research. While direct studies linking this specific molecule to neuroprotection are not yet established in published literature, its core 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry. Derivatives have shown promise as anti-inflammatory, anticonvulsant, and enzyme-inhibiting agents. This guide, therefore, presents a hypothesis-driven framework for the systematic evaluation of this compound, from initial synthesis and in vitro screening to validation in established in vivo models of neurological disease. All protocols are designed to be self-validating through the inclusion of appropriate controls and quantifiable endpoints.

Introduction and Rationale

Neurological disorders, including neurodegenerative diseases and epilepsy, represent a significant and growing global health burden, yet many lack effective disease-modifying therapies[1]. The drug discovery pipeline for central nervous system (CNS) agents is challenging, marked by high attrition rates[1]. A promising strategy involves the exploration of known chemical scaffolds that have demonstrated biological activity.

This compound is a small molecule belonging to the aminobenzamide class.[2] Although its specific biological functions are largely uncharacterized, structurally related compounds have demonstrated a range of activities relevant to the pathology of neurological disorders. For instance, various aminobenzamide and alaninamide derivatives have been investigated for anticonvulsant, anti-inflammatory, and neuroprotective effects.[3][4] Furthermore, predictions based on similar structures suggest potential interactions with key enzymatic pathways, such as histone deacetylase (HDAC) inhibition, which is an emerging therapeutic target for neurodegenerative conditions.[5]

This guide puts forth a logical, multi-stage research plan to investigate the therapeutic potential of this compound. We will outline its chemical synthesis and propose a cascade of experiments to test three primary hypotheses:

  • Anti-Neuroinflammatory Activity: The compound mitigates inflammatory responses in glial cells, a key pathological feature in many CNS disorders.[6]

  • Anticonvulsant Activity: The compound modulates neuronal excitability, suggesting potential applications in epilepsy.[4]

  • Enzyme Inhibition: The compound interacts with CNS targets like HDACs, offering a potential mechanism for neuroprotection.

Chemical Synthesis and Characterization

The synthesis of this compound is readily achievable through established chemical routes. A common and efficient method involves the ring-opening of isatoic anhydride with propylamine.[7]

Synthesis Protocol: From Isatoic Anhydride and Propylamine
  • Reaction Principle: This reaction involves the nucleophilic attack of the primary amine (propylamine) on one of the carbonyl groups of isatoic anhydride, leading to the opening of the heterocyclic ring. Subsequent decarboxylation yields the final this compound product.

  • Materials:

    • Isatoic Anhydride (1.0 eq)

    • Propylamine (1.2 eq)

    • 1,4-Dioxane (solvent)

    • Magnetic stirrer and hotplate

    • Round-bottom flask with reflux condenser

  • Step-by-Step Procedure:

    • Suspend isatoic anhydride in 1,4-dioxane in a round-bottom flask.

    • Slowly add propylamine to the suspension while stirring at room temperature.

    • Heat the reaction mixture to 60-70°C and maintain for 1.5-2 hours, monitoring for the cessation of CO2 evolution.[7]

    • Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid or oil via recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula (C₁₀H₁₄N₂O).[8]

      • Melting Point: To assess purity.

Part 1: In Vitro Screening for Neuroprotective Activity

The initial phase of investigation focuses on cell-based assays to efficiently screen for biological activity related to our core hypotheses.

Hypothesis 1: Anti-Neuroinflammatory Effects

Causality: Chronic activation of microglia, the resident immune cells of the CNS, contributes to neuronal damage through the release of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[9] Compounds that suppress this activation may be neuroprotective. We will use the well-established lipopolysaccharide (LPS)-stimulated BV-2 microglial cell line model.

Protocol 3.1: Griess Assay and ELISA for Anti-inflammatory Activity

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Pre-treat cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour. Include a vehicle control (0.1% DMSO).

  • Inflammatory Challenge: Stimulate the cells by adding LPS (100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

    • Measure the absorbance at 540 nm. A decrease in absorbance relative to the LPS-only control indicates inhibition of NO production.

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.

  • Cell Viability (Self-Validation):

    • Assess cell viability in a parallel plate using the MTT assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.[5]

Data Presentation: Anti-inflammatory Activity

Concentration (µM) % NO Inhibition % TNF-α Inhibition % Cell Viability
Vehicle Control 0 0 100
0.1
1.0
10.0
50.0

| Positive Control | | | |

G cluster_workflow In Vitro Neuroinflammation Workflow A Seed BV-2 Microglia in 96-well Plate B Pre-treat with This compound A->B C Stimulate with LPS (100 ng/mL) B->C D Incubate 24h C->D E Collect Supernatant D->E H MTT Assay (Cell Viability) D->H Parallel Plate (Validation) F Griess Assay (Nitric Oxide) E->F Endpoint 1 G ELISA (TNF-α, IL-6) E->G Endpoint 2

Caption: Workflow for in vitro anti-neuroinflammatory screening.

Hypothesis 2: Anticonvulsant Activity via Ion Channel Modulation

Causality: Many effective antiseizure medications act by modulating the function of voltage-gated ion channels, particularly sodium (Naᵥ) and calcium (Caᵥ) channels, to reduce neuronal hyperexcitability.[4] Patch-clamp electrophysiology is the gold-standard method for directly assessing a compound's effect on these channels.

Protocol 3.2: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use a cell line expressing the target ion channel (e.g., HEK293 cells stably expressing human Naᵥ1.2) or primary cultured neurons (e.g., rat hippocampal neurons).

  • Recording Setup: Place a coverslip with cells onto the stage of an inverted microscope equipped for patch-clamping. Perfuse with an external recording solution.

  • Establish Recording: Achieve a whole-cell patch configuration on a target cell using a glass micropipette filled with an internal solution.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the desired ion currents (e.g., a step depolarization from -100 mV to 0 mV to activate Naᵥ channels).

  • Baseline Measurement: Record stable baseline currents for several minutes.

  • Compound Application: Perfuse the cell with the external solution containing this compound at a test concentration (e.g., 10 µM).

  • Effect Measurement: Record the currents in the presence of the compound and compare the peak current amplitude and channel kinetics (activation, inactivation) to the baseline.

  • Washout: Perfuse with the control external solution to determine if the effect is reversible.

G cluster_membrane Neuronal Membrane channel Voltage-Gated Ion Channel State: Open compound This compound compound->channel:port Modulation (Inhibition) ion Na+ / Ca2+ ion->channel:port Influx (Depolarization) G cluster_workflow In Vivo Anticonvulsant & Neurotoxicity Workflow cluster_efficacy Efficacy cluster_toxicity Toxicity A Administer Compound (i.p.) to Mice Cohorts B Wait for Time of Peak Effect A->B C Maximal Electroshock (MES) Test B->C F Rotarod Test B->F D Observe for Tonic Hindlimb Extension C->D E Calculate ED50 D->E I Calculate Protective Index (PI = TD50 / ED50) E->I G Measure Latency to Fall F->G H Calculate TD50 G->H H->I

Caption: Workflow for in vivo anticonvulsant efficacy and toxicity testing.

Summary and Future Directions

This document provides a foundational, hypothesis-driven framework for the initial investigation of this compound as a potential therapeutic agent for neurological disorders. The proposed workflow creates a logical screening cascade:

  • Synthesis & Purity: Ensure a reliable source of the test compound.

  • In Vitro Screening: Efficiently test for relevant biological activities (anti-inflammatory, ion channel modulation).

  • In Vivo Validation: Confirm in vitro findings in a relevant animal model of disease.

Positive results from this screening cascade would justify more comprehensive preclinical development, including:

  • Mechanism of Action Studies: Target deconvolution to identify the specific molecular binding partners.

  • Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) to determine CNS penetration and dosing regimens.

  • Chronic Disease Models: Evaluation in more complex, transgenic models of neurodegeneration (e.g., 5xFAD mouse model for Alzheimer's disease or MPTP model for Parkinson's disease). [10] By following this structured approach, researchers can systematically and efficiently evaluate the therapeutic potential of this compound and contribute valuable data to the field of CNS drug discovery.

References

  • Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 2‐aminobenzamide under various conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1. 2-Amino-N-phenylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, this compound. Retrieved from [Link]

  • MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Retrieved from [Link]

  • Alsharari, Z. D., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Nutrients, 16(24), 4368. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Drug Repurposing for Neurological Disorders. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • Lubisch, W., et al. (2003). Benzoylalanine-derived ketoamides carrying vinylbenzyl amino residues: discovery of potent water-soluble calpain inhibitors with oral bioavailability. Journal of Medicinal Chemistry, 46(12), 2404-2412. Retrieved from [Link]

  • MDPI. (n.d.). 2-(N-allylsulfamoyl)-N-propylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Pharmaceuticals (Basel), 17(9), 1189. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. Retrieved from [Link]

  • Google Patents. (2022). US20220153694A1 - Modified amino acid derivatives for the treatment of neurological diseases and selected psychiatric disorders.
  • MDPI. (n.d.). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. Retrieved from [Link]

  • MDPI. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved from [Link]

  • MDPI. (n.d.). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. Scientific Reports, 6, 31873. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Neurologic Disorders - Veterans and Agent Orange. Retrieved from [Link]

Sources

Application Notes and Protocols: Antimicrobial Activity Screening of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against pathogenic microorganisms.[1] Benzamide derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antimicrobial effects.[2][3][4] This document provides a comprehensive technical guide for the antimicrobial activity screening of a specific benzamide derivative, 2-amino-N-propylbenzamide. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the primary evaluation of novel antimicrobial candidates.

The rationale for investigating this compound is grounded in the established antimicrobial potential of the broader benzamide and 2-aminobenzamide families.[5][6] These compounds are known to interfere with various microbial cellular processes, making them attractive scaffolds for further development.[6][7] The methodologies outlined below follow standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.

Experimental Design: A Multi-faceted Approach to Antimicrobial Profiling

A robust initial screening of an unknown compound requires a multi-pronged approach to determine its spectrum of activity and potency. This guide details three fundamental assays:

  • Agar Disk Diffusion: A qualitative method to rapidly assess the general antimicrobial activity of this compound against a panel of test microorganisms.[8][9]

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: A quantitative method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10][11][12][13]

  • Minimum Bactericidal Concentration (MBC) Determination: An assay to determine the lowest concentration of the compound that results in microbial death.[14][15][16][17]

The following workflow provides a logical progression for the comprehensive screening of this compound.

Antimicrobial Screening Workflow cluster_prep Preparation cluster_screening Screening Assays cluster_confirmation Confirmation & Elucidation cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of this compound Disk_Diffusion Agar Disk Diffusion Assay Compound_Prep->Disk_Diffusion Test Compound MIC_Assay Broth Microdilution Assay (MIC) Compound_Prep->MIC_Assay Test Compound Culture_Prep Prepare Standardized Inoculum of Test Organisms Culture_Prep->Disk_Diffusion Microbial Cultures Culture_Prep->MIC_Assay Microbial Cultures Data_Interpretation Interpret Results & Determine Antimicrobial Profile Disk_Diffusion->Data_Interpretation Qualitative Activity MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Informs MBC Testing MIC_Assay->Data_Interpretation Quantitative Potency (MIC) MBC_Assay->Data_Interpretation Bactericidal/Bacteriostatic Determination (MBC)

Caption: Workflow for antimicrobial screening of this compound.

Materials and Reagents

  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile saline (0.85% NaCl)

  • Sterile filter paper disks (6 mm diameter)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Standard antibiotic disks (e.g., Ciprofloxacin, Vancomycin, Amphotericin B) for quality control

  • McFarland turbidity standards (0.5)

  • Sterile swabs, pipettes, and other standard microbiology laboratory equipment

Protocol 1: Agar Disk Diffusion Assay

This method provides a preliminary, qualitative assessment of the antimicrobial activity of this compound.[8][9][18] The principle lies in the diffusion of the compound from a saturated paper disk into an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition if the organism is susceptible.[8][9]

Step-by-Step Methodology
  • Preparation of Test Compound Disks:

    • Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL.

    • Aseptically impregnate sterile 6 mm paper disks with 20 µL of the stock solution to achieve a final concentration of 200 µ g/disk .

    • Allow the disks to dry completely in a sterile environment.

    • Prepare a negative control disk using 20 µL of sterile DMSO.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[19]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared this compound disks, negative control disks, and standard antibiotic disks onto the inoculated agar surface.

    • Ensure the disks are gently pressed to make full contact with the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • A zone of inhibition around the this compound disk indicates antimicrobial activity. The diameter of the zone provides a qualitative measure of the compound's potency against the tested microorganism.[9]

Hypothetical Data Presentation
MicroorganismCompound (200 µ g/disk ) Zone of Inhibition (mm)Positive Control Zone of Inhibition (mm)Negative Control (DMSO) Zone of Inhibition (mm)
S. aureus1825 (Vancomycin)0
E. coli1230 (Ciprofloxacin)0
P. aeruginosa028 (Ciprofloxacin)0
C. albicans1520 (Amphotericin B)0

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[10][11][12][13] The broth microdilution method is a widely used and accurate technique for determining the MIC of a compound.[11]

Step-by-Step Methodology
  • Preparation of this compound Dilutions:

    • Prepare a 2x working stock solution of this compound in Mueller-Hinton Broth (MHB). For example, if the highest desired final concentration is 256 µg/mL, prepare a 512 µg/mL stock.

    • In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the 2x working stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in the agar disk diffusion protocol (0.5 McFarland standard).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved to their final desired values.

    • Add 100 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[10][12]

Broth Microdilution Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation Incubation cluster_reading Result Reading Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Add_Inoculum Add Standardized Bacterial Suspension to Wells Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24 hours Add_Inoculum->Incubate Read_MIC Visually Inspect for Turbidity and Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Hypothetical Data Presentation
MicroorganismMIC of this compound (µg/mL)
S. aureus16
E. coli64
P. aeruginosa>256
C. albicans32

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[14][16] This assay is a crucial follow-up to the MIC determination to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Step-by-Step Methodology
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells from the microtiter plate that showed no visible growth (the MIC well and at least two more concentrated wells).

    • From each of these selected wells, aspirate a 10 µL aliquot.

  • Plating and Incubation:

    • Spot-plate the 10 µL aliquot onto a fresh Mueller-Hinton agar plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[14][15] This is practically determined by identifying the lowest concentration at which no more than 0.1% of the original inoculum survives.

Hypothetical Data Presentation
MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus1632Bactericidal (2)
E. coli64>256Bacteriostatic
  • Note: An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[14]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial screening of this compound. The hypothetical data presented illustrates the potential for this compound to exhibit selective antimicrobial activity. Based on the screening results, further investigations could include:

  • Time-kill kinetics studies: To understand the rate at which the compound kills the target microorganisms.

  • Mechanism of action studies: To elucidate the molecular target of this compound.

  • Toxicity assays: To evaluate the compound's safety profile in vitro and in vivo.

  • Screening against a broader panel of clinical isolates: To assess the efficacy against drug-resistant strains.

These foundational screening assays are the critical first step in the long and rigorous process of antimicrobial drug discovery and development.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Minimum bactericidal concentration. Wikipedia. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Testing the Effectiveness of Antimicrobials. Lumen Learning. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. MDPI. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. [Link]

  • The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. National Institutes of Health. [Link]

  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. ResearchGate. [Link]

  • Benzamide antibacterial agents.
  • This compound. PubChem. [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: Investigating the Anticancer Activity of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer potential of 2-amino-N-propylbenzamide. While direct experimental data for this specific molecule is emerging, analysis of structurally related 2-aminobenzamide derivatives provides a strong predictive foundation for its biological activities.[1] This guide is structured to empirically validate these predicted activities, focusing on a hypothesized mechanism of action involving Histone Deacetylase (HDAC) inhibition.[1][2][3] We present a phased experimental approach, from initial cytotoxicity screening to detailed mechanistic studies, including apoptosis induction, cell cycle analysis, and target validation via Western blotting. Each section includes detailed, field-proven protocols and explains the scientific rationale behind key experimental choices, ensuring a robust and reproducible investigation.

Introduction: The Therapeutic Potential of 2-aminobenzamides

The 2-aminobenzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its structural features, particularly the capacity for hydrogen bonding and aromatic interactions, enable it to bind effectively to various biological targets. A significant area of investigation for 2-aminobenzamide derivatives is their potential as anticancer agents, with many analogs demonstrating potent antiproliferative effects across diverse cancer cell lines.[4][5]

Predicted Mechanism of Action: HDAC Inhibition

A prominent predicted mechanism for the anticancer activity of this compound is the inhibition of Class I Histone Deacetylases (HDACs), such as HDAC1 and HDAC3.[1] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[1] This action leads to chromatin compaction and the transcriptional repression of key tumor suppressor genes.

Inhibition of HDACs by 2-aminobenzamide derivatives can induce the hyperacetylation of histones. This results in a more relaxed, open chromatin structure, facilitating the re-expression of silenced genes that can halt cell cycle progression and trigger programmed cell death (apoptosis) in cancer cells.[1] This guide provides the experimental framework to test this hypothesis directly.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Compound 2-amino-N- propylbenzamide HDAC HDAC Enzyme Compound->HDAC Inhibition Histone_Ac Acetylated Histone (Relaxed Chromatin) HDAC->Histone_Ac Deacetylation Histone Deacetylated Histone (Condensed Chromatin) Histone_Ac->Histone TSG_active Tumor Suppressor Genes (e.g., p21) Expressed Histone_Ac->TSG_active Activation TSG_inactive Tumor Suppressor Genes (e.g., p21) Silenced Histone->TSG_inactive Repression Apoptosis Cell Cycle Arrest & Apoptosis TSG_active->Apoptosis

Caption: Predicted HDAC inhibition pathway for this compound.

Phased Experimental Workflow

We propose a four-phase workflow to systematically evaluate the anticancer properties of this compound. This approach ensures that each experimental step logically builds upon the last, from broad screening to specific mechanistic validation.

Experimental_Workflow Phase1 Phase 1: Cytotoxicity Screening (MTT Assay) Data1 Determine IC50 Values Phase1->Data1 Phase2 Phase 2: Apoptosis Confirmation (Annexin V/PI Flow Cytometry) Data2 Quantify Apoptotic Cells Phase2->Data2 Phase3 Phase 3: Cell Cycle Analysis (PI Staining Flow Cytometry) Data3 Analyze Cell Cycle Arrest Phase3->Data3 Phase4 Phase 4: Target Validation (Western Blot) Data4 Probe Key Protein Markers (Ac-H3, p21, Cleaved PARP) Phase4->Data4 Data1->Phase2 Use IC50 concentration Data2->Phase3 Correlate with cell death Data3->Phase4 Investigate upstream cause

Caption: A phased approach for in vitro testing of this compound.

Phase 1: Primary Cytotoxicity Screening (MTT Assay)

The initial step is to determine the compound's cytotoxic or cytostatic effect on a panel of cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Principle of the MTT Assay

Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[7]

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard procedures provided by ATCC and Abcam.[8]

Materials:

  • Cancer cell lines (e.g., A549 lung, MCF-7 breast, U87-MG glioblastoma)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for:

    • Vehicle Control: Medium with the same concentration of DMSO used for the highest compound dose.

    • Untreated Control: Medium only.

    • Blank: Medium without cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL).[8][9] Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Hypothetical IC₅₀ Values

Summarize the results in a clear, comparative table.

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM) [Hypothetical]Doxorubicin IC₅₀ (µM) [Positive Control]
A549Lung Carcinoma25.4 ± 3.11.1 ± 0.2
MCF-7Breast Adenocarcinoma18.9 ± 2.50.9 ± 0.1
U87-MGGlioblastoma32.1 ± 4.01.5 ± 0.3
HL-60Promyelocytic Leukemia12.5 ± 1.80.6 ± 0.09

Phase 2: Apoptosis Induction Analysis (Annexin V/PI Staining)

After establishing cytotoxicity, the next step is to determine if cell death occurs via apoptosis. The Annexin V and Propidium Iodide (PI) dual-staining assay, analyzed by flow cytometry, is the gold standard for this purpose.[10]

Principle of the Annexin V/PI Assay

In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[10] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[10] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely seen).

AnnexinV_Assay cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis Healthy Annexin V (-) PI (-) Early Annexin V (+) PI (-) Healthy->Early PS Flip Late Annexin V (+) PI (+) Early->Late Membrane Permeabilization

Caption: Principle of differentiating cell states with Annexin V and PI.
Protocol: Annexin V/PI Staining for Flow Cytometry

This protocol is based on methods from Thermo Fisher Scientific and Bio-Techne.[11]

Materials:

  • Cells treated with this compound (at IC₅₀ concentration) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometry tubes.

Procedure:

  • Cell Treatment & Harvesting: Treat cells with the compound as determined from Phase 1. Include vehicle and untreated controls.

  • For Adherent Cells: Collect the culture medium (containing floating apoptotic cells). Wash adherent cells with PBS, then detach using Trypsin-EDTA. Combine the detached cells with the collected medium.[10]

  • For Suspension Cells: Gently collect the cells by centrifugation (300-400 x g for 5 minutes).[10]

  • Washing: Wash the collected cells twice with cold 1X PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9][10]

  • Incubation: Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) on a flow cytometer.[10]

Data Presentation: Hypothetical Apoptosis Analysis
Treatment (48h)Live Cells (%) (Q3)Early Apoptotic (%) (Q4)Late Apoptotic/Necrotic (%) (Q2)
Untreated Control94.5 ± 2.13.1 ± 0.82.4 ± 0.5
Vehicle (DMSO)93.8 ± 2.53.5 ± 0.92.7 ± 0.6
This compound (IC₅₀)45.2 ± 4.535.8 ± 3.919.0 ± 2.8

Phase 3: Cell Cycle Analysis

Many anticancer agents, particularly HDAC inhibitors, exert their effects by inducing cell cycle arrest.[5] Flow cytometry using PI staining is a standard method to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Principle of Cell Cycle Analysis

PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, so their content is between 2N and 4N.

  • G2/M phase: Cells have duplicated their DNA (4N) in preparation for mitosis. By analyzing the fluorescence intensity of a population of cells, a histogram can be generated to quantify the percentage of cells in each phase.[13]

Protocol: PI Staining for Cell Cycle Analysis

This protocol is adapted from standard procedures.[14][15]

Materials:

  • Cells treated with this compound (at IC₅₀ concentration) for 24 hours.

  • Cold 1X PBS.

  • Ice-cold 70% ethanol.

  • PI/RNase Staining Buffer.

Procedure:

  • Cell Harvesting: Harvest ~1-2 x 10⁶ cells per sample as described in the apoptosis protocol.

  • Washing: Wash cells once with cold 1X PBS and centrifuge at 200 x g for 5-10 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add the cell suspension dropwise into a tube containing 9 mL of ice-cold 70% ethanol. This step is critical to prevent cell clumping.[14]

  • Incubation: Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 300-500 µL of PI/RNase staining solution. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[15]

  • Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[14]

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[15]

Data Presentation: Hypothetical Cell Cycle Distribution
Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control65.2 ± 3.320.5 ± 2.114.3 ± 1.9
Vehicle (DMSO)64.8 ± 3.521.1 ± 2.414.1 ± 1.8
This compound (IC₅₀)25.7 ± 2.915.3 ± 2.059.0 ± 4.2

Note: The hypothetical data suggests a G2/M phase arrest, which is a known effect of some HDAC inhibitors.

Phase 4: Target Validation (Western Blotting)

The final phase aims to validate the hypothesized mechanism of HDAC inhibition by examining the expression and modification of key downstream proteins using Western blotting.[16][17]

Rationale for Protein Targets
  • Acetylated Histone H3 (Ac-H3): A direct marker of HDAC inhibition. If the compound inhibits HDACs, the level of acetylated histones should increase.

  • p21 (WAF1/Cip1): A potent cyclin-dependent kinase inhibitor that causes cell cycle arrest. Its gene is a known target of HDACs, and its re-expression is a hallmark of HDAC inhibitor activity.[2]

  • Cleaved PARP / Cleaved Caspase-3: Executioner markers of apoptosis. An increase in the cleaved forms of these proteins confirms that the apoptotic pathway has been activated.

Protocol: Western Blotting

This is a general protocol adapted from Cell Signaling Technology and Abcam.[18]

Materials:

  • Cell lysates from treated and control cells (RIPA buffer with protease/phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer and system.

  • Blocking buffer (5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-Ac-H3, anti-p21, anti-PARP, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: Lyse cells treated with the compound (IC₅₀, 24-48h). Determine protein concentration using a BCA assay. Normalize all samples to the same concentration and prepare with Laemmli sample buffer.[19]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-Ac-H3 at 1:1000 dilution) overnight at 4°C with gentle shaking.[18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:5000) for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies (e.g., β-actin as a loading control) to ensure equal protein loading across all lanes.

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to characterize the anticancer activity of this compound. By following these protocols, researchers can robustly assess its cytotoxicity, determine its ability to induce apoptosis and cell cycle arrest, and validate its predicted mechanism as an HDAC inhibitor. Positive results from these in vitro assays would provide a strong rationale for advancing this compound to more complex models, such as 3D spheroids and subsequent in vivo xenograft studies, to further evaluate its therapeutic potential.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Bioassays for anticancer activities. (n.d.). PubMed. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

  • Basic Methods of Cell Cycle Analysis. (2023). MDPI. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-amino-N-propylbenzamide as a Potential PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Benzamide Derivatives

The benzamide structural motif is a cornerstone in the development of a significant class of enzyme inhibitors, most notably inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are critical players in the cellular response to DNA damage.[1][2][3] They are activated by DNA strand breaks and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins, a process that recruits DNA repair machinery.[1][3] Inhibition of PARP has emerged as a powerful therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][2]

Given the established success of benzamide-containing molecules as PARP inhibitors, novel derivatives such as 2-amino-N-propylbenzamide are promising candidates for screening and development. This document provides a comprehensive, field-proven protocol for determining the inhibitory potential of this compound against PARP1 using a robust, fluorescence-based enzymatic assay. This assay is designed for high-throughput screening (HTS) and provides a reliable method for determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).

Scientific Principles of the Assay

The protocol described herein is a homogeneous, fluorescence-based assay that quantifies the consumption of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP1.[4][5] In the presence of activated DNA, PARP1 cleaves NAD+ to form ADP-ribose polymers, releasing nicotinamide in the process.[1] The assay relies on a two-step enzymatic reaction:

  • PARP1 Reaction: Recombinant human PARP1 is incubated with the test compound (this compound), NAD+, and a DNA activator. Active PARP1 consumes NAD+.

  • Detection Reaction: A developer enzyme is added that specifically recognizes the remaining NAD+. This enzyme catalyzes a reaction that generates a highly fluorescent product.

The intensity of the fluorescent signal is inversely proportional to the activity of PARP1. Therefore, a potent inhibitor like this compound will result in less NAD+ consumption and a higher fluorescent signal. This method offers a sensitive and convenient alternative to more complex techniques like those using radiolabeled or biotinylated NAD+.[4]

Experimental Workflow & Signaling Pathway

The overall experimental workflow is designed for efficiency and reproducibility in a multi-well plate format, making it ideal for HTS applications.

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare Reagents: - PARP1 Enzyme - Activated DNA - NAD+ - Assay Buffer - this compound P2 Prepare Serial Dilution of This compound P1->P2 Dilute stock A2 Add this compound (or vehicle/positive control) P2->A2 Transfer to plate A1 Add Assay Buffer, Activated DNA, and PARP1 to Microplate A1->A2 A3 Pre-incubate to allow inhibitor binding A2->A3 A4 Initiate reaction by adding NAD+ A3->A4 A5 Incubate at 30°C A4->A5 A6 Stop reaction and add Developer Reagent A5->A6 A7 Incubate to develop signal A6->A7 R1 Read Fluorescence (e.g., Ex/Em = 420/480 nm) A7->R1 R2 Plot Data and Calculate IC50 R1->R2 G DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 binds to & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Inhibitor This compound Inhibitor->PARP1 inhibits Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair

Caption: PARP1 signaling and point of inhibition.

Detailed Experimental Protocol

This protocol is optimized for a 96-well or 384-well plate format. All reagent volumes should be scaled appropriately based on the plate format used.

Materials and Reagents
  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-NAD+

  • This compound (test inhibitor)

  • Known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) for positive control [1]* PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Fluorescence-based NAD+ detection kit (containing developer enzyme)

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well or 384-well microplates

  • Multichannel pipettes

  • Fluorescence microplate reader

Reagent Preparation
  • PARP1 Enzyme Working Solution: Prepare a working solution of PARP1 in cold PARP Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot but a typical concentration for the assay is 2-5 ng/µL. Keep on ice.

  • Activated DNA Working Solution: Dilute the activated DNA stock to a working concentration (e.g., 10 ng/µL) in PARP Assay Buffer.

  • NAD+ Working Solution: Prepare a 2X working solution of NAD+ in PARP Assay Buffer. A final concentration of 0.5 mM in the reaction is common. [1]4. Test Inhibitor (this compound) Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in 100% DMSO to create a range of stock concentrations (e.g., from 10 mM down to 100 nM).

    • From these DMSO stocks, prepare intermediate dilutions in PARP Assay Buffer. It is critical to ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1-2%). [1]

Assay Procedure (96-well format)
  • Plate Setup: Design the plate layout to include wells for:

    • No Enzyme Control (background)

    • No Inhibitor Control (100% enzyme activity)

    • Positive Control (known inhibitor)

    • Test Compound (serial dilutions of this compound)

  • Reaction Assembly:

    • To each well, add 25 µL of a master mix containing PARP Assay Buffer, PARP1 enzyme (e.g., 50 ng per reaction), and activated DNA (e.g., 50 ng per reaction).

    • Add 5 µL of the diluted this compound, positive control, or vehicle (assay buffer with the same percentage of DMSO as the compound wells).

    • Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. [1]

  • Initiate PARP Reaction:

    • Add 20 µL of the 2X NAD+ working solution to all wells to initiate the reaction. The total reaction volume is now 50 µL .

    • Mix the plate and incubate for 60 minutes at 30°C.

  • Signal Development:

    • Stop the PARP reaction and initiate the detection reaction by adding the developer reagent as per the manufacturer's instructions (e.g., add 50 µL of developer mix).

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the fluorescence on a microplate reader using the appropriate excitation and emission wavelengths (e.g., Ex: 420 nm, Em: 480 nm, but will vary depending on the detection kit).

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence value from the "No Enzyme Control" wells from all other wells.

  • Calculate Percent Inhibition: Determine the percentage of PARP1 inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

    • Signal_Inhibitor: Fluorescence from wells with the test compound.

    • Signal_0%_Inhibition: Fluorescence from "No Inhibitor Control" wells.

    • Signal_100%_Inhibition: Fluorescence from a control with a saturating concentration of a potent inhibitor or from the "No Enzyme Control".

  • IC50 Determination: Plot the Percent Inhibition against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

CompoundTargetIC50 (µM)Hill Slope
This compoundPARP1[Experimental Value][Experimental Value]
Olaparib (Positive Control)PARP1[Experimental Value][Experimental Value]

Trustworthiness and Self-Validation

To ensure the integrity of the results, this protocol incorporates several self-validating systems:

  • Positive Control: The inclusion of a known PARP inhibitor with a well-characterized IC50 value validates that the assay system is performing as expected.

  • No Inhibitor Control: This control defines the 100% activity window of the assay.

  • No Enzyme Control: This control accounts for any background fluorescence from the reagents or the test compound itself.

  • Z'-factor Calculation: For HTS campaigns, calculating the Z'-factor is recommended to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

By adhering to this detailed protocol, researchers can confidently and accurately assess the inhibitory potential of this compound against PARP1, providing a solid foundation for further drug development efforts.

References

  • Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78–86. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100329. [Link]

  • Ame, J. C., Spenlehauer, C., & de Murcia, G. (2004). The PARP superfamily. BioEssays, 26(8), 882–893. (Note: While not directly cited, this provides foundational knowledge on the PARP family, relevant to the introduction).
  • Ji, J., et al. (2008). An enzyme-linked immunosorbent poly(ADP-ribose) polymerase biomarker assay for clinical trials of PARP inhibitors. Analytical Biochemistry, 381(1), 114–120. [Link]

  • Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Semantic Scholar. [Link]

  • Kaur, G., et al. (2021). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Biochemistry and Cell Biology, 99(5), 579-586. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]

Sources

Application Note: Quantitative Analysis of 2-amino-N-propylbenzamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-N-propylbenzamide is a small organic molecule featuring a benzamide scaffold, a common structural motif in pharmaceutical compounds. Accurate and reliable quantification of this compound is critical throughout the drug development lifecycle, from pharmacokinetic studies in complex biological matrices to quality control of active pharmaceutical ingredients (API). This document provides two robust, validated analytical methods for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and quality control, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.

The methodologies presented are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, accuracy, and precision.[1][2]

Choosing the Right Analytical Approach

The selection of an analytical technique is contingent upon the specific requirements of the analysis, primarily the nature of the sample matrix and the required sensitivity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis. Given that this compound possesses a benzene ring, it contains a chromophore that absorbs UV light, making it suitable for UV detection.[3] HPLC-UV is cost-effective, robust, and ideal for quantifying the analyte in relatively clean sample matrices, such as during process chemistry or in final drug product formulations.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[3] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte provides unparalleled specificity, minimizing interference from matrix components. This is crucial for pharmacokinetic and metabolism studies where analyte concentrations can be very low.[5]

Protocol 1: Quantification by HPLC-UV

This protocol details a method for the quantitative analysis of this compound in a drug substance or formulation.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:H2O with HCOOH) A1 System Equilibration P1->A1 P2 Prepare Standard Stock (1 mg/mL in Methanol) P3 Create Calibration Curve Standards (Serial Dilution) P2->P3 P4 Prepare QC Samples P2->P4 A2 Inject Standards, QCs, and Samples P3->A2 P4->A2 P5 Prepare Test Samples (Dissolve in Mobile Phase) P5->A2 A1->A2 A3 Chromatographic Separation (C18 Column) A2->A3 A4 UV Detection A3->A4 D1 Integrate Peak Areas A4->D1 D2 Generate Calibration Curve (Peak Area vs. Concentration) D1->D2 D3 Quantify Samples & QCs D2->D3 D4 Report Results D3->D4

Caption: HPLC-UV analysis workflow.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (HCOOH), analytical grade

  • Ultrapure water

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm (or wavelength of maximum absorbance)
Run Time 10 minutes

Rationale: A C18 column is a versatile stationary phase for separating moderately polar compounds like this compound. The acetonitrile/water mobile phase provides good elution strength, while the addition of formic acid helps to ensure consistent peak shape by protonating the amine group.[6]

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample (e.g., drug substance powder) and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the analyte against the known concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is typically considered acceptable.[7]

  • Quantify the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification in Biological Samples by LC-MS/MS

This protocol provides a high-sensitivity method for quantifying this compound in human plasma, suitable for pharmacokinetic studies.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing S1 Aliquot Plasma Sample (e.g., 100 µL) S2 Spike with Internal Standard (IS) S1->S2 S3 Protein Precipitation (Add 300 µL Cold ACN) S2->S3 S4 Vortex & Centrifuge S3->S4 S5 Transfer Supernatant S4->S5 S6 Evaporate to Dryness S5->S6 S7 Reconstitute in Mobile Phase S6->S7 A1 Inject into UPLC/HPLC S7->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 Tandem Mass Spectrometry (MRM Mode) A3->A4 D1 Integrate Peak Areas (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve (Ratio vs. Concentration) D2->D3 D4 Quantify Samples & QCs D3->D4

Caption: LC-MS/MS bioanalytical workflow.

Materials and Reagents
  • In addition to reagents from Protocol 1:

  • Stable isotope-labeled this compound (e.g., d3-2-amino-N-propylbenzamide) as an internal standard (IS).

  • Control human plasma.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC or HPLC system
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 179.1 -> 120.1 (Quantifier), 179.1 -> 92.1 (Qualifier)
Internal Standard (IS): 182.1 -> 123.1 (or appropriate shift)

Rationale: A gradient elution is used to efficiently separate the analyte from matrix components and ensure a sharp peak shape, improving sensitivity. ESI in positive mode is chosen because the primary and secondary amine groups on the molecule are readily protonated.[6] Monitoring specific Multiple Reaction Monitoring (MRM) transitions provides high selectivity and reduces chemical noise.[5] The molecular weight of this compound (C10H14N2O) is 178.23 g/mol , so the protonated molecule [M+H]⁺ is ~179.1. The transitions are hypothetical and must be optimized empirically.

Standard and Sample Preparation
  • Calibration Standards and QC Samples: Prepare calibration standards (e.g., 0.1 to 200 ng/mL) and quality control (QC) samples by spiking appropriate amounts of the reference standard stock solution into control human plasma.

  • Sample Extraction (Protein Precipitation): a. To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard working solution. b. Add 300 µL of cold acetonitrile to precipitate plasma proteins.[3][8] c. Vortex vigorously for 1 minute. d. Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean tube. f. Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C. g. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).[3]

Data Analysis
  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Perform a weighted (e.g., 1/x²) linear regression. An r² value > 0.99 is expected.[3]

  • Quantify the analyte in the unknown samples and QCs using the regression equation from the calibration curve.

Method Validation

To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[9] Validation should be performed according to established guidelines, such as ICH Q2(R1).[1][10] The key validation parameters are summarized below.

ParameterDescriptionTypical Acceptance Criteria (Bioanalytical)
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).[11]No significant interfering peaks at the retention time of the analyte.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]r² ≥ 0.99
Accuracy The closeness of agreement between the value which is accepted as a conventional true value and the value found.[13]Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]Coefficient of Variation (%CV) should not exceed 15% (20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-Noise ratio ≥ 10:1; Accuracy and Precision criteria must be met.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]System suitability parameters should pass under varied conditions.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link][14]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

  • Dong, M. W., & Hupe, K. P. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link][11]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [Link][10]

  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). [Link][4]

  • Patel, K., et al. Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 2015. [Link][12]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. (2025). [Link][13]

  • Royal Society of Chemistry. Analytical Methods. [Link][5]

  • SickKids Research Institute. Sample Preparation - SPARC BioCentre Molecular Analysis. [Link][15]

  • PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2025). [Link][8]

Sources

Application Notes and Protocols: High-Purity Isolation of 2-amino-N-propylbenzamide via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the purification of 2-amino-N-propylbenzamide from a crude reaction mixture using flash column chromatography. Authored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. We will address the specific challenges associated with the purification of aromatic amines, such as this compound, and present a robust, validated protocol to achieve high purity. This protocol emphasizes methodological transparency and includes sections on troubleshooting, safety, and the analytical techniques necessary for post-purification characterization.

Introduction: The Significance of Purifying this compound

This compound is a chemical intermediate of interest in medicinal chemistry and drug discovery, valued for its structural motifs that can be elaborated into more complex molecular architectures. As with any active pharmaceutical ingredient (API) or its precursors, achieving a high degree of purity is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions in subsequent synthetic steps, alter the pharmacological profile of a final compound, or introduce toxicity.

Column chromatography is a powerful and widely adopted technique for the purification of organic compounds. This application note will detail a validated protocol for the purification of this compound, focusing on practical aspects and the chemical reasoning that informs the procedural steps.

The Challenge: Chromatographing Basic Amines on Silica Gel

The primary challenge in the chromatographic purification of this compound lies in its chemical nature as a primary aromatic amine. Silica gel, the most common stationary phase in normal-phase chromatography, has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can interact strongly with basic compounds like amines, leading to several undesirable outcomes:

  • Peak Tailing: The strong interaction between the basic amine and the acidic silica gel can cause the compound to elute slowly and unevenly from the column, resulting in broad, tailing peaks. This significantly reduces the resolution between the desired compound and any closely eluting impurities.

  • Irreversible Adsorption: In some cases, the interaction can be so strong that a portion of the product becomes irreversibly adsorbed onto the silica gel, leading to low recovery.

  • Degradation: The acidic surface of the silica gel can catalyze the degradation of sensitive compounds.

To counteract these issues, this protocol incorporates the use of a basic modifier in the mobile phase. The addition of a small amount of an amine, such as triethylamine (TEA), to the eluent serves to neutralize the acidic silanol groups on the silica gel surface. This minimizes the strong interactions with the this compound, resulting in sharper peaks, improved separation, and higher recovery.

Pre-Chromatography Preparation and Analysis

Prior to attempting a large-scale purification, it is essential to analyze the crude mixture and develop an appropriate solvent system using Thin-Layer Chromatography (TLC).

Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

TLC is an indispensable tool for quickly determining the optimal mobile phase for column chromatography. The goal is to find a solvent system that provides good separation between this compound and its impurities, with the target compound having an Rf value between 0.2 and 0.4. An Rf in this range generally translates to good elution behavior on a column.

Protocol for TLC Analysis:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent, such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate (with a fluorescent indicator).

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing a shallow pool of the test mobile phase. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.

  • Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots. Staining with iodine vapor can also be used for visualization.[1][2]

  • Mobile Phase Adjustment:

    • If the Rf value of the target compound is too low (the spot has not moved far from the baseline), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).

    • If the Rf value is too high (the spot is near the solvent front), the mobile phase is too polar. Increase the proportion of the less polar solvent (hexane).

  • Addressing Tailing on the TLC Plate: If significant tailing of the spot for this compound is observed, add a small amount of triethylamine (0.5-1% by volume) to the mobile phase and re-run the TLC. This will often result in a more compact and well-defined spot.

A recommended mobile phase for the purification of this compound is a mixture of hexane and ethyl acetate in a 3:1 ratio, with the addition of 0.5% triethylamine .

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly for different amounts of starting material.

Materials and Equipment
ParameterSpecificationRationale
Stationary Phase Silica gel, 230-400 meshThe smaller particle size of 230-400 mesh silica gel provides a larger surface area, leading to better separation in flash chromatography.[3][4]
Column Dimensions 40g pre-packed column or glass column with a diameter of ~4 cmA column of this size is appropriate for purifying 1 gram of crude material.
Mobile Phase (Eluent) Hexane:Ethyl Acetate (3:1) with 0.5% TriethylamineThis solvent system provides a moderate polarity suitable for eluting this compound with a good Rf value, while the triethylamine minimizes peak tailing.
Sample Loading Dry loadingDry loading is recommended for compounds that are not highly soluble in the initial mobile phase, as it often leads to better separation and avoids issues with solvent effects at the top of the column.[5][6][7][8]
Fraction Collection Test tubes (e.g., 16 x 100 mm)Appropriate for collecting small fractions for analysis.
Analysis TLC plates (silica gel with fluorescent indicator), UV lampFor monitoring the elution of the compound from the column.
Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Column with Silica Gel load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dry Loading) prep_sample->load_sample prep_eluent Prepare Mobile Phase (Hexane:EtOAc:TEA) elute Elute with Mobile Phase prep_eluent->elute load_sample->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporate Evaporate Solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Column Preparation

  • If using a glass column, securely clamp it in a vertical position in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column to retain the stationary phase.

  • Add a thin layer of sand over the cotton plug.

  • Prepare a slurry of silica gel (approximately 40g) in the initial mobile phase (hexane:ethyl acetate 3:1 with 0.5% TEA).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which will help in packing the silica gel. Do not let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during sample loading and solvent addition.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude this compound (~1g) in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3g) to the solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

Step 3: Column Loading and Elution

  • Carefully drain the solvent in the column until the solvent level is just at the top of the sand layer.

  • Evenly add the dry-loaded sample onto the top of the column.

  • Carefully add a small amount of the mobile phase to the top of the column, being careful not to disturb the sample layer.

  • Open the stopcock and begin eluting the column with the mobile phase. Apply gentle pressure with a pump or inert gas to achieve a steady flow rate (for flash chromatography).

  • Continuously add fresh mobile phase to the top of the column to ensure it never runs dry.

Step 4: Fraction Collection and Analysis

  • Begin collecting fractions in test tubes as soon as the solvent starts to elute from the column.

  • Periodically, spot the collected fractions on a TLC plate to monitor the elution of the product.

  • Develop the TLC plates in the same mobile phase used for the column and visualize under a UV lamp.

  • Fractions containing the pure this compound (a single spot on the TLC plate at the correct Rf value) should be combined.

Step 5: Isolation of the Purified Product

  • Combine the fractions that contain the pure product in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Further dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the mass of the purified product and calculate the yield.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Troubleshooting

ProblemPotential CauseSolution
Poor Separation The mobile phase polarity is not optimal.Re-evaluate the mobile phase using TLC. Consider a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Peak Tailing Strong interaction of the amine with the silica gel.Ensure that triethylamine has been added to the mobile phase. If tailing persists, consider increasing the concentration of triethylamine slightly (e.g., to 1%).
Low Recovery The compound is irreversibly adsorbed onto the silica gel or is eluting with the solvent front.Ensure the use of triethylamine. Check the very first fractions to see if the product has eluted with the solvent front. If so, a less polar mobile phase is required.
Compound Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

Safety and Handling

This compound and the solvents used in this protocol should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • This compound: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

  • Hexane: Flammable liquid and vapor. May be harmful if swallowed or inhaled. Causes skin and eye irritation.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

  • Triethylamine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound using flash column chromatography. By understanding the chemical principles behind the purification of basic amines and by carefully optimizing the chromatographic conditions, researchers can consistently obtain this valuable intermediate in high purity, ready for use in subsequent synthetic endeavors.

References

  • Sorbead India. (n.d.). Using The Right Mesh Size Of The Silica Gel For Column Chromatography. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Silica Gel for Your Chromatographic Needs. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Medium. (2016, October 4). Silica Gel Mesh Important for Effective Thin-layer & Flash Chromatography. Retrieved from [Link]

  • YouTube. (2016, October 20). Column Chromatography (Dry Loading). Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 29). What Size Silica Gel To Use? [Video]. YouTube. Retrieved from [Link]

  • Sorbead India. (2023, November 27). Using The Right Mesh Size Of The Silica Gel For Column Chromatography. Retrieved from [Link]

  • Teledyne LABS. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • MicroSolv Technology Corp. (n.d.). Column Volume Calculation HPLC. Retrieved from [Link]

  • ChemistryViews. (2010, July 6). Tender, Loving Care for Aromatic Amines. Retrieved from [Link]

  • LCGC North America. (n.d.). Estimating HPLC Column Volume: Quick Calculation Methods for Analysts. Retrieved from [Link]

  • Reddit. (2021, June 24). Some helpful column chromatography math. r/chemistry. Retrieved from [Link]

  • AWS. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 28). What Is Column Volume In Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1653335, this compound. PubChem. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94411, 2-Amino-N-isopropylbenzamide. PubChem. Retrieved from [Link].

  • AERU. (n.d.). 2-amino-N-isopropylbenzamide. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25354, N-Propylbenzamide. PubChem. Retrieved from [Link].

Sources

large-scale synthesis of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of 2-amino-N-propylbenzamide

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol and expert insights for the , a valuable intermediate in pharmaceutical and chemical research. The document is structured to offer not only a step-by-step procedure but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deep understanding of the process.

Introduction and Synthetic Strategy

This compound is a key building block in the synthesis of various biologically active molecules. Its efficient production on a large scale is crucial for drug development and manufacturing. The most direct and scalable synthetic route, which will be the focus of this guide, involves the reaction of isatoic anhydride with n-propylamine. This method is favored for its high atom economy, excellent yields, and straightforward procedure.

The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine (n-propylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring and the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the final this compound product with carbon dioxide as the only byproduct.[1]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product IsatoicAnhydride Isatoic Anhydride Product This compound IsatoicAnhydride->Product n-Propylamine, DMF, 50°C Propylamine n-Propylamine CO2 CO₂ Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A 1. Charge reactor with Isatoic Anhydride and DMF B 2. Heat to 50°C with mechanical stirring A->B C 3. Add n-Propylamine dropwise over 1 hour B->C D 4. Stir at 50°C for 3 hours C->D E 5. Monitor reaction by TLC D->E F 6. Cool to room temperature E->F G 7. Dilute with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry organic layer with Na₂SO₄ H->I J 10. Concentrate under reduced pressure I->J K 11. Recrystallize from DCM/Hexane J->K L 12. Filter and dry the product K->L M 13. Characterize (m.p., NMR, HPLC) L->M

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 2L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with a temperature controller, add isatoic anhydride (100 g, 0.613 mol) and anhydrous N,N-dimethylformamide (DMF, 500 mL).

  • Heating and Amine Addition: Begin stirring the suspension and heat the mixture to 50°C. Once the temperature is stable, add n-propylamine (40.1 g, 55.8 mL, 0.678 mol) dropwise via the dropping funnel over a period of approximately 1 hour. An exotherm may be observed; maintain the internal temperature at 50-55°C. The evolution of CO₂ gas will be noticeable.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 3 hours. [1]4. Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (3:1). The reaction is complete when the isatoic anhydride spot has disappeared.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (1 L). Transfer the solution to a 2L separatory funnel and wash with brine (3 x 300 mL) to remove the DMF. [1]6. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot dichloromethane (DCM). While the solution is still warm, slowly add hexane until the solution becomes turbid. Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. [1]8. Isolation and Drying: Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold hexane. Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight. The expected yield is high, typically in the range of 85-95%. The purified product should be a white solid with a melting point of 103-104°C. [1]

Safety and Handling

  • Isatoic Anhydride: May cause skin sensitization and serious eye irritation. [2]It is moisture-sensitive and should be handled in a dry environment. [3]* n-Propylamine: Highly flammable liquid and vapor. [4]Toxic if swallowed, in contact with skin, or if inhaled. [4]Causes severe skin burns and eye damage. [4]Always handle in a fume hood and wear appropriate gloves, eye protection, and a lab coat.

  • DMF: A known reproductive toxin. Avoid inhalation and skin contact.

  • General Precautions: The reaction involves a flammable amine and should be conducted away from ignition sources. The evolution of CO₂ can cause pressure buildup if the system is closed. Ensure adequate ventilation throughout the process.

Analytical Quality Control

The purity of the final product should be assessed to ensure it meets the required specifications for further use.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of starting materials and impurities.

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: Hexane:Ethyl Acetate (3:1)

    • Visualization: UV light (254 nm)

  • Melting Point: A sharp melting point range is indicative of high purity. The expected melting point is 103-104°C. [1]* High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection. [5][6]* Spectroscopic Analysis: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected structure of this compound. [1]

References

  • Wikipedia. Isatoic anhydride. [Link]

  • Ataman Kimya. MONO-N-PROPYLAMINE. [Link]

  • PubChem. Isatoic Anhydride. [Link]

  • Wikipedia. Propylamine. [Link]

  • PubChem. n-Propylamine. [Link]

  • Supporting Information for "Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds".
  • PubChem. Propylamine. [Link]

  • Mallak. Isatoic Anhydride. [Link]

  • LBAO Chemicals. Isatoic Anhydride | 118-48-9 | 98%. [Link]

  • Google Patents. Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide.
  • ResearchGate. General scheme for ring-opening reaction of isatoic anhydride to obtain... [Link]

  • Journal of Macromolecular Science: Part A - Chemistry. Polyanthranilides. I. Synthesis and Characterization of Polyamides from Isatoic Anhydrides. [Link]

  • PubMed Central. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. [Link]

  • Der Pharma Chemica. Scholars Research Library. [Link]

  • PrepChem.com. Synthesis of Step 1. 2-Amino-N-phenylbenzamide. [Link]

  • Google Patents. Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • Google Patents.
  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MDPI. 2-(N-allylsulfamoyl)-N-propylbenzamide. [Link]

  • Oakwood Chemical. 2-Amino-N-propyl-benzamide. [Link]

  • PubChem. This compound. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. analysis of amino acids by high performance liquid chromatography. [Link]

  • SIELC Technologies. HPLC Analysis of Active Drug and Amino Acids in a Formulation. [Link]

  • CR Subscription Agency. Thin Layer Chromatography of Amino Acids. [Link]

  • Hindawi. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. [Link]

Sources

Application Notes and Protocols: 2-Amino-N-propylbenzamide as a Versatile Scaffold for Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Amino-N-propylbenzamide Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, providing a fertile starting point for the development of novel therapeutics. The 2-aminobenzamide core, and specifically its N-propyl derivative, has emerged as such a valuable scaffold. Its inherent structural features—a primary aromatic amine and a secondary amide—offer two orthogonal points for chemical diversification, allowing for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[1][2]

This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of diverse chemical libraries. We will delve into detailed, field-proven protocols, the rationale behind experimental choices, and a case study illustrating the scaffold's utility in the discovery of bioactive compounds.

Part 1: Synthesis of the this compound Scaffold

The most common and efficient route to this compound is the reaction of isatoic anhydride with n-propylamine.[3][4] This method is favored for its operational simplicity and generally high yields.

Causality of Experimental Choices:
  • Isatoic Anhydride as the Starting Material: Isatoic anhydride serves as a convenient and commercially available precursor to the 2-aminobenzoyl moiety. Its reaction with a nucleophile, such as an amine, proceeds via a ring-opening and subsequent decarboxylation, cleanly yielding the desired 2-aminobenzamide.[5]

  • n-Propylamine as the Nucleophile: The choice of n-propylamine directly installs the N-propyl group, a feature that can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.

  • Solvent Selection: Solvents like isopropyl alcohol or 1,4-dioxane are often employed as they effectively dissolve the starting materials and facilitate the reaction at moderate temperatures.[3][4] Dichloroethane has also been reported as a suitable solvent.[6]

Experimental Protocol: Synthesis of this compound

Materials:

  • Isatoic Anhydride (1.0 eq)

  • n-Propylamine (1.2 eq)

  • Isopropyl Alcohol

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (e.g., 32.6 g) in isopropyl alcohol (e.g., 150 ml).[3]

  • To this solution, add n-propylamine (e.g., 25 ml) portionwise. Note: The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.[3]

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the isatoic anhydride.

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield colorless crystals.[3]

Characterization: The identity and purity of the synthesized scaffold should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values (mp 100-102 °C).[3]

Part 2: Library Synthesis from the this compound Scaffold

The true power of the this compound scaffold lies in its potential for diversification at two key positions: the primary aniline amine (N1) and the amide nitrogen (N2), although derivatization primarily focuses on the more nucleophilic aniline nitrogen.

Workflow for Library Synthesis

Library_Synthesis_Workflow Scaffold This compound Scaffold Diversification Parallel Diversification Reactions (Acylation, Alkylation, Sulfonylation, etc.) Scaffold->Diversification Library Compound Library (Array of Diverse Derivatives) Diversification->Library Building_Blocks Diverse Building Blocks (Acid chlorides, Alkyl halides, Sulfonyl chlorides) Building_Blocks->Diversification Purification Purification (e.g., HPLC) Library->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Screening Biological Screening Characterization->Screening

Caption: General workflow for library synthesis from the this compound scaffold.

Diversification Strategies and Protocols

The primary amino group of the scaffold is a versatile handle for a variety of chemical transformations. Below are protocols for common diversification reactions.

1. N-Acylation of the Aniline Nitrogen

This reaction introduces a wide range of substituents via the formation of a new amide bond.

  • Rationale: Acylation with diverse acid chlorides or carboxylic acids (using coupling agents) allows for the introduction of various functionalities, modulating the steric and electronic properties of the final compounds.

Protocol: Parallel N-Acylation

Materials:

  • This compound (1.0 eq)

  • A library of diverse acid chlorides (1.1 eq each)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound and TEA in anhydrous DCM.

  • Dispense the stock solution into the wells of the 96-well reaction block.

  • Add a solution of a unique acid chloride to each well.

  • Seal the reaction block and agitate at room temperature for 12-16 hours.

  • Quench the reactions by adding water.

  • Extract the products with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • The crude products can then be purified by parallel HPLC.

2. N-Alkylation of the Aniline Nitrogen

Alkylation introduces different alkyl or aryl groups, further expanding the chemical space.

  • Rationale: Reductive amination with aldehydes or direct alkylation with alkyl halides can introduce a variety of substituents, influencing properties like solubility and cell permeability.

Protocol: Parallel Reductive Amination

Materials:

  • This compound (1.0 eq)

  • A library of diverse aldehydes (1.2 eq each)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloroethane (DCE) or Methanol

  • 96-well reaction block

Procedure:

  • Dispense a solution of this compound in DCE to each well of a 96-well reaction block.

  • Add a unique aldehyde to each well.

  • Add sodium triacetoxyborohydride to each well.

  • Seal the reaction block and agitate at room temperature for 16-24 hours.

  • Quench the reactions with saturated aqueous sodium bicarbonate.

  • Extract the products with DCM.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the products by parallel HPLC.

3. N-Arylation via Ullmann Condensation

This copper-catalyzed reaction allows for the introduction of aryl or heteroaryl groups.[5][7][8]

  • Rationale: The Ullmann condensation is a powerful tool for forming C-N bonds, enabling the synthesis of N-aryl derivatives which are prevalent in many bioactive molecules.[7][8] Modern protocols often use ligands to facilitate the reaction under milder conditions.[8]

Protocol: Ligand-Assisted Ullmann Condensation

Materials:

  • This compound (1.0 eq)

  • A library of aryl iodides or bromides (1.2 eq each)

  • Copper(I) iodide (CuI) (0.1 eq)

  • A suitable ligand (e.g., phenanthroline) (0.2 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add this compound, an aryl halide, CuI, the ligand, and the base.

  • Add the anhydrous solvent.

  • Seal the reaction block and heat to 80-120 °C for 12-24 hours.

  • Cool the reaction block to room temperature.

  • Dilute the reaction mixtures with water and extract with ethyl acetate.

  • Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the products by parallel HPLC.

Data Presentation: Example Library of Diversified Scaffolds
R Group PositionReaction TypeExample Building Blocks
Aniline NitrogenN-AcylationAcetyl chloride, Benzoyl chloride, 4-Chlorobenzoyl chloride
Aniline NitrogenN-AlkylationBenzaldehyde, 4-Fluorobenzaldehyde, Cyclohexanecarboxaldehyde
Aniline NitrogenN-SulfonylationMethanesulfonyl chloride, p-Toluenesulfonyl chloride
Aniline NitrogenN-Arylation4-Iodobenzonitrile, 2-Bromopyridine, 3-Iodoanisole

Part 3: Case Study - A 2-Aminobenzamide Library for Antimicrobial Drug Discovery

To illustrate the practical application of the this compound scaffold, we present a case study based on the synthesis and evaluation of a library of 2-aminobenzamide derivatives as antimicrobial agents.[5][9] While the original study explored a range of N-substituents, the principles are directly applicable to a library derived from the N-propyl scaffold.

Library Synthesis and Screening

A library of 2-aminobenzamides was synthesized by reacting isatoic anhydride with a variety of anilines and benzylamines.[5] The resulting compounds were then screened for their antibacterial and antifungal activity against a panel of clinically relevant pathogens.[5][9]

Structure-Activity Relationship (SAR) Analysis

The screening results revealed key SAR insights:

  • N-Aryl vs. N-Alkyl Substitution: N-aryl derivatives generally exhibited more potent antimicrobial activity compared to N-benzyl derivatives.

  • Substitution on the N-Aryl Ring: Electron-donating groups, such as a methoxy group at the para-position of the N-phenyl ring, were found to significantly enhance antifungal activity. For instance, 2-amino-N-(4-methoxyphenyl)benzamide showed excellent activity against Aspergillus fumigatus.[5]

  • Halogen Substitution: The presence of halogens, such as chlorine or fluorine, on the N-phenyl ring also led to compounds with moderate to good antimicrobial activity.[5]

SAR_Diagram cluster_scaffold 2-Aminobenzamide Scaffold cluster_activity Antimicrobial Activity Scaffold High_Activity High Activity Moderate_Activity Moderate Activity Low_Activity Low Activity R_group R Group on Amide Nitrogen R_group->High_Activity p-Methoxyphenyl R_group->Moderate_Activity p-Chlorophenyl, p-Fluorophenyl R_group->Low_Activity Benzyl

Caption: Simplified SAR diagram for the antimicrobial activity of 2-aminobenzamide derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is a self-validating system for assessing the antimicrobial activity of the synthesized library members.

Materials:

  • Synthesized 2-aminobenzamide derivatives (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)

  • Nutrient agar plates

  • Sterile cork borer

  • Positive control (standard antibiotic/antifungal)

  • Negative control (DMSO)

Procedure:

  • Prepare sterile nutrient agar plates and allow them to solidify.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed volume of the dissolved test compound, positive control, and negative control to separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Data Presentation: Example Antimicrobial Activity Data

CompoundR GroupZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. A. fumigatus
1 4-Methoxyphenyl1825
2 4-Chlorophenyl1519
3 Benzyl912
Positive Control Ciprofloxacin/Clotrimazole2822
Negative Control DMSO00

(Note: Data is illustrative and based on trends reported in the literature.)

Conclusion

The this compound scaffold is a highly valuable starting point for the synthesis of diverse chemical libraries. Its straightforward synthesis and the presence of two modifiable functional groups allow for the rapid generation of novel compounds. As demonstrated in the case study, libraries based on this scaffold can be effectively screened to identify hits and establish clear structure-activity relationships, paving the way for the development of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to leverage this privileged scaffold in their drug discovery endeavors.

References

  • PrepChem. Synthesis of N-propylbenzamide. [Link]

  • Google Patents. Synthesis method of bentazone midbody 2-amino-N-isopropylbenzamide.
  • Supporting Information. Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between N-H and C-H bonds. [Link]

  • ResearchGate. QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. [Link]

  • Google Patents. Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • PubMed. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • PubMed. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. [Link]

  • ResearchGate. Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. [Link]

  • EconPapers. Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • NIH. QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. [Link]

  • PubMed. Synthesis, Biological Activity, QSAR and QSPR Study of 2-aminobenzimidazole Derivatives as Potent H3-antagonists. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • NIH. Privileged Scaffolds for Library Design and Drug Discovery. [Link]

  • ResearchGate. UV-Light-Induced Dehydrogenative N-Acylation of Amines with 2-Nitrobenzaldehydes To Give 2-Aminobenzamides. [Link]

  • Oakwood Chemical. 2-Amino-N-propyl-benzamide. [Link]

  • NIH. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]

  • NIH. Privileged Structures in Drug Discovery. [Link]

Sources

Application and Protocol Guide: Characterizing Novel Compounds with Receptor Binding Assays, Featuring 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide provides a detailed framework for characterizing the interaction of novel chemical entities with specific receptor targets using receptor binding assays. Using the exemplar molecule, 2-amino-N-propylbenzamide, a benzamide derivative with potential neuromodulatory activity, we will explore the theoretical underpinnings and provide a step-by-step protocol for determining binding affinity. The focus will be on a competitive radioligand binding assay targeting the dopamine D2 receptor, a common target for benzamide-containing compounds. This document is intended to serve as a practical resource for researchers in pharmacology and drug discovery, offering insights into experimental design, execution, and data interpretation.

Introduction: The Critical Role of Receptor Binding Assays in Drug Discovery

The initial phase of characterizing a novel bioactive compound involves identifying its molecular targets. Receptor binding assays are a cornerstone of this process, providing quantitative data on the affinity of a ligand for a specific receptor. This information is crucial for understanding a compound's mechanism of action, predicting its potential therapeutic effects, and identifying potential off-target interactions.

Benzamide derivatives, such as this compound, represent a versatile chemical scaffold found in a variety of centrally acting drugs.[1][2] Compounds of this class have been shown to interact with a range of receptors, most notably dopamine and serotonin receptors.[1][3] Therefore, a systematic evaluation of a new benzamide's binding profile against a panel of relevant receptors is a critical step in its preclinical development.

This guide will walk through the process of setting up and executing a robust receptor binding assay, using this compound as a hypothetical test compound and the human dopamine D2 receptor as the target.

Foundational Principles of Receptor Binding Assays

Receptor binding assays quantify the interaction between a ligand and a receptor. The most common format is a competitive binding assay, where a labeled ligand (typically radioactive) of known high affinity competes with an unlabeled test compound for binding to the receptor. The ability of the test compound to displace the labeled ligand is a measure of its own binding affinity.

Key Methodologies: Filtration vs. Scintillation Proximity Assay (SPA)

Two primary techniques are employed for separating bound from free radioligand:

  • Filtration Assay: This traditional method involves incubating the receptor, radioligand, and test compound, followed by rapid filtration through a filter mat that traps the receptor-ligand complexes.[4][5] The amount of radioactivity retained on the filter is then measured. This method is robust and widely applicable.[4][6]

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous assay format that does not require a physical separation step.[7][8] Receptors are immobilized on scintillant-containing beads. Only radioligand molecules that are bound to the receptor are close enough to the bead to excite the scintillant and produce a light signal.[9][10] SPA is particularly well-suited for high-throughput screening.[7][8]

For the purposes of this guide, we will focus on the filtration assay method due to its widespread use and accessibility.

Essential Concepts in Data Interpretation
  • IC50 (Inhibitory Concentration 50): The concentration of a test compound that displaces 50% of the specifically bound radioligand. IC50 values are experimentally derived and can be influenced by assay conditions.[11]

  • Ki (Inhibition Constant): The equilibrium dissociation constant of the test compound. Ki is a measure of the absolute binding affinity of a compound for a receptor and is independent of assay conditions.[11][12] It is calculated from the IC50 value using the Cheng-Prusoff equation .[13][14]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

Experimental Workflow: A Detailed Protocol

The following protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D2 receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Buffers & Reagents prep_membranes Thaw & Dilute Receptor Membranes prep_reagents->prep_membranes prep_ligands Prepare Radioligand & Test Compound Dilutions prep_membranes->prep_ligands plate_setup Plate Assay Components: - Total Binding - Non-Specific Binding (NSB) - Competition Wells prep_ligands->plate_setup incubation Incubate at Room Temperature (e.g., 60-90 min) plate_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate Specific Binding, Generate Inhibition Curve, Determine IC50 & Ki scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents
  • Receptor Source: Commercially available membrane preparations from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[15]

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist), specific activity 60-120 Ci/mmol.[15][16]

  • Test Compound: this compound.

  • Non-Specific Binding (NSB) Determinant: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM).[17]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[18][19]

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: 96-well microplates, cell harvester for filtration, and a liquid scintillation counter.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [³H]-Spiperone in assay buffer to a working concentration that is at or below its Kd for the D2 receptor (typically 0.1-0.5 nM).[15]

    • Thaw the receptor membrane preparation on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically to ensure that less than 10% of the total radioligand is bound.[18][20]

  • Assay Plate Setup (in triplicate in a 96-well plate):

    • Total Binding (TB): 50 µL of assay buffer + 50 µL of diluted [³H]-Spiperone + 100 µL of diluted membrane preparation.[18]

    • Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol + 50 µL of diluted [³H]-Spiperone + 100 µL of diluted membrane preparation.[18]

    • Competition Wells: 50 µL of each this compound dilution + 50 µL of diluted [³H]-Spiperone + 100 µL of diluted membrane preparation.[18]

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[15]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the PEI-pre-soaked glass fiber filter mat using a cell harvester.[17][19]

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[15][17]

  • Scintillation Counting:

    • Dry the filter mat (e.g., under a heat lamp or in an oven at 50°C).[17][19]

    • Place the individual filter discs into scintillation vials, add the scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

  • Generate Inhibition Curve: Plot the percent specific binding as a function of the log concentration of this compound. The resulting curve should be sigmoidal.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 to a Ki value, providing a true measure of binding affinity.[13][14]

Representative Data

The following table illustrates hypothetical data for this compound at the dopamine D2 receptor.

CompoundTarget ReceptorRadioligand ([L])Radioligand KdIC50 (nM)Ki (nM)
This compoundDopamine D2[³H]-Spiperone (0.2 nM)0.15 nM15064.3
Haloperidol (Control)Dopamine D2[³H]-Spiperone (0.2 nM)0.15 nM2.51.07

Note: Data are for illustrative purposes only.

Validating the System: The Importance of Controls

A robust and trustworthy assay relies on meticulous attention to controls.[18]

  • Defining Non-Specific Binding (NSB): NSB is the binding of the radioligand to components other than the target receptor, such as the filter membrane, lipids, or other proteins.[21][22] It is determined in the presence of a saturating concentration of an unlabeled ligand that is known to bind to the target receptor with high affinity.[18] High NSB can mask the specific binding signal and should ideally be less than 20% of the total binding.[20]

  • Positive Control: A known reference compound (e.g., Haloperidol for the D2 receptor) should be included in each assay to ensure the system is performing as expected.

  • Protein Concentration: The amount of receptor protein should be optimized to provide a sufficient signal window while minimizing ligand depletion (i.e., keeping the amount of bound radioligand to less than 10% of the total added).[18][20]

Broader Implications: Signaling Pathways

The binding of a ligand to a G protein-coupled receptor (GPCR), such as the dopamine D2 receptor, initiates a downstream signaling cascade. The D2 receptor is canonically coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][23]

G cluster_membrane Cell Membrane ligand Dopamine or This compound D2R Dopamine D2 Receptor ligand->D2R Binding G_protein Gi/o Protein (αβγ) D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC

Caption: Canonical Gi/o signaling pathway of the D2 receptor.

Understanding a compound's binding affinity is the first step. Subsequent functional assays, such as measuring cAMP levels or GTPγS binding, are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.[24]

Conclusion

This guide has provided a detailed protocol and the underlying scientific principles for conducting a receptor binding assay to characterize a novel compound, using this compound as an example. By carefully controlling experimental variables, including appropriate controls for non-specific binding, and by correctly applying data analysis methods like the Cheng-Prusoff equation, researchers can obtain reliable and reproducible data on the binding affinity of their compounds of interest. This information is fundamental to the progression of drug discovery projects, enabling informed decisions about lead optimization and further pharmacological characterization.

References

  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), 1145-1148. [Link]

  • Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]

  • OpenWetWare. (n.d.). Filter-binding assay. OpenWetWare. [Link]

  • Westh-Hansen, S. E., et al. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLoS ONE, 11(3), e0150658. [Link]

  • Read Lab. (n.d.). Filter Binding Assay. University at Buffalo. [Link]

  • Xia, L., de Vries, H., IJzerman, A. P., & Heitman, L. H. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115-126. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. CSPT. [Link]

  • Zhang, G., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 5(2), 87-92. [Link]

  • Rajan, T., & Joseph, T. (2011). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 103–106. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. [Link]

  • Wikipedia. (n.d.). Filter binding assay. Wikipedia. [Link]

  • Minor, L. K. (2011). A 1,536-Well [35S]GTPγS Scintillation Proximity Binding Assay for Ultra-High-Throughput Screening of an Orphan Gαi-Coupled GPCR. SLAS Discovery, 16(5), 670-679. [Link]

  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • Rio, D. C. (2012). Filter-Binding Assay for Analysis of RNA-Protein Interactions. ResearchGate. [Link]

  • Williams, C. (2004). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. In J. M. Walker (Ed.), The Protein Protocols Handbook. Humana Press. [Link]

  • Krippendorff, B. F., et al. (2007). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Schetz, J. A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 61(2), 163-173. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • ThePharmacologyEducationProject. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). (R,S)-2-(N-Propyl-N-1'-[11C]-propyl)amino-5-hydroxytetralin. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-isopropylbenzamide. PubChem. [Link]

  • Delarue, C., et al. (1991). Benzamide Derivatives Provide Evidence for the Involvement of a 5-HT4 Receptor Type in the Mechanism of Action of Serotonin in Frog Adrenocortical Cells. Endocrinology, 129(2), 669–675. [Link]

  • Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(15), 11440–11463. [Link]

  • Miyata, K., et al. (1994). Development of Potent serotonin-3 (5-HT3) Receptor Antagonists. I. Structure-activity Relationships of 2-alkoxy-4-amino-5-chlorobenzamide Derivatives. Journal of Medicinal Chemistry, 37(24), 4157-4164. [Link]

  • Haga, N., et al. (2002). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 10(4), 1033-1044. [Link]

  • Lim, S., et al. (2018). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. Scientific Reports, 8, 11464. [Link]

  • van der Bijl, J. Y., et al. (2022). Comparison of the Function of Two Novel Human Dopamine D2 Receptor Variants Identifies a Likely Mechanism for Their Pathogenicity. International Journal of Molecular Sciences, 23(19), 11626. [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide. Oakwood Chemical. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-(-)-2-Chloro-N-[1-11C-propyl]n-propylnorapomorphine. PubChem. [Link]

  • Jensen, M. L., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. [Link]

  • El Badaoui, Y., et al. (2022). 2-(N-allylsulfamoyl)-N-propylbenzamide. Molbank, 2022(2), M1369. [Link]

  • Abadi, A. H., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3169. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 2-amino-N-propylbenzamide in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 2-Aminobenzamide Scaffold

The 2-aminobenzamide core is recognized in medicinal chemistry as a "privileged structure," forming the foundation of numerous compounds with a wide array of biological activities.[1] The ability of these molecules to engage in hydrogen bonding and aromatic interactions allows them to bind to a variety of biological targets. 2-amino-N-propylbenzamide (CAS: 56814-10-9) is a member of this versatile class of compounds.[2][3] While specific in vivo data for this particular molecule is not extensively published, its structural similarity to other well-characterized aminobenzamides suggests potential therapeutic applications worth exploring.

This document provides a detailed guide for researchers on how to design and conduct initial in vivo studies of this compound in animal models. The protocols outlined below are based on established methodologies for preclinical drug development and are intended to serve as a starting point for investigating the pharmacokinetic, safety, and efficacy profile of this compound.

Compound Profile: this compound

PropertyValueSource
CAS Number 56814-10-9[3]
Molecular Formula C10H14N2O[2][3][]
Molecular Weight 178.23 g/mol [2][3][]
Predicted XLogP3 1.5[3]

The moderate lipophilicity suggested by the predicted XLogP3 value indicates that this compound may have reasonable oral bioavailability, making it a candidate for oral administration in in vivo studies.

Predicted Biological Activity and Potential Mechanisms of Action

Derivatives of 2-aminobenzamide have shown activity in several therapeutic areas, including oncology and neurology. A key mechanism of action for some N-substituted aminobenzamides is the inhibition of histone deacetylases (HDACs).[5] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[5]

Given this precedent, a primary hypothesis for the in vivo activity of this compound could be its role as an HDAC inhibitor. The following experimental protocols are designed to test the safety and efficacy of the compound, with a focus on an oncology context as a primary investigational area.

Predicted_HDAC_Inhibition_Pathway cluster_0 Cell Nucleus 2_ANPB This compound HDAC Histone Deacetylase (HDAC) 2_ANPB->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation TSG Tumor Suppressor Gene (TSG) Expression HDAC->TSG Indirect Repression Acetyl_Group Acetyl Group Histone->Acetyl_Group Histone->TSG Represses DNA DNA DNA->Histone wrapped around Apoptosis Apoptosis / Cell Cycle Arrest TSG->Apoptosis

Caption: Predicted HDAC inhibition pathway for this compound.

Experimental Protocols

Part 1: Formulation and Administration of this compound

Objective: To prepare a suitable formulation of this compound for administration to animal models and to determine the appropriate route of administration.

Materials:

  • This compound

  • Vehicle components (e.g., sterile water, saline, 0.5% carboxymethylcellulose, DMSO, Tween 80)

  • Syringes and gavage needles

  • pH meter

Protocol:

  • Solubility Testing:

    • Assess the solubility of this compound in various pharmaceutically acceptable vehicles to determine an appropriate solvent system.

    • Test vehicles may include:

      • Sterile water

      • 0.9% Saline

      • 5% DMSO in saline

      • 0.5% (w/v) carboxymethylcellulose (CMC) in water

      • 10% Tween 80 in sterile water

  • Formulation Preparation (Example for Oral Gavage):

    • Based on solubility testing, prepare a suspension or solution. For a suspension in 0.5% CMC:

    • Weigh the required amount of this compound.

    • Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring.

    • Levigate the compound with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the desired final concentration and volume.

    • Ensure the suspension is homogenous before each administration.

  • Route of Administration:

    • For initial studies, oral gavage (p.o.) is often preferred due to its clinical relevance.

    • Intraperitoneal (i.p.) injection can also be considered for bypassing first-pass metabolism and ensuring complete bioavailability.

    • The choice of route will depend on the compound's properties and the experimental goals.

Part 2: Acute Toxicity and Dose Range Finding Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of this compound.

Animal Model:

  • Species: Mouse (e.g., CD-1 or C57BL/6)

  • Sex: Male and female (5 per group)

  • Age: 6-8 weeks

Protocol:

  • Acclimatization: Acclimatize animals for at least 7 days before the study.

  • Dosing:

    • Administer single doses of this compound via the chosen route (e.g., oral gavage).

    • Use a dose-escalation design, for example: 10, 50, 100, 250, 500, 1000 mg/kg.

    • Include a vehicle control group.

  • Observations:

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, grooming) continuously for the first 4 hours post-dosing and then daily for 14 days.

    • Record body weight on Day 0 (pre-dose), Day 7, and Day 14.

    • At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.

  • Data Analysis:

    • Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

    • The MTD will inform the dose selection for subsequent efficacy studies.

Toxicity_Study_Workflow Start Start: Acclimatize Mice (7 days) Dosing Single Dose Administration (Vehicle + Dose Groups) Start->Dosing Observation Monitor Clinical Signs (4h, then daily) Record Body Weight (Days 0, 7, 14) Dosing->Observation Endpoint End of Study (Day 14) Observation->Endpoint Necropsy Gross Necropsy Endpoint->Necropsy Analysis Determine MTD Necropsy->Analysis

Caption: Workflow for an acute toxicity and dose-range finding study.

Part 3: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Animal Model:

  • Species: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Tumor Model: Human cancer cell line xenograft (e.g., A549 lung cancer, HCT116 colon cancer)

Protocol:

  • Tumor Implantation:

    • Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (Dose 1, e.g., MTD/2)

    • Group 3: this compound (Dose 2, e.g., MTD)

    • Group 4: Positive control (a standard-of-care chemotherapy agent)

  • Dosing and Monitoring:

    • Administer treatment daily (or as determined by pharmacokinetic studies) for a specified period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • Tumor Volume (mm³) = (Length x Width²) / 2

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined endpoint size, or at the end of the study.

    • Collect tumors for ex vivo analysis (e.g., histology, Western blot for HDAC pathway markers).

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation

Table 1: Example Dosing Regimen for Efficacy Study

GroupTreatmentDose (mg/kg)RouteFrequencyDuration
1Vehicle (0.5% CMC)-p.o.Daily21 days
2This compound50p.o.Daily21 days
3This compound100p.o.Daily21 days
4Cisplatin5i.p.Q3D21 days

Conclusion

While direct in vivo studies on this compound are limited in the public domain, its chemical structure suggests a strong rationale for investigation as a therapeutic agent, potentially acting through mechanisms such as HDAC inhibition. The protocols provided here offer a comprehensive framework for initiating preclinical evaluation, from initial safety and tolerability assessments to efficacy studies in established animal models of disease. These foundational studies are crucial for determining the potential of this compound as a candidate for further drug development.

References

  • PubChem. This compound. National Institutes of Health. Available from: [Link]

  • PubChem. 2-Amino-N-isopropylbenzamide. National Institutes of Health. Available from: [Link]

  • ResearchGate. Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... Available from: [Link]

  • PubMed. Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Available from: [Link]

  • MDPI. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Available from: [Link]

  • Open Access Pub. in Vivo Animal Models | In-vitro In-vivo In-silico Journal. Available from: [Link]

  • PubMed Central. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Available from: [Link]

Sources

Formulation of 2-amino-N-propylbenzamide for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of 2-amino-N-propylbenzamide, a small molecule of interest for preclinical research. Recognizing the unique challenges in preparing novel compounds for in vivo studies, this document offers a framework for developing stable and effective formulations suitable for various common administration routes. It emphasizes a systematic approach, beginning with essential physicochemical characterization and culminating in step-by-step preparation protocols for oral, intraperitoneal, and intravenous administration. This guide is intended for researchers, scientists, and drug development professionals seeking to advance their in vivo evaluation of this compound and similarly structured molecules.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a novel chemical entity from the bench to a potential therapeutic is fraught with challenges, not least of which is the development of a suitable formulation for in vivo testing. An appropriate formulation ensures accurate dosing, enhances bioavailability, and minimizes variability, thereby generating reliable and reproducible preclinical data. This compound, a benzamide derivative, possesses physicochemical characteristics that require careful consideration for effective delivery to biological systems. This guide provides a strategic approach to formulation development, focusing on practical, adaptable protocols for common preclinical research scenarios.

The molecular structure of this compound, featuring both an aromatic amine and an amide linkage, suggests a certain polarity and the potential for hydrogen bonding. However, the N-propyl group introduces lipophilicity. This balance between hydrophilic and lipophilic properties will govern its solubility in various vehicles. Publicly available data on this compound indicates a molecular weight of approximately 178.23 g/mol and a computed XLogP3 of 1.5, suggesting moderate lipophilicity. Hazard classifications indicate that the compound is harmful if swallowed.[1]

A critical first step in any formulation endeavor is the empirical determination of the compound's solubility in a panel of pharmaceutically acceptable vehicles. This foundational knowledge informs the selection of an appropriate administration route and formulation strategy.

Pre-Formulation Assessment: Solubility and Stability

Before preparing a final dosing formulation, it is imperative to assess the solubility and preliminary stability of this compound. This data-driven approach avoids common pitfalls such as precipitation of the test article upon dosing or degradation of the compound in the vehicle.

Experimental Protocol: Solubility Determination

This protocol outlines a straightforward method to determine the approximate solubility of this compound in a selection of common vehicles.

Materials:

  • This compound

  • A selection of vehicles (see Table 1)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Weigh out an excess of this compound (e.g., 10 mg) into a series of small, tared glass vials.

  • Add a known volume (e.g., 1 mL) of each selected vehicle to the respective vials.

  • Vortex the vials vigorously for 2-3 minutes to facilitate dissolution.

  • Place the vials on a rotator or shaker at room temperature for 24 hours to allow them to reach equilibrium.

  • After 24 hours, visually inspect the vials for undissolved material.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Carefully collect a known aliquot of the supernatant and dilute it with a suitable solvent for analysis by a validated quantitative method (e.g., HPLC).

  • Calculate the concentration of this compound in the supernatant to determine its solubility in each vehicle.

Table 1: Recommended Vehicle Screening Panel

Vehicle Class Specific Examples Rationale
Aqueous Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4 Baseline for aqueous solubility.
Co-solvents Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Ethanol To assess the potential for creating solution formulations.
Surfactants 0.1% Tween® 80 in water, 2% Cremophor® EL in water To evaluate the utility of surfactants in enhancing solubility.
Oils Sesame oil, Corn oil For potential subcutaneous or oral lipid-based formulations.

| Complexing Agents | 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | To assess solubility enhancement through complexation. |

pH and Stability Considerations

The 2-amino group of this compound is basic and can be protonated at acidic pH. This can influence solubility and stability. The amide bond may also be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is advisable to:

  • Assess solubility in buffered solutions at different pH values (e.g., pH 4, 7.4, and 9).

  • For the chosen formulation, perform a preliminary stability assessment by preparing the formulation and analyzing the concentration of this compound at time zero and after storage at relevant conditions (e.g., 24 hours at room temperature and 4°C).

Selecting the Route of Administration

The choice of administration route is dictated by the scientific objective of the study, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[2][3]

Caption: Decision tree for selecting an in vivo administration route.

  • Oral (PO): Preferred for its clinical relevance and ease of administration.[4] However, it may be limited by poor solubility and first-pass metabolism.

  • Intraperitoneal (IP): A common route in rodent studies for achieving rapid systemic exposure, bypassing the gastrointestinal tract.[5] It allows for the administration of larger volumes compared to intravenous or subcutaneous routes.[5]

  • Intravenous (IV): Provides immediate and 100% bioavailability, making it ideal for pharmacokinetic studies and situations requiring a rapid onset of action.[2][6]

  • Subcutaneous (SC): Often used for sustained release formulations and can be less stressful for the animal than repeated intravenous injections.[2]

Formulation Protocols

The following protocols are starting points and should be adapted based on the results of the pre-formulation assessments.

Protocol for Oral Gavage (PO) Formulation (Suspension)

For compounds with low aqueous solubility, a suspension is a common and effective approach for oral administration.

Vehicle: 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 in purified water.

Rationale: Methylcellulose acts as a suspending agent to prevent the settling of particles, while Tween® 80 is a surfactant that aids in wetting the compound, improving its dispersibility.[2][3]

Materials:

  • This compound

  • Methylcellulose

  • Tween® 80

  • Purified water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

  • Homogenizer (optional)

Step-by-Step Protocol:

  • Prepare the Vehicle: a. Heat approximately 80% of the final required volume of purified water to 60-70°C. b. Slowly add the methylcellulose powder while stirring continuously to avoid clumping. c. Once the methylcellulose is dispersed, remove the solution from the heat and allow it to cool to room temperature. d. Add Tween® 80 to the cooled solution and stir until fully dissolved. e. Add purified water to reach the final volume and mix thoroughly.

  • Prepare the Suspension: a. Accurately weigh the required amount of this compound. b. Place the weighed compound into a mortar. c. Add a small volume of the prepared vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing particle aggregation. d. Gradually add the remaining vehicle in small portions while continuing to mix. e. Transfer the suspension to a suitable container. If available, use a homogenizer to further reduce particle size and improve suspension stability.

  • Final Checks and Storage: a. Visually inspect the suspension for uniformity. b. Store the suspension at 2-8°C, protected from light. c. Before each administration, ensure the suspension is thoroughly re-suspended by gentle shaking or vortexing.

Protocol for Intraperitoneal (IP) and Intravenous (IV) Formulation (Solution)

Parenteral routes require a sterile, particle-free solution. Co-solvents are often necessary for compounds that are not soluble in purely aqueous vehicles.

Vehicle: 20% Dimethyl Sulfoxide (DMSO) / 80% Polyethylene Glycol 400 (PEG400) (v/v).

Rationale: DMSO is a strong aprotic solvent capable of dissolving a wide range of organic molecules. PEG400 is a water-miscible co-solvent that is generally well-tolerated in preclinical species. This combination can be effective for compounds with moderate lipophilicity.[2]

Parenteral_Formulation_Workflow A Weigh Compound B Add DMSO (20% of final volume) A->B C Vortex to Dissolve B->C D Add PEG400 (80% of final volume) C->D E Vortex to Mix D->E F Sterile Filtration (0.22 µm) E->F G Final Dosing Solution F->G

Caption: Workflow for preparing a parenteral solution.

Materials:

  • This compound

  • DMSO (endotoxin-free)

  • PEG400 (endotoxin-free)

  • Sterile, depyrogenated vials

  • Sterile syringes and 0.22 µm syringe filters

Step-by-Step Protocol:

  • Preparation (in a sterile environment, e.g., a laminar flow hood): a. Accurately weigh the required amount of this compound and place it in a sterile vial. b. Add the required volume of DMSO (20% of the final volume). c. Vortex the vial until the compound is completely dissolved. Gentle warming (to 37°C) may be used if necessary, but the stability of the compound at this temperature should be confirmed. d. Add the required volume of PEG400 (80% of the final volume) to the vial. e. Vortex thoroughly to ensure a homogenous solution.

  • Sterilization: a. Draw the solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a final sterile, depyrogenated vial. This step removes any potential microbial contamination and particulate matter.

  • Final Checks and Storage: a. Visually inspect the final solution to ensure it is clear and free of particulates. b. Store the formulation at room temperature or as determined by stability studies, protected from light.

Table 2: Example Formulation Compositions

Route Formulation Type Vehicle Composition Max Dose Volume (Mouse) Max Dose Volume (Rat)
Oral (PO) Suspension 0.5% Methylcellulose, 0.2% Tween® 80 in water 10 mL/kg 10 mL/kg
Intraperitoneal (IP) Solution 20% DMSO, 80% PEG400 10 mL/kg 10 mL/kg

| Intravenous (IV) | Solution | 20% DMSO, 80% PEG400 | 5 mL/kg | 5 mL/kg |

Note: Maximum dose volumes are guidelines and should be in accordance with institutional animal care and use committee (IACUC) protocols.[7]

Conclusion and Best Practices

The successful in vivo administration of this compound hinges on the development of a well-characterized and stable formulation. The protocols provided herein offer robust starting points for oral, intraperitoneal, and intravenous routes. It is crucial to remember that these are templates; the optimal formulation for any given study will depend on the specific dose required and the compound's empirically determined physicochemical properties.

Key Best Practices:

  • Always perform pre-formulation studies: Do not assume solubility. Generate data to guide your formulation strategy.

  • Ensure homogeneity: For suspensions, ensure uniform dispersion before each dose. For solutions, ensure complete dissolution.

  • Maintain sterility for parenteral routes: Use aseptic techniques and sterile filtration to prevent infection.

  • Consider vehicle toxicity: Be aware that some vehicles, especially at high concentrations, can have their own biological effects.[1][8]

  • Document everything: Keep detailed records of formulation composition, preparation methods, and stability assessments.

By adhering to these principles and protocols, researchers can develop reliable formulations that will yield high-quality, reproducible data in their in vivo studies of this compound.

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. Retrieved from [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Refinement of oral gavage. (2024). Norecopa Wiki. Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). PubMed. Retrieved from [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PubMed Central. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Intraperitoneal injection. (n.d.). Wikipedia. Retrieved from [Link]

  • Formulation: Preclinical Pharmacology Lab. (n.d.). UT Southwestern. Retrieved from [Link]

  • Design, synthesis and biological evaluation of anthranilamide derivatives as potential factor Xa (fXa) inhibitors. (2018). PubMed. Retrieved from [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? (2019). PubMed Central. Retrieved from [Link]

  • Design, synthesis, molecular modeling, in vitro and in vivo biological evaluation of potent anthranilamide derivatives as dual P-glycoprotein and CYP3A4 inhibitors. (2024). PubMed. Retrieved from [Link]

  • 2-Aminobenzamide - Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

Sources

Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 2-Amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the rapid and high-yield synthesis of 2-amino-N-propylbenzamide via the microwave-assisted ring-opening of isatoic anhydride with n-propylamine. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and often higher product purity.[1][2][3] This protocol is designed for researchers and professionals in drug development and organic synthesis, providing a robust and reproducible method that aligns with the principles of green chemistry.[4][5]

Introduction: The Advantages of Microwave-Assisted Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. Traditional synthetic routes often involve prolonged reaction times and significant energy consumption.[6] Microwave-assisted organic synthesis has emerged as a transformative technology, leveraging the ability of microwave irradiation to rapidly and uniformly heat reaction mixtures.[2][7][8] This direct energy transfer into the polar molecules of the reaction leads to a significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[2][3]

Key benefits of employing microwave irradiation for this synthesis include:

  • Accelerated Reaction Rates: Rapid and uniform heating allows for the reaction to reach the desired temperature almost instantaneously, dramatically shortening the required reaction time.[9]

  • Enhanced Yields and Purity: The precise temperature control and rapid heating minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[3][5]

  • Energy Efficiency: Microwaves heat the reactants directly, rather than the vessel, resulting in significantly lower energy consumption compared to conventional refluxing.[1][4]

  • Greener Chemistry: Reduced reaction times and the potential for solvent-free conditions contribute to more environmentally benign synthetic processes.[1][10]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of microwave-assisted chemistry.

Reaction Mechanism and Workflow

The synthesis proceeds through the nucleophilic attack of n-propylamine on the carbonyl group of isatoic anhydride. This is followed by a ring-opening and decarboxylation to yield the final this compound product. The reaction is exothermic.[6]

The general mechanism is as follows:

  • Nucleophilic Attack: The primary amine (n-propylamine) acts as a nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring.

  • Decarboxylation: The resulting unstable carbamic acid intermediate readily loses carbon dioxide to form the final amide product.

reaction_workflow reagents Isatoic Anhydride + n-Propylamine microwave Microwave Irradiation (Set Temperature, Time, Power) reagents->microwave 1. Mixing reaction_mixture Reaction Mixture in Microwave Vial microwave->reaction_mixture 2. Heating workup Reaction Work-up (Cooling, Solvent Evaporation) reaction_mixture->workup 3. Completion purification Purification (Recrystallization or Column Chromatography) workup->purification 4. Isolation product This compound purification->product 5. Final Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the reaction between isatoic anhydride and propylamine.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine (propylamine) attacks one of the carbonyl groups of the isatoic anhydride, leading to the opening of the heterocyclic ring. This is followed by a spontaneous decarboxylation (loss of CO₂) to yield the final this compound product.[3][4]

The mechanism is outlined in the diagram below:

G cluster_0 Reaction Mechanism IA Isatoic Anhydride Int Unstable Intermediate IA->Int Ring Opening PA Propylamine (Nucleophile) PA->IA Nucleophilic Attack CO2 Carbon Dioxide (CO2) Int->CO2 Product This compound Int->Product Decarboxylation G cluster_1 Troubleshooting Low Yield Start Low Yield Obtained Check_Completion Check Reaction Completion (TLC Analysis) Start->Check_Completion Check_Workup Analyze Workup/ Purification Steps Check_Completion->Check_Workup Reaction Complete Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Suboptimal Suboptimal Conditions Check_Conditions->Suboptimal Check_Stoichiometry Verify Stoichiometry (Molar Ratios) Optimize Optimize & Repeat Check_Stoichiometry->Optimize Losses Product Loss Check_Workup->Losses Incomplete->Check_Conditions Suboptimal->Check_Stoichiometry Losses->Optimize

Sources

Technical Support Center: Synthesis of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-amino-N-propylbenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via the reaction of isatoic anhydride with n-propylamine.[1][2] This pathway is favored for its efficiency and the ready availability of starting materials. The reaction proceeds through a nucleophilic acyl substitution, where the primary amine attacks one of the carbonyl groups of the anhydride. This leads to the opening of the heterocyclic ring and a subsequent decarboxylation to yield the desired amide.[3][4]

While straightforward in principle, this synthesis is not without its potential pitfalls. The presence of multiple reactive sites in both the starting materials and the product can lead to a variety of side reactions, impacting yield and purity. This guide provides a structured approach to identifying, mitigating, and solving these issues.

Core Reaction Pathway

The primary reaction involves the nucleophilic attack of n-propylamine on the more electrophilic C2 carbonyl of isatoic anhydride, followed by ring-opening and decarboxylation.

Main Reaction Pathway Isatoic_Anhydride Isatoic Anhydride Intermediate Unstable Carbamic Acid Intermediate Isatoic_Anhydride->Intermediate Nucleophilic Attack & Ring Opening n_Propylamine n-Propylamine n_Propylamine->Intermediate Product This compound Intermediate->Product Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Main synthetic route for this compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing likely causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes?

A: Low yield is a common issue that can stem from several factors, primarily related to reagent quality, reaction conditions, and workup procedures.

Potential Cause Explanation Recommended Solution
Moisture Contamination Isatoic anhydride is susceptible to hydrolysis. Water in the solvent or on glassware will react with the anhydride to form 2-aminobenzoic acid, which is less reactive and will not form the amide under these conditions.Ensure all glassware is oven-dried. Use anhydrous solvents. Store isatoic anhydride in a desiccator.
Incorrect Stoichiometry Using a significant excess or deficit of n-propylamine can be problematic. An excess can complicate purification, while a deficit will leave unreacted starting material.Use a slight excess of n-propylamine (1.1-1.2 equivalents) to ensure the complete consumption of the isatoic anhydride.
Sub-optimal Temperature The reaction is exothermic, but insufficient heating may lead to an incomplete reaction.[1] Conversely, excessive heat can promote side reactions.The reaction is often run at room temperature to 70°C.[2] Start with portionwise addition of the amine to control the initial exotherm, then gently heat to drive the reaction to completion. Monitor progress using Thin-Layer Chromatography (TLC).
Inefficient Decarboxylation The final step is the loss of CO₂ from a carbamic acid intermediate. If this step is inefficient, the intermediate may revert or participate in side reactions.Gentle heating (50-70°C) after the initial amine addition is typically sufficient to ensure complete decarboxylation.[2]
Issue 2: Presence of an Insoluble White Precipitate (Not the Product)

Q: I've isolated a white solid that is poorly soluble and has a different melting point than my target compound. What could it be?

A: The most likely culprit is 2-aminobenzoic acid, formed from the hydrolysis of isatoic anhydride.

Hydrolysis Side Reaction Isatoic_Anhydride Isatoic Anhydride Intermediate 2-(Carboxyformamido)benzoic Acid Isatoic_Anhydride->Intermediate Hydrolysis Water H₂O (Moisture) Water->Intermediate Side_Product 2-Aminobenzoic Acid Intermediate->Side_Product Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Hydrolysis of isatoic anhydride to 2-aminobenzoic acid.

Troubleshooting Steps:

  • Confirmation: Confirm the identity of the byproduct. 2-aminobenzoic acid is acidic and will dissolve in an aqueous sodium bicarbonate solution, while the desired this compound will not.[5]

  • Purification: The acidic nature of this impurity allows for a simple liquid-liquid extraction.

    • Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The 2-aminobenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the purified product.[5]

  • Prevention: The most effective solution is prevention. Rigorously exclude water from the reaction as described in Issue 1.

Issue 3: Complex Mixture of Products Observed by TLC/NMR

Q: My final product appears to be a mixture of several compounds, including some that are less polar than the starting material. What side reactions could be occurring?

A: A complex mixture often points towards secondary reactions of the product or starting materials, especially if excessive heat or prolonged reaction times were used. One significant possibility is the formation of quinazolinone derivatives. The synthesized this compound can undergo intramolecular cyclization or react with another molecule of isatoic anhydride under certain conditions.[6][7]

Likely Cause: Quinazolinone Formation

The 2-amino group of the product can act as a nucleophile. While less likely in a simple, direct synthesis, under forcing conditions (e.g., high heat, presence of a catalyst, or reaction with other carbonyl compounds), it can lead to cyclized byproducts.[8]

Troubleshooting Steps:

  • Characterization: Use spectroscopic methods (NMR, Mass Spectrometry) to identify the structures of the major byproducts. Comparison with literature data for quinazolinone derivatives can be helpful.[6]

  • Mitigation & Prevention:

    • Control Temperature: Avoid excessive heating. The desired amidation is typically faster and occurs at lower temperatures than subsequent cyclizations.

    • Control Stoichiometry: Do not use a large excess of isatoic anhydride.

    • Reaction Time: Monitor the reaction by TLC. Stop the reaction once the isatoic anhydride has been consumed to prevent the product from degrading or reacting further.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A1: A variety of solvents can be used. Dioxane, isopropyl alcohol, and tetrahydrofuran (THF) are commonly cited.[1][9] The choice of solvent can influence the reaction rate and workup procedure. A solvent that allows for moderate heating (50-70°C) and is easy to remove is ideal.

Q2: How can I effectively monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio). Isatoic anhydride is relatively non-polar, while the this compound product is more polar. The reaction is complete when the spot corresponding to isatoic anhydride disappears.

Q3: My final product is an oil, but it is supposed to be a solid. How can I induce crystallization? A3: An oily product often indicates the presence of impurities that are depressing the melting point.

  • Purification: First, ensure the product is pure using the acid-base extraction described in Issue 2, followed by column chromatography if necessary.[10]

  • Recrystallization: Perform small-scale solubility tests to find a suitable recrystallization solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.[10]

  • Trituration: If recrystallization is difficult, try trituration. Add a small amount of a non-polar solvent (like hexane or diethyl ether) in which the product is insoluble. Stir or sonicate the mixture. This can wash away soluble impurities and induce the pure product to solidify.

Q4: What is a standard experimental protocol for this synthesis? A4: The following is a reliable, lab-scale protocol derived from established procedures.[1][4][9]

Experimental Protocol: Synthesis of this compound
Parameter Value/Condition Rationale
Reagents Isatoic Anhydride (1.0 eq), n-Propylamine (1.2 eq)A slight excess of the amine ensures complete reaction of the limiting reagent.
Solvent Anhydrous 1,4-Dioxane or Isopropyl AlcoholProvides good solubility for the starting material and allows for gentle heating.
Temperature Room Temperature, then 60-70°CControls the initial exotherm and then drives the reaction and decarboxylation to completion.[2]
Reaction Time 1.5 - 3 hoursTypically sufficient for completion. Monitor by TLC.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried.

  • Reagent Addition: To a solution of isatoic anhydride (1.0 eq) in the chosen anhydrous solvent (approx. 5-10 mL per gram of anhydride), add n-propylamine (1.2 eq) portionwise at room temperature. The reaction is exothermic.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C for 1.5-2 hours, or until TLC analysis indicates the consumption of isatoic anhydride.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the residue in ethyl acetate.

    • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate (to remove any 2-aminobenzoic acid) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude solid or oil can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield this compound as a crystalline solid.[1]

Troubleshooting Workflow

Troubleshooting Workflow Start Reaction Complete Check_Yield Check Yield & Purity (TLC/NMR) Start->Check_Yield Low_Yield Low Yield? Check_Yield->Low_Yield Impure Impure Product? Low_Yield->Impure No Check_Moisture Review Anhydrous Technique Low_Yield->Check_Moisture Yes Success Pure Product Obtained Impure->Success No Acid_Wash Perform Acid/Base Wash Impure->Acid_Wash Yes Check_Temp_Time Optimize Temperature & Time Check_Moisture->Check_Temp_Time Check_Stoichiometry Verify Stoichiometry Check_Temp_Time->Check_Stoichiometry Chromatography Column Chromatography Acid_Wash->Chromatography Re_evaluate Re-evaluate Reaction Conditions (Lower Temp, Shorter Time) Acid_Wash->Re_evaluate If complex mixture (e.g., quinazolinones) Recrystallize Recrystallize Chromatography->Recrystallize Recrystallize->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • PrepChem. Synthesis of N-propylbenzamide . PrepChem.com. Available from: [Link]

  • Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides . Chemistry LibreTexts. (2023). Available from: [Link]

  • PrepChem. Synthesis of 2-amino-5-chloro-N-[3-(diethylamino)propyl]benzamide . PrepChem.com. Available from: [Link]

  • ResearchGate. Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes . ResearchGate. Available from: [Link]

  • PubMed. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes... . PubMed. (2018). Available from: [Link]

  • ResearchGate. Reaction of various aldehydes with 2-aminobenzamide . ResearchGate. Available from: [Link]

  • Khan, I., et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents... . Molecules. (2014). Available from: [Link]

Sources

Technical Support Center: Purification of 2-amino-N-propylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you achieve the desired purity and yield.

Introduction: The Challenge of Purifying this compound

This compound (CAS: 56814-10-9, Mol. Wt.: 178.23 g/mol ) presents a unique purification challenge due to its physicochemical properties. With a reported melting point range of 90-100°C and its existence as a liquid at room temperature, it has a high propensity to "oil out" during crystallization rather than forming well-defined crystals.[1][2][3] This phenomenon, where the compound separates from the solution as a supercooled liquid, can trap impurities and hinder effective purification.[2][4][5]

This guide will provide a systematic approach to troubleshoot and optimize the recrystallization of this compound, turning a potentially frustrating experience into a successful purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is the most common problem with this compound and occurs when the solid melts in the crystallization solvent before it crystallizes. This happens because the temperature of the saturated solution is above the melting point of your impure compound.[2][3] Impurities can also lower the melting point, exacerbating this issue.[1][2]

Here’s a tiered troubleshooting strategy:

  • Immediate Remediation:

    • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation temperature.[1][2]

    • Slow Cooling is Crucial: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Rapid cooling encourages oil formation.[3] Once at room temperature, you can then move it to an ice bath.

  • Preventative Measures for the Next Attempt:

    • Solvent Choice: Select a solvent with a lower boiling point. This ensures the solution is cooler when it becomes saturated.

    • Use More Solvent: While it may slightly decrease your yield, using more than the minimum amount of solvent required for dissolution at boiling can keep the compound in solution at a lower temperature, below its melting point.[1]

    • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal ("seed") to the cooled, supersaturated solution to induce crystallization.[3]

Q2: I'm not getting any crystals at all, even after cooling in an ice bath. What should I do?

A2: A failure to crystallize can be due to several factors:

  • Too Much Solvent: This is a very common reason for no crystal formation.[3] If you've used too much solvent, the solution may not be supersaturated upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Let it cool again. You can test for saturation by dipping a glass rod in the solution and letting the solvent evaporate; a solid residue should form.

  • Supersaturation: Sometimes, a solution can become supersaturated and crystallization is kinetically hindered.

    • Solution: Try to induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The small scratches on the glass can provide a nucleation site for crystal growth.[3] Adding a seed crystal is also highly effective.[3]

  • Purity of the Compound: If your compound is very impure, crystallization can be inhibited. It might be necessary to perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.

Q3: My yield of purified this compound is very low. How can I improve it?

A3: Low recovery is a common issue in recrystallization. Here are some potential causes and their solutions:

  • Excessive Solvent Usage: As mentioned, using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve your crude product. It's a balance between preventing premature crystallization and maximizing yield.

  • Premature Crystallization: If crystals form too early, for example during hot filtration, you will lose product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing some hot solvent through it just before filtering your solution. Using a stemless funnel can also help prevent clogging.[6]

  • Washing with Room Temperature Solvent: Washing your collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash your crystals on the filter.

  • Inappropriate Solvent Choice: The ideal solvent has a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures. If your compound is still significantly soluble at low temperatures, your yield will be poor.

    • Solution: You may need to screen for a better solvent or consider a mixed-solvent system.

Q4: My purified this compound is still colored. How can I remove colored impurities?

A4: Colored impurities are often large, polar molecules that can be effectively removed.

  • Solution: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing your yield. After adding the charcoal, boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Due to a lack of published specific solubility data, a screening of potential solvents is necessary. Based on the structure of this compound (an aromatic amine and an amide), suitable starting points for screening are polar protic solvents, polar aprotic solvents, and non-polar aromatic solvents. Test small amounts of your crude product with the solvents listed in Table 1. An ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.[7][8]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent dropwise until the compound just dissolves. Do not add an excessive amount of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of this compound

A mixed-solvent system is useful when no single solvent has the ideal solubility properties. You will need a pair of miscible solvents: one in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[9]

  • Solvent Pair Selection: Common mixed-solvent pairs for compounds of this type include ethanol/water, acetone/water, and ethyl acetate/hexane.[9]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again. At this point, the solution is saturated.

  • Crystallization, Collection, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.

Data Presentation

Table 1: Suggested Solvents for Recrystallization Screening of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Ethanol, Isopropanol, WaterSparingly Soluble to SolubleThe amino and amide groups can form hydrogen bonds with the solvent. Water is less likely to be a good single solvent due to the aromatic ring and propyl chain.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSolubleThese solvents can act as hydrogen bond acceptors and solvate the aromatic ring. Often good choices for amides.[8]
Non-Polar Aromatic TolueneSparingly SolubleThe aromatic ring of the compound has an affinity for toluene.
Non-Polar Aliphatic Hexane, HeptaneInsolubleLikely to be a good "anti-solvent" in a mixed-solvent system.

Visualization of Key Concepts

Logical Workflow for Troubleshooting "Oiling Out"

G start Oiling Out Occurs reheat Reheat to Dissolve Oil start->reheat change_solvent Change to Lower Boiling Point Solvent start->change_solvent If problem persists add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed success Successful Crystallization seed->success change_solvent->reheat

Caption: A step-by-step workflow for addressing "oiling out".

Solvent Selection Logic for Recrystallization

G start Crude this compound solubility_test Perform Solubility Tests (Hot vs. Cold) start->solubility_test good_single_solvent Ideal Single Solvent Found? solubility_test->good_single_solvent single_solvent_protocol Proceed with Single-Solvent Recrystallization good_single_solvent->single_solvent_protocol Yes select_pair Select Miscible 'Good' and 'Poor' Solvent Pair good_single_solvent->select_pair No mixed_solvent_protocol Proceed with Mixed-Solvent Recrystallization select_pair->mixed_solvent_protocol

Caption: Decision-making process for choosing a recrystallization method.

Potential Impurities in Synthesis

The most common synthesis of N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with a primary amine, in this case, propylamine.[10]

Based on this, likely impurities include:

  • Unreacted Isatoic Anhydride: Can be removed by washing the crude product with a mild aqueous base.

  • Unreacted Propylamine: Being volatile, it is usually removed during solvent evaporation.

  • Anthranilic Acid: A potential hydrolysis byproduct of isatoic anhydride. It can be removed by a basic wash.

References

  • Brainly. (2024, January 24). Low melting point solids often "oil out" of a crystallization solution rather than crystallizing. If this...[Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. recrystallization, filtration and melting point. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Florida A&M University, Department of Chemistry. Experiment 9 — Recrystallization. [Link]

  • National Taiwan University, Department of Chemistry. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • Indian Chemical Society. (Year not specified). Solubilities of Amino Acids in Different Mixed Solvents. [Link not available]
  • ResearchGate. (Year not specified). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Google Patents.
  • MDPI. (Year not specified). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. [Link]

  • Reddit. (2014, September 7). Recrystallization - Why two solvents?[Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. [Link]

  • Google Patents.
  • ResearchGate. (Year not specified). (PDF) 2-Amino-N-(2-chloropyridin-3yl)benzamide. [Link]

  • ResearchGate. Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on...[Link]

  • Chemguide. acid anhydrides with ammonia or primary amines. [Link]

Sources

resolving solubility issues of 2-amino-N-propylbenzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in neutral aqueous buffers like PBS (pH 7.4)?

The primary reason for the poor solubility of this compound in neutral buffers is its chemical structure. The molecule contains a basic aromatic amino group and a relatively nonpolar propylbenzamide backbone.[1][2] In neutral or alkaline conditions (pH > pKa), the amino group is in its neutral, unprotonated state (R-NH₂). This form is less polar, causing the molecule's hydrophobic character to dominate, leading to low aqueous solubility.[2] The compound requires protonation of the amino group (to R-NH₃⁺) to become a more polar, charged salt, which readily dissolves in water.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the physicochemical properties is crucial for predicting its behavior in different experimental systems. While extensive experimental data for this specific molecule is limited, we can infer key properties from its structure and from well-characterized analogs like Procainamide.[3][4]

PropertyEstimated Value / InformationRationale & Implication for Solubility
Molecular Formula C₁₀H₁₄N₂O-
Molecular Weight ~178.24 g/mol Essential for calculating molar concentrations.[5]
pKa (Conjugate Acid) 8.5 - 9.5The aromatic amino group is basic. The pKa of its conjugate acid is estimated based on similar anilines and the well-studied analog Procainamide (pKa ≈ 9.2-9.3).[4][6] This is the most critical parameter for solubility; the compound's charge state changes around this pH.
LogP ~1.5The partition coefficient (LogP) indicates moderate lipophilicity, contributing to poor solubility when the molecule is in its neutral form.[1]
Form Solid at room temperatureThe compound is typically supplied as a solid free base, which will have lower aqueous solubility than its salt form.[5]
Q3: How does pH dramatically affect the solubility of this compound?

The solubility of this compound is fundamentally governed by the pH of the aqueous medium due to the presence of the basic amino group. The relationship is defined by the Henderson-Hasselbalch equation.

  • At pH values at least 2 units below the pKa (e.g., pH < 7) , the amino group will be almost completely protonated (R-NH₃⁺). This charged species is a salt and is significantly more polar, making it highly soluble in aqueous buffers.[2]

  • At pH values near the pKa (pH ≈ 8.5 - 9.5) , the compound will exist as a mixture of the unprotonated (less soluble) and protonated (soluble) forms. You may observe partial dissolution or precipitation.

  • At pH values above the pKa (e.g., physiological pH 7.4, or higher) , the amino group will be predominantly in its neutral, unprotonated state (R-NH₂). In this form, the molecule's hydrophobic nature prevails, resulting in very low solubility.[2]

This pH-dependent equilibrium is the key to resolving solubility issues.

cluster_0 Low pH (e.g., pH 4-5) cluster_1 High pH (e.g., pH 7.4+) Soluble Protonated Form (R-NH₃⁺) Highly Water-Soluble Salt Insoluble Unprotonated Form (R-NH₂) Poorly Soluble Free Base Soluble->Insoluble  Add Base (Increase pH)   Insoluble->Soluble  Add Acid (Decrease pH)  

Caption: pH-dependent equilibrium of this compound.

Troubleshooting Guide & Advanced Protocols

This section provides a systematic approach to resolving solubility challenges, from initial dissolution to advanced formulation strategies for specific experimental needs.

Issue: My compound precipitates when diluting a DMSO stock solution into a neutral aqueous buffer.

This is a common phenomenon known as "crashing out." It occurs because the compound is soluble in the organic stock solvent (e.g., DMSO) but not in the final aqueous buffer at that pH and concentration.

✅ Solution 1: Primary Recommendation - pH Adjustment

The most direct and effective method is to protonate the molecule by preparing your buffer at an acidic pH.

Protocol 1: Dissolution in Acidic Buffer

  • Buffer Selection: Choose a buffer system that is effective in the pH range of 4.0 to 5.5. Common choices include:

    • 10-50 mM Citrate buffer (pKa₁=3.13, pKa₂=4.76, pKa₃=6.40)

    • 10-50 mM Acetate buffer (pKa=4.76)

  • Preparation: Prepare your chosen buffer and adjust the pH to your target value (e.g., pH 5.0) using HCl or NaOH.

  • Dissolution: Weigh the solid this compound and add it directly to the acidic buffer. Alternatively, for high concentrations, create a stock solution in the acidic buffer itself.

  • Verification: Stir or vortex the solution. The compound should dissolve readily to form a clear solution. If necessary, gentle warming (37°C) or brief sonication can be used to expedite dissolution.

  • Final pH Check: After dissolution, re-check the pH of your final stock solution and adjust if necessary.

✅ Solution 2: Advanced Strategies (When pH Adjustment is Not an Option)

If your experimental system (e.g., live-cell assays) is sensitive to acidic conditions, other formulation strategies may be required. These methods aim to increase the apparent solubility of the neutral form of the drug.[7][8][9]

Start Solubility Issue Encountered (Precipitation in Buffer) Check_pH Is an acidic pH (e.g., 4.0-6.0) compatible with my experiment? Start->Check_pH Use_Acidic_Buffer ✅ Use Acidic Buffer (e.g., Citrate, Acetate) (See Protocol 1) Check_pH->Use_Acidic_Buffer Yes Consider_Excipients pH is not an option. Evaluate solubilizing excipients. Check_pH->Consider_Excipients No Success Achieved Stable Solution Use_Acidic_Buffer->Success Co_Solvent Use Co-solvents (Ethanol, PEG 300) <5% final concentration Consider_Excipients->Co_Solvent For mild insolubility Cyclodextrin Use Cyclodextrins (HP-β-CD, SBE-β-CD) Forms inclusion complex Consider_Excipients->Cyclodextrin For improved stability Surfactant Use Surfactants (Tween® 80, Kolliphor® EL) Forms micelles Consider_Excipients->Surfactant For highly insoluble cases Co_Solvent->Success Cyclodextrin->Success Surfactant->Success

Caption: Troubleshooting workflow for solubility issues.

Recommended Starting Concentrations for Excipients

Excipient ClassExampleRecommended Starting Concentration (in final buffer)Mechanism of Action
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG)1-5% (v/v)Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[7]
Cyclodextrins Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1-10% (w/v)The drug molecule is encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior improves water solubility.[8][10]
Surfactants Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL)0.1-2% (v/v)Above the critical micelle concentration (CMC), surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[8]

Important: Always run vehicle controls in your experiments to ensure the chosen excipient does not interfere with your assay.

Issue: How do I accurately measure the solubility of my compound in a specific buffer?

Determining the precise solubility limit is essential for designing robust experiments and interpreting results. The shake-flask method followed by HPLC quantification is a gold-standard technique for measuring thermodynamic (equilibrium) solubility.[11]

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of your desired aqueous buffer (e.g., PBS pH 7.4, Citrate buffer pH 5.0). The key is to have undissolved solid remaining at the end.

  • Equilibration: Seal the vials tightly. Place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To remove all undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound and buffer).

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.[12][13]

  • Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility in that buffer. The result is typically expressed in µg/mL or µM.

References
  • PubChem. Procainamide - Compound Summary (CID 4913). National Center for Biotechnology Information. [Link]

  • Drugs.com. Procainamide: Package Insert / Prescribing Information. (2025). [Link]

  • Deranged Physiology. Procainamide.[Link]

  • ChemBK. procainamide hydrochloride.[Link]

  • PubChem. this compound - Compound Summary (CID 1653335). National Center for Biotechnology Information. [Link]

  • PharmaCompass. Procainamide Drug Information.[Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. (2024). [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.[Link]

  • PubMed Central (PMC). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. (2025). [Link]

  • PubChem. N-Propylbenzamide - Compound Summary (CID 25354). National Center for Biotechnology Information. [Link]

  • Wikipedia. Procainamide.[Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods.[Link]

  • Oakwood Chemical. 2-Amino-N-propyl-benzamide.[Link]

  • PubChem. 2-Amino-N-isopropylbenzamide - Compound Summary (CID 94411). National Center for Biotechnology Information. [Link]

  • PubMed Central (PMC). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions.[Link]

  • ResearchGate. (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011). [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common byproducts during amide bond formation. By understanding the mechanistic origin of these impurities, you can refine your protocols to achieve higher yields and purities.

Part 1: Frequently Asked Questions & Troubleshooting Common Synthesis Routes

This section addresses specific issues encountered during common benzamide synthesis protocols.

Route 1: Acyl Chloride Method (e.g., via Thionyl Chloride or Oxalyl Chloride)

Question: My reaction of benzoic acid with thionyl chloride (SOCl₂) turned dark, and the final benzamide product is impure and low-yielding. What is the likely cause?

Answer: This is a common issue often stemming from side reactions during the formation of the benzoyl chloride intermediate.

  • Causality & Mechanism: Thionyl chloride is an effective reagent for converting carboxylic acids to acyl chlorides, but the reaction can produce reactive byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] At elevated temperatures, or with prolonged reaction times, these byproducts can contribute to the degradation of sensitive starting materials or products, leading to charring and the formation of colored impurities. Furthermore, any residual water in your benzoic acid or solvent will readily hydrolyze the newly formed benzoyl chloride back to benzoic acid, which will not react with the amine.[3]

  • Troubleshooting & Prevention:

    • Temperature Control: Perform the chlorination at a controlled temperature. Often, running the reaction at room temperature or slightly elevated (40-50 °C) is sufficient without causing degradation.

    • Anhydrous Conditions: Ensure your benzoic acid is perfectly dry and use an anhydrous, non-reactive solvent (e.g., DCM, THF).

    • Reagent Purity: Use freshly distilled or a new bottle of thionyl chloride. Older batches can contain impurities that catalyze side reactions.[2]

    • Order of Addition: A one-pot approach where the carboxylic acid is first activated with SOCl₂ before the amine is added can be highly effective and minimize handling of the moisture-sensitive acyl chloride.[4][5]

Question: I've isolated a high-melting, insoluble white solid along with my desired benzamide. What is it and how do I prevent it?

Answer: You have likely formed N,N-dibenzoylamine. This byproduct arises when the initially formed benzamide acts as a nucleophile and attacks a second molecule of benzoyl chloride.[6][7]

  • Causality & Mechanism: This side reaction is favored when there is a high local concentration of benzoyl chloride relative to the amine starting material. The benzamide product, while less nucleophilic than the starting amine, can still be acylated under the reaction conditions.

  • Troubleshooting & Prevention:

    • Slow Addition: Add the benzoyl chloride solution dropwise to a well-stirred solution of the amine. This maintains a low concentration of the acylating agent and favors the reaction with the more nucleophilic primary amine.[6]

    • Stoichiometry Control: Avoid using a large excess of benzoyl chloride. It is often preferable to use a slight excess of the amine to ensure the complete consumption of the acyl chloride.[6]

    • Lower Temperature: Conducting the reaction at a reduced temperature (e.g., 0 °C) can decrease the rate of the second acylation side reaction more than it affects the desired primary reaction.[6]

Route 2: Carbodiimide Coupling Method (e.g., DCC, EDC)

Question: My reaction using dicyclohexylcarbodiimide (DCC) produced my benzamide, but it's contaminated with a significant amount of a byproduct that is very difficult to remove by chromatography. What is this impurity?

Answer: The most common and troublesome byproduct in carbodiimide-mediated couplings is N-acylurea.[8][9] This compound often has similar solubility and chromatographic properties to the desired amide product, making purification challenging.[8]

  • Causality & Mechanism: The reaction proceeds via a highly reactive O-acylisourea intermediate formed between the benzoic acid and DCC.[9][10] While this intermediate is supposed to react with the amine, it can undergo a competing intramolecular acyl migration (an O-to-N shift) to form the stable and unreactive N-acylurea.[8][11] This side reaction consumes the activated carboxylic acid, reducing the yield.[9]

  • Troubleshooting & Prevention:

    • Use of Additives (HOBt/Oxyma): The most effective way to prevent N-acylurea formation is to use a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react rapidly with the O-acylisourea intermediate to form a more stable active ester.[9][12] This HOBt-ester is still highly reactive towards the amine but is not prone to the rearrangement that forms N-acylurea.[12]

    • Order of Addition: Add the carbodiimide reagent last to a pre-mixed solution of the benzoic acid, amine, and additive (if used). This minimizes the time the O-acylisourea intermediate exists in solution before it can be trapped by either the amine or the additive.[13]

    • Solvent Choice: While common, solvents like Dichloromethane (DCM) can sometimes promote the side reaction in the absence of an amine.[11] Polar aprotic solvents like DMF or acetonitrile can be beneficial.[13]

Question: When using EDC (a water-soluble carbodiimide), my workup is simple, but the yield is still low. What other byproducts could be forming?

Answer: Besides N-acylurea, another common byproduct is the symmetrical anhydride.

  • Causality & Mechanism: The O-acylisourea intermediate can react with a second molecule of benzoic acid. This reaction forms a symmetrical anhydride of benzoic acid and releases the urea byproduct.[9] While this anhydride is still an active acylating agent and can react with the amine to form the desired benzamide, this pathway consumes two equivalents of benzoic acid for every one equivalent of amide formed, which can lower the yield if the carboxylic acid is the limiting reagent.

  • Troubleshooting & Prevention:

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine can help ensure the activated intermediate reacts preferentially with the amine rather than another molecule of acid.

    • Additives: As with preventing N-acylurea, additives like HOBt intercept the O-acylisourea intermediate, preventing its reaction with another acid molecule.[14]

Part 2: Data Summary & Visualization
Table 1: Troubleshooting Summary for Common Benzamide Synthesis Byproducts
Symptom / Byproduct Likely Synthesis Route Primary Cause Recommended Solution(s)
Benzoic Acid (in final product)Acyl Chloride or CarbodiimideIncomplete reaction or hydrolysis of benzoyl chloride/activated intermediate.[3][6]Use anhydrous conditions; ensure sufficient reaction time; purify by washing with aq. NaHCO₃ solution.[6][15]
N,N-Dibenzoylamine Acyl ChlorideHigh local concentration of benzoyl chloride acylating the benzamide product.[6]Slow, dropwise addition of benzoyl chloride; use a slight excess of the amine; lower reaction temperature.[6]
N-Acylurea Carbodiimide (DCC, EDC)Intramolecular rearrangement of the highly reactive O-acylisourea intermediate.[8][11]Use additives like HOBt or OxymaPure®; add carbodiimide last to the reaction mixture.[9][12]
Symmetrical Anhydride Carbodiimide (DCC, EDC)Reaction of the O-acylisourea intermediate with a second equivalent of carboxylic acid.[9]Use a slight excess of the amine; use additives like HOBt to form an active ester intermediate.[14]
Guanidinium Species Uronium/Aminium (HBTU, HATU)Reaction of the coupling reagent itself with the amine starting material.Ensure proper stoichiometry; add the coupling reagent to the carboxylic acid first before adding the amine.
Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence for identifying and resolving issues related to byproduct formation.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Identification & Root Cause Analysis cluster_2 Phase 3: Corrective Action Start Crude Product Analysis (TLC, LCMS, NMR) CheckPurity Is Purity Acceptable? Start->CheckPurity Identify Identify Byproduct(s) (Compare to Table 1) CheckPurity->Identify No End Pure Benzamide CheckPurity->End Yes Cause Determine Root Cause (e.g., Rearrangement, Hydrolysis, Double Acylation) Identify->Cause Purify Optimize Purification (e.g., Acid/Base Wash, Recrystallization) Identify->Purify If byproduct is easily removable Modify Modify Protocol: - Adjust Stoichiometry - Change Reagent Order - Add Additive (e.g., HOBt) - Control Temperature Cause->Modify Modify->Start Re-run Reaction Purify->End

Caption: A workflow for troubleshooting byproduct formation in benzamide synthesis.

Diagram 2: Mechanism of N-Acylurea Byproduct Formation

This diagram illustrates the competing pathways of the reactive O-acylisourea intermediate in carbodiimide couplings.

G cluster_main Carbodiimide Coupling Pathways cluster_activation Activation cluster_pathways Reaction Pathways RCOOH R-COOH (Benzoic Acid) OAI O-Acylisourea Intermediate (Highly Reactive) RCOOH->OAI DCC R'-N=C=N-R' (DCC/EDC) DCC->OAI Amine R''-NH2 Amide R-CO-NHR'' (Desired Benzamide) Amine->Amide HOBt HOBt (Additive) HOBtEster HOBt Active Ester (Stable Intermediate) HOBt->HOBtEster OAI->Amide Desired Path NAcylurea N-Acylurea (Stable Byproduct) OAI->NAcylurea Side Reaction (O->N Rearrangement) OAI->HOBtEster Prevention Path HOBtEster->Amide

Caption: Competing reaction pathways for the O-acylisourea intermediate.

Part 3: Detailed Experimental Protocol
High-Purity Benzamide Synthesis using EDC/HOBt

This protocol is designed to minimize byproduct formation by using a water-soluble carbodiimide (EDC) for easy byproduct removal and an additive (HOBt) to suppress side reactions.[12]

Materials:

  • Benzoic Acid (1.0 eq)

  • Amine (e.g., Benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)[3]

  • 1-Hydroxybenzotriazole Hydrate (HOBt·H₂O) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.5 eq)[13]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (Saturated NaCl, aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq), the amine (1.1 eq), and HOBt·H₂O (1.2 eq).

  • Solvent Addition: Add anhydrous DCM (or DMF) to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling Reagent Addition: Slowly add solid EDC·HCl (1.2 eq) to the cold, stirred mixture in portions over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting benzoic acid is consumed.

  • Workup - Quenching: Dilute the reaction mixture with an equal volume of DCM (if not already the solvent) or Ethyl Acetate.

  • Workup - Aqueous Washes: Transfer the diluted mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove excess amine and DIPEA).

    • Wash with saturated aqueous NaHCO₃ (to remove unreacted benzoic acid and HOBt).

    • Wash with brine (to remove residual water and salts).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography.[15][16]

References
  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in multi-step Benzamide synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in benzamide synthesis.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
  • LibreTexts Chemistry. (2022). Chemistry of Amides.
  • Thieme. (n.d.). 3.5 Carbodiimides.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • ResearchGate. (n.d.). Mechanism of the reaction of carbodiimides with carboxylic acids.
  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using 1-Hydroxybenzotriazole Hydrate and EDC.
  • ResearchGate. (2020). What is the best technique for amide purification?.
  • RSC Publishing. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • YouTube. (2021). Acids to Acyl Chlorides, Part 1.
  • RSC Publishing. (n.d.). . Retrieved from

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.

Sources

Technical Support Center: Scaling Up 2-Amino-N-Propylbenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-amino-N-propylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-proven experience.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in various pharmaceutical pathways, is most commonly achieved through the reaction of isatoic anhydride with propylamine. This reaction is favored for its atom economy and relatively straightforward nature. However, as with many chemical processes, scaling up introduces a new set of variables that can significantly impact yield, purity, and safety.[1][2] This guide will help you anticipate and overcome these hurdles.

The fundamental reaction mechanism involves the nucleophilic attack of propylamine on one of the carbonyl groups of isatoic anhydride, leading to a ring-opening, followed by decarboxylation to yield the final this compound product.[3]

Troubleshooting Guide: From Lab to Pilot Plant

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Decreased Yield and Slower Reaction Rates at Larger Scales

Question: We achieved a 95% yield in the lab (10g scale), but at the 1 kg scale, the yield has dropped to 75%, and the reaction is taking significantly longer to complete. What could be the cause?

Answer: This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.[4][5] In a larger reactor, the surface-area-to-volume ratio is much lower than in laboratory glassware, leading to less efficient heat dissipation and potential for uneven temperature distribution.

Potential Causes & Solutions:

  • Inadequate Mixing: In a large vessel, reactants may not be homogenously mixed, creating localized areas of low reactant concentration and slowing down the overall reaction rate.

    • Troubleshooting Steps:

      • Agitator Speed and Design: Ensure the agitator speed is optimized for the larger volume to create sufficient turbulence for effective mixing. The type of impeller (e.g., pitched-blade turbine, anchor) should also be appropriate for the viscosity of the reaction mixture.

      • Baffling: If not already in place, the use of baffles in the reactor can prevent the formation of a central vortex and improve top-to-bottom mixing.

  • Poor Temperature Control: The reaction between isatoic anhydride and propylamine is exothermic. Inadequate heat removal on a larger scale can lead to an increase in the bulk temperature, which can promote side reactions and degradation of the product, thereby reducing the yield.[6]

    • Troubleshooting Steps:

      • Controlled Reagent Addition: Instead of adding the propylamine all at once, a controlled, slow addition allows the cooling system of the reactor to keep pace with the heat being generated.

      • Jacket Temperature: Lower the temperature of the reactor jacket fluid to create a larger temperature differential, enhancing the rate of heat removal.

Workflow for Diagnosing Yield Loss During Scale-Up

start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp agitator Optimize Agitator Speed/Design check_mixing->agitator baffles Install/Check Baffles check_mixing->baffles slow_addition Implement Slow Addition of Propylamine check_temp->slow_addition jacket_temp Adjust Jacket Temperature check_temp->jacket_temp re_run Re-run at Optimized Conditions agitator->re_run baffles->re_run slow_addition->re_run jacket_temp->re_run

Caption: Troubleshooting workflow for yield loss.

Issue 2: Increased Levels of Impurities in the Crude Product

Question: Our crude product at the pilot scale shows several new impurities on the HPLC that were not significant in the lab-scale synthesis. How can we identify and control these?

Answer: The formation of new or increased levels of impurities during scale-up is often linked to prolonged reaction times, localized "hot spots" due to poor heat transfer, and variations in raw material quality.[4]

Common Impurities and Their Control:

ImpurityPotential CauseMitigation Strategy
Unreacted Isatoic Anhydride Incomplete reaction due to poor mixing or insufficient reaction time.Optimize mixing and monitor the reaction to completion using in-process controls like TLC or HPLC.
Di-acylated Propylamine Localized high concentration of isatoic anhydride.Ensure slow, subsurface addition of propylamine into a well-agitated solution of isatoic anhydride.
Anthranilic Acid Hydrolysis of isatoic anhydride due to moisture in the solvent or propylamine.[7]Use anhydrous solvents and ensure the propylamine is dry. Store isatoic anhydride in a moisture-free environment.
Thermal Degradation Products "Hot spots" in the reactor due to poor heat dissipation.Improve heat transfer through optimized mixing and controlled reagent addition. Consider a more dilute reaction mixture to aid in heat management.

Protocol for In-Process Control (IPC) by TLC:

  • Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture and dilute it with 1 mL of ethyl acetate.

  • TLC Plate: Spot the diluted sample alongside standards of isatoic anhydride and pure this compound on a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (254 nm). The reaction is complete when the isatoic anhydride spot is no longer visible.

Issue 3: Challenges in Product Isolation and Purification

Question: We are struggling with the purification of this compound at a larger scale. Column chromatography is not feasible, and recrystallization is giving us an oily product.

Answer: Purification is a common bottleneck in scaling up. The physical properties of the crude product can be different at a larger scale due to the presence of different impurity profiles.

Troubleshooting Purification:

  • Recrystallization Issues: "Oiling out" during recrystallization occurs when the compound comes out of the solution above its melting point.

    • Solutions:

      • Solvent System: The choice of solvent is critical.[8] Conduct small-scale solubility tests to find a solvent that dissolves the product well at elevated temperatures but poorly at room temperature. A mixed solvent system (e.g., isopropanol/water, toluene/heptane) can often provide better crystallization.

      • Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. A slower cooling rate promotes the formation of a crystalline solid rather than an oil.

      • Seeding: Adding a few seed crystals of pure this compound can induce crystallization.

  • Alternative Purification Methods:

    • Slurry Wash: If the impurities are significantly more soluble in a particular solvent than your product, a slurry wash can be a very effective and scalable purification method. Suspend the crude solid in a minimal amount of a suitable solvent, stir for a period, and then filter.

    • Acid-Base Extraction: The basic amino group in this compound allows for purification via acid-base extraction. Dissolve the crude product in a water-immiscible organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous phase. The impurities may remain in the organic layer. Then, basify the aqueous layer to precipitate the pure product, which can be collected by filtration.

Purification Strategy Decision Tree

start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out change_solvent Change Solvent System recrystallization->change_solvent Still Fails slurry_wash Consider Slurry Wash recrystallization->slurry_wash Fails Repeatedly acid_base Attempt Acid-Base Extraction recrystallization->acid_base Or slow_cool Slow Cooling & Seeding oiling_out->slow_cool Yes success Pure Product oiling_out->success No slow_cool->recrystallization change_solvent->recrystallization slurry_wash->success acid_base->success

Sources

Technical Support Center: Impurity Analysis of 2-Amino-N-propylbenzamide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using High-Performance Liquid Chromatography (HPLC).

The purity of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that directly impacts its safety and efficacy. HPLC is a powerful and widely used technique for separating, identifying, and quantifying impurities in pharmaceutical substances.[1][2] This guide will equip you with the knowledge to tackle common challenges encountered during the HPLC analysis of this specific compound.

Troubleshooting Guide: Navigating Common HPLC Issues

This section addresses prevalent problems encountered during the HPLC analysis of this compound and its related impurities. The troubleshooting logic is presented to help you systematically diagnose and resolve these issues.

Visual Troubleshooting Flowchart

Sources

Technical Support Center: A Researcher's Guide to the Storage and Handling of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Maintaining the chemical integrity of this compound is paramount for obtaining reproducible and reliable data. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and best-practice protocols to prevent degradation during storage and handling.

Understanding the Chemical Stability of this compound

This compound possesses two primary functional groups that are susceptible to degradation: an aromatic amine and an amide linkage. Understanding these liabilities is the first step toward effective preservation.

  • Amide Hydrolysis : The N-propylbenzamide portion of the molecule can undergo hydrolysis, particularly in the presence of acidic or basic contaminants and moisture. This reaction cleaves the amide bond, yielding 2-aminobenzoic acid and n-propylamine.[1][2][3] While amides are generally stable, this pathway becomes significant under non-ideal storage conditions, especially over extended periods.[4][5]

  • Oxidation of the Aromatic Amine : The 2-amino group, being an electron-rich aromatic amine, is susceptible to oxidation.[6][7] Exposure to atmospheric oxygen, light, or trace metal impurities can initiate oxidative processes, leading to the formation of colored byproducts, such as nitroso or nitro compounds, and potentially polymeric materials.[8][9][10] This is often the primary cause of visible changes in the material's appearance.

  • Photodegradation : Aromatic compounds, particularly those with amino functionalities, can be sensitive to light. Exposure to UV or even high-intensity visible light can provide the energy needed to initiate degradation, often through oxidative pathways.[11][12][13]

The interplay of these factors—moisture, air, light, and temperature—dictates the stability of the compound.

cluster_main Potential Degradation Pathways of this compound cluster_stressors Stress Factors cluster_pathways Degradation Mechanisms cluster_products Resulting Degradants Compound This compound Hydrolysis Amide Hydrolysis Compound->Hydrolysis Oxidation Amine Oxidation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Moisture Moisture/Humidity Moisture->Hydrolysis Oxygen Atmospheric Oxygen Oxygen->Oxidation Light Light (UV/Visible) Light->Photodegradation pH Acid/Base Contaminants pH->Hydrolysis Hydrolysis_Products 2-Aminobenzoic Acid + n-Propylamine Hydrolysis->Hydrolysis_Products Oxidation_Products Colored Impurities (Nitroso, Nitro, Polymers) Oxidation->Oxidation_Products Photodegradation->Oxidation often accelerates Photodegradation->Oxidation_Products cluster_workflow Troubleshooting Workflow for Suspected Degradation Start Start: Inconsistent Results or Visual Change Observed Visual Perform Visual Inspection of Solid & Solution Start->Visual Decision_Visual Color Change or Precipitate? Visual->Decision_Visual HPLC Run HPLC Purity Analysis on Current Stock/Solid Compare Compare to Reference Standard or New Lot HPLC->Compare Decision_HPLC Purity < 95% or New Peaks > 1%? Compare->Decision_HPLC Decision_Visual->HPLC No Decision_Visual->HPLC Yes Action_Discard Action: Discard Compromised Material. Use Fresh Stock. Decision_HPLC->Action_Discard Yes OK Material is Likely Stable. Investigate Other Experimental Variables. Decision_HPLC->OK No Action_Review Action: Review & Improve Storage/Handling Protocols Action_Discard->Action_Review

Caption: A step-by-step workflow for diagnosing compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound? A1: For long-term stability ( > 6 months), the solid compound should be stored at 2-8°C , under an inert atmosphere (argon or nitrogen) , protected from light in a tightly sealed, opaque or amber glass vial, and co-packaged with a desiccant . [14] Q2: How should I store stock solutions of this compound? A2: Prepare stock solutions in a high-purity, anhydrous solvent (e.g., DMSO or ethanol). Aliquot the solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C , protected from light. Before use, thaw an aliquot completely and allow it to reach room temperature before opening.

Q3: What is a forced degradation study and why is it useful for this compound? A3: A forced degradation (or stress testing) study is an experiment where the compound is intentionally exposed to harsh conditions (e.g., strong acid, strong base, high heat, intense light, oxidant) to accelerate its degradation. [15]This is incredibly useful for:

  • Identifying Potential Degradants: It helps predict the impurities that might form under long-term storage.

  • Understanding Pathways: It elucidates the primary degradation mechanisms (e.g., is it more sensitive to hydrolysis or oxidation?).

  • Method Development: The data is essential for developing a "stability-indicating" analytical method, which is an HPLC method proven to separate the parent compound from all potential degradation products. [15]

Experimental Protocol: Routine Purity Assessment by HPLC

This protocol provides a general-purpose starting point for assessing the purity of this compound. It must be validated for your specific system and needs.

Objective: To quantify the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other suitable buffer component)

  • This compound sample (and a reference standard, if available)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:Water) to a final concentration of ~0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a local maximum).

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis:

    • Inject a blank (solvent) to establish a baseline.

    • Inject the prepared sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

    • Compare the chromatogram to that of a reference standard or a previous, high-quality lot to identify any new impurity peaks.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Barraja, P., et al. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 23(11), 2943. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

  • D'Acquarica, I., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1673. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ScienceMadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro compound synthesis by oxidation. Retrieved from [Link]

  • Geocities.ws. Hydrolysis of Benzamide. Retrieved from [Link]

  • Cox, R. A. (2010). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 88(6), 543-553. Retrieved from [Link]

  • CyberFreight. Storage of API's. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 28). 15.16: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Suanfarma. Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

  • Reddit. (2022, April 27). How to carry out oxidation of aniline/aromatic amines to nitro groups?. Retrieved from [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • gmp-compliance.org. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered?. Retrieved from [Link]

  • ICH. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011). Photostability and Photostabilization of Drugs and Drug Products. Scientia Pharmaceutica, 79(3), 481-518. Retrieved from [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Separation in Chromatography of 2-Aminobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving chromatographic separation challenges with 2-aminobenzamides. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the analysis of this important class of compounds. The question-and-answer format is designed to directly address specific problems, explaining the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Why are my 2-aminobenzamide peaks excessively tailing?

Peak tailing is arguably the most frequent issue when analyzing basic compounds like 2-aminobenzamides.[1][2] It manifests as an asymmetrical peak with a drawn-out trailing edge, which can significantly compromise resolution and the accuracy of integration.

Core Reason: Secondary Interactions with Residual Silanols

The primary cause of peak tailing for basic compounds such as 2-aminobenzamides is the interaction of the basic amino group with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2] At mobile phase pH values above their pKa, these silanol groups are ionized (SiO-), creating strong ionic interactions with the protonated form of the 2-aminobenzamide. This leads to a secondary, undesirable retention mechanism that results in peak tailing.[2]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column & Hardware Considerations cluster_3 Sample & Method Parameters A Peak Tailing Observed for 2-Aminobenzamide B Lower Mobile Phase pH A->B Primary Approach E Use an End-Capped Column A->E Column Choice G Check for System Dead Volume A->G System Check H Reduce Sample Concentration A->H Overload Check C Add Acidic Modifier (e.g., Formic Acid, TFA) B->C For Enhanced Effect F Consider a Modern Silica (Type B or Hybrid) D Increase Buffer Concentration C->D To Ensure pH Stability E->F For Improved Inertness I Match Sample Solvent to Mobile Phase H->I Solvent Mismatch Check

Caption: Troubleshooting workflow for peak tailing of 2-aminobenzamides.

Solutions & Explanations:

  • Adjust Mobile Phase pH: The most effective way to mitigate tailing from silanol interactions is to lower the mobile phase pH.[1][2] By operating at a pH of 3 or lower, the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte.[2] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic state.[3]

  • Incorporate an Acidic Modifier: Adding a small concentration (typically 0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice.[3][4] These modifiers act as "silanol blockers" by protonating the silanol groups and can also form an ion pair with the basic analyte, leading to sharper peaks.[3] Note that TFA is a strong ion-pairing agent and can suppress signal in mass spectrometry applications.[3]

  • Utilize End-Capped Columns: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically bonded with a less polar group to make them inert.[2][5] Using a high-purity, well-end-capped column is crucial for obtaining symmetrical peaks for basic compounds.[6]

  • Consider Alternative Stationary Phases: If tailing persists, explore columns with different base materials. Hybrid silica-organic particles or columns with a positive surface charge can offer improved peak shape for basic analytes by reducing silanol interactions.[1]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.

Issue 2: My 2-aminobenzamide and its related impurities are not separating. What can I do?

Poor resolution between structurally similar compounds is a common challenge. This can be due to a lack of selectivity in the chromatographic system.

Solutions & Explanations:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase will change the retention times of your compounds. A lower percentage of organic solvent will generally increase retention and may improve the separation of closely eluting peaks.

    • Solvent Type: Switching from acetonitrile to methanol, or using a combination of the two, can alter the selectivity of the separation due to different interactions with the analytes and the stationary phase.

  • Adjust the pH: For 2-aminobenzamides and their derivatives that may have different pKa values, adjusting the mobile phase pH can significantly alter their relative retention times and improve resolution.[7]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • C18 Columns: These are a good starting point for many reversed-phase separations of 2-aminobenzamides.[8][9]

    • Phenyl-Hexyl Columns: The phenyl chemistry can provide alternative selectivity for aromatic compounds like 2-aminobenzamides through pi-pi interactions.

    • Hydrophilic Interaction Chromatography (HILIC): For more polar 2-aminobenzamide derivatives, HILIC can be an effective alternative.[10][11] This technique uses a polar stationary phase and a high organic content mobile phase.[10]

Parameter Effect on Separation Typical Starting Point for 2-Aminobenzamides
Mobile Phase pH Affects ionization of analyte and silanols, impacting retention and peak shape.2.5 - 3.0 with 0.1% Formic Acid
Organic Solvent Controls retention time (elution strength). Can alter selectivity.Acetonitrile or Methanol
Column Chemistry Primary determinant of selectivity.C18 (end-capped)
Temperature Affects mobile phase viscosity and reaction kinetics, can impact resolution.30 - 40 °C

Table 1: Key parameters for optimizing the separation of 2-aminobenzamides.

Issue 3: My retention times are drifting or are not reproducible. Why?

Inconsistent retention times can invalidate an analytical method. The cause is often related to the stability of the mobile phase or the column.

Solutions & Explanations:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, allow at least 10 column volumes for re-equilibration between runs.[12]

  • Mobile Phase Preparation and Stability:

    • pH Stability: Inadequately buffered mobile phases can change pH over time, especially with exposure to atmospheric CO2. Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.[3]

    • Fresh Preparation: Prepare mobile phases fresh daily to avoid changes in composition due to evaporation of the more volatile organic component.[13]

  • Control Column Temperature: Fluctuations in ambient temperature can cause shifts in retention time. Using a thermostatically controlled column compartment will ensure consistent and reproducible results.[12]

  • Check for System Leaks: Even a small leak in the HPLC system can lead to fluctuations in flow rate and pressure, causing retention time variability.[12]

Method Development Workflow

G cluster_0 Phase 1: Initial Conditions cluster_1 Phase 2: Optimization cluster_2 Phase 3: Troubleshooting & Refinement A Select End-Capped C18 Column B Mobile Phase: ACN/Water with 0.1% Formic Acid A->B C Run Broad Gradient (e.g., 5-95% ACN) B->C D Adjust Gradient Slope for Resolution C->D Analyze Results E Evaluate Peak Shape D->E F Check Retention Time Stability E->F G Poor Peak Shape? -> Lower pH / Change Column F->G Identify Issues H Poor Resolution? -> Change Solvent / Column G->H I Unstable RT? -> Check Equilibration / Temp H->I

Caption: A systematic approach to method development for 2-aminobenzamides.

Experimental Protocols

Protocol 1: Generic Reversed-Phase Method for 2-Aminobenzamide Analysis

This protocol provides a robust starting point for the analysis of 2-aminobenzamide and related substances.

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-19 min: Hold at 95% B

    • 19.1-25 min: Return to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 5 µL.

  • Sample Diluent: 10:90 Acetonitrile:Water.

Note: This is a starting point. The gradient may need to be adjusted based on the specific 2-aminobenzamide derivatives being analyzed.

References

  • Technical Support Center: Optimizing Peak Shape for 15N Labeled Compounds in Liquid Chromatography - Benchchem. (n.d.).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • Optimized Conditions for 2-Aminobenzamide Labeling and High-Performance Liquid Chromatography Analysis of N-Acylated Monosaccharides. (n.d.). ResearchGate.
  • Peak Shape Changes Over Time - Waters Corporation. (n.d.).
  • Don't Lose It: Getting Your Peaks in Shape. (2020, July 16). Agilent.
  • Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 ??m sorbent. (n.d.). ResearchGate.
  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate.
  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci.
  • High-Performance Liquid Chromatography (HPLC) Methods for 2-Aminobenzophenone Analysis: Application Notes and Protocols - Benchchem. (n.d.).
  • Influence of pH on retention in linear organic modifier gradient RP HPLC. (2008, October 15). PubMed.
  • Separation of 2-aminobenzamide labeled glycans using hydrophilic interaction chromatography columns packed with 1.7 microm sorbent. (2010, February 1). PubMed.
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • troubleshooting poor resolution in chromatographic separation of taxanes - Benchchem. (n.d.).
  • LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3).

Sources

Technical Support Center: Optimizing Catalyst and Solvent for 2-Aminobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a versatile precursor for a multitude of heterocyclic compounds, including quinazolinones, the efficient synthesis of 2-aminobenzamide is of paramount importance.[1][2] This document provides a detailed exploration of common synthetic routes, focusing on the critical roles of catalyst and solvent selection to optimize reaction outcomes, minimize side products, and address common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What are the primary and most reliable synthetic routes to 2-aminobenzamide?

A1: There are three principal pathways for synthesizing 2-aminobenzamide, each with distinct advantages and challenges:

  • From Isatoic Anhydride: This is a direct, one-step method involving the reaction of isatoic anhydride with an amine source, typically aqueous ammonia.[3][4] It is often favored for its simplicity and efficiency.

  • From 2-Nitrobenzonitrile: This route involves both the hydrolysis of a nitrile and the reduction of a nitro group. It can be performed as a one-pot synthesis, which is highly efficient, or as a two-step sequence, which offers greater control over purity.[1][5]

  • From 2-Aminobenzoic Acid (Anthranilic Acid): This is a two-step process that proceeds by first converting the carboxylic acid to a more reactive intermediate, like an acyl chloride, which is then reacted with an amine.[6][7]

Q2: I am consistently getting a low yield in my 2-aminobenzamide synthesis. What are the general culprits?

A2: Low yields are a common frustration and can typically be traced back to a few key areas, regardless of the synthetic route:

  • Incomplete Reaction: This can be caused by insufficient reaction time, suboptimal temperature, or poor mixing, especially in heterogeneous mixtures.[6]

  • Hydrolysis of Starting Materials or Intermediates: Reactive intermediates, such as acyl chlorides, can be hydrolyzed by trace amounts of water in the reagents or solvent, converting them back to less reactive carboxylic acids.[6][8]

  • Side Reactions: The formation of undesired byproducts consumes your starting materials and complicates purification. A common example is the over-hydrolysis of a nitrile group to a carboxylic acid.[1]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization. Using an excessive volume of solvent during recrystallization is a frequent cause of diminished yield.[6][9]

Q3: What are the most common side products, and how can they be minimized?

A3: Side product formation is highly dependent on the chosen pathway and reaction conditions.

  • 2-Aminobenzoic Acid: In routes involving nitrile hydrolysis (from 2-nitrobenzonitrile or 2-aminobenzonitrile), the primary side product is the corresponding carboxylic acid due to over-hydrolysis.[1] To minimize this, it is crucial to employ milder reaction conditions, control the temperature and pH carefully, and monitor the reaction closely to stop it before significant acid formation occurs.[1]

  • Acridone Derivatives: Under conditions of high heat and strong acidity, intramolecular cyclization can occur, leading to the formation of acridone byproducts.[6] Maintaining a lower reaction temperature is the most effective way to prevent this.

  • N,N-Dibenzoylamine: When using an acyl chloride intermediate, the initially formed amide can be acylated a second time if there is a high local concentration of the acylating agent. This can be minimized by the slow, dropwise addition of the acyl chloride to the amine solution and by avoiding a large excess of the acylating agent.[9]

Synthetic Pathways: An Overview

The choice of synthetic route is a critical decision that impacts efficiency, cost, and scalability. The following diagram illustrates the three main pathways.

G cluster_NB From 2-Nitrobenzonitrile IA Isatoic Anhydride Product 2-Aminobenzamide IA->Product + NH3 (One Step) NB 2-Nitrobenzonitrile AN 2-Aminobenzonitrile NB->AN Step 1: Reduction (e.g., Zn/HCl) NA 2-Nitrobenzamide NB->NA Step 1: Controlled Hydrolysis NB->Product One-Pot (e.g., Cu catalyst, Hydrazine) AA 2-Aminobenzoic Acid AC 2-Aminobenzoyl Chloride AA->AC + SOCl₂ AC->Product + NH3 AN->Product Step 2: Controlled Hydrolysis NA->Product Step 2: Reduction (e.g., SnCl₂)

Caption: Primary synthetic pathways to 2-aminobenzamide.

Troubleshooting Guide by Synthetic Route

This section provides specific troubleshooting advice for challenges encountered in each major synthetic pathway.

Route 1: Synthesis from Isatoic Anhydride

Problem 1: The reaction with ammonia (or another amine) is sluggish or incomplete.

  • Causality: The reaction involves a nucleophilic attack on a carbonyl group, followed by ring-opening and decarboxylation. This process is temperature-dependent. At low temperatures, the activation energy barrier may not be sufficiently overcome.

  • Solutions:

    • Increase Reaction Temperature: Heating the reaction mixture is the most common solution. Refluxing in a suitable solvent like dimethylformamide (DMF), toluene, or ethanol for 2-4 hours is a standard and effective practice.[3][4][6]

    • Solvent Choice: The polarity of the solvent can influence reaction rates. Polar aprotic solvents like DMF can help to solvate the anhydride and facilitate the reaction.[3][4]

    • Microwave Irradiation: For a significant rate enhancement, microwave-assisted synthesis is a powerful tool. This technique can reduce reaction times from hours to minutes.[4][10] However, for some thermally sensitive derivatives, conventional heating may yield a cleaner product.[4][11]

Problem 2: The final product is difficult to purify.

  • Causality: Impurities often consist of unreacted starting materials or byproducts from side reactions. The physical properties of the product (e.g., solubility) dictate the best purification strategy.

  • Solutions:

    • Precipitation: A common workup procedure involves pouring the cooled reaction mixture into ice-cold water.[3] 2-aminobenzamide has low water solubility and will precipitate, leaving more soluble impurities behind. The precipitate can then be collected by vacuum filtration.

    • Recrystallization: This is the most effective method for achieving high purity. Ethanol is a widely used and effective solvent for the recrystallization of 2-aminobenzamide.[3][12] The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly to form pure crystals.

Route 2: Synthesis from 2-Nitrobenzonitrile

Problem: Selective hydrolysis of the nitrile group is poor, leading to the formation of 2-aminobenzoic acid.

  • Causality: The hydrolysis of a nitrile to an amide is often followed by the hydrolysis of the amide to a carboxylic acid, particularly under harsh acidic or basic conditions. The amide is often more susceptible to hydrolysis than the starting nitrile, making this a challenging selective transformation.[1]

  • Solutions:

    • Controlled Acid Catalysis: Use a controlled amount of a strong acid, such as sulfuric or hydrochloric acid, in a mixed solvent system like alcohol/water. Maintain a moderate temperature (e.g., 40-60°C) to favor amide formation.[1]

    • Close Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material (2-aminobenzonitrile). The reaction should be quenched as soon as the starting material disappears to prevent the subsequent hydrolysis of the newly formed 2-aminobenzamide.[1]

    • Alternative Catalytic Systems: Explore milder, more selective catalysts. For instance, certain metal complexes or enzymatic catalysts can promote nitrile hydrolysis under conditions that do not favor amide hydrolysis.[1] Amberlyst A-26 supported hydroperoxide has also been reported for the mild and selective conversion of nitriles to amides.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical conditions and outcomes for the different synthetic routes, providing a basis for method selection.

Synthetic Route Starting Material Key Reagents Typical Solvent Typical Yield Key Advantages/Disadvantages Reference(s)
Amidation Isatoic AnhydrideAqueous AmmoniaDMF or EthanolGood to ExcellentAdv: Simple, one-step, efficient. Disadv: Can require heating.[3][4][11]
One-Pot 2-NitrobenzonitrileCu Catalyst, HydrazineEthanolGoodAdv: High atom economy, efficient. Disadv: Catalyst can be difficult to remove.[1][5]
Two-Step (Red-Hyd) 2-Nitrobenzonitrile1. Zn/HCl2. H₂SO₄1. Toluene2. Alcohol/WaterHigh (Step 1)Variable (Step 2)Adv: Good control over purity. Disadv: Step 2 (hydrolysis) is difficult to control.[1]
Two-Step (Acyl-Am) 2-Aminobenzoic Acid1. SOCl₂2. AmmoniaAnhydrous Ether/DCMGood to ExcellentAdv: High yielding, reliable. Disadv: Two steps, involves corrosive/unstable intermediate.[6][7]

Troubleshooting Workflow for Low Yield

When faced with a low yield, a systematic approach to troubleshooting is essential.

G start Low Yield of 2-Aminobenzamide check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction: Starting Material Remains check_reaction->incomplete Analysis Result? side_products Multiple Spots/Peaks: Side Products Formed check_reaction->side_products Analysis Result? clean_reaction Clean Reaction: Product is Major Component check_reaction->clean_reaction Analysis Result? sol_incomplete Optimize Conditions: - Increase Temperature - Extend Reaction Time - Change Solvent/Catalyst incomplete->sol_incomplete Yes sol_side_products Minimize Side Reactions: - Lower Temperature - Use Milder Reagents - Control Stoichiometry - Ensure Anhydrous Conditions side_products->sol_side_products Yes sol_workup Optimize Workup & Purification: - Check pH during extraction - Minimize solvent in recrystallization - Ensure complete precipitation clean_reaction->sol_workup Yes

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of 2-aminobenzamide.

Protocol 1: Synthesis from Isatoic Anhydride (Conventional Heating)

Adapted from El-Sayed et al. and other established procedures.[3][4]

Materials:

  • Isatoic anhydride (1.63 g, 10 mmol)

  • Aqueous ammonia (25%) or another primary amine (1-1.2 equivalents)

  • Dimethylformamide (DMF) (15 mL)

  • Deionized water (for precipitation)

  • Ethanol (for recrystallization)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isatoic anhydride (1 equivalent) in 10 mL of DMF.

  • To this solution, add the amine (e.g., aqueous ammonia, 1.1 equivalents) dropwise with constant stirring.

  • Heat the reaction mixture to reflux (approx. 153°C for DMF) and maintain for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: Ethyl Acetate/Hexane 1:1).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from hot ethanol to obtain pure 2-aminobenzamide as a white to pale beige solid.

  • Dry the purified crystals under vacuum.

Protocol 2: One-Pot Synthesis from 2-Nitrobenzonitrile

Based on the copper-catalyzed methodology.[1][5]

Materials:

  • 2-Nitrobenzonitrile (1.48 g, 10 mmol)

  • Copper(II) sulfate (catalytic amount, e.g., 0.05 equivalents)

  • Hydrazine hydrate (e.g., 3-5 equivalents)

  • Ethanol (25 mL)

Procedure:

  • To a solution of 2-nitrobenzonitrile in ethanol in a round-bottom flask, add a catalytic amount of a copper salt (e.g., Copper(II) sulfate).

  • Heat the mixture to reflux.

  • Slowly and carefully add hydrazine hydrate dropwise to the refluxing reaction mixture. Caution: The reaction can be exothermic.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be purified by column chromatography on silica gel to yield pure 2-aminobenzamide.

References

  • Synthesis of 2‐aminobenzamide under various conditions. ResearchGate. Available at: [Link]

  • Method for preparing 2-aminobenzamide derivatives. Google Patents.
  • Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health. Available at: [Link]

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. Available at: [Link]

  • Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. Indian Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Common Artifacts in NMR Spectra of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-amino-N-propylbenzamide via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common spectral artifacts encountered during their experiments. As Senior Application Scientists, we provide not just procedural steps, but also the underlying principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific problems you may encounter with the NMR spectra of this compound, offering potential causes and actionable solutions.

Issue 1: Broad or Disappearing Amine (-NH₂) and Amide (N-H) Proton Signals

Question: My ¹H NMR spectrum of this compound shows very broad signals for the amine and amide protons, or they are missing entirely. How can I resolve this?

Underlying Causes & Solutions:

This is a common characteristic of protons attached to nitrogen atoms due to a combination of factors including chemical exchange and quadrupolar broadening.[1]

  • Chemical Exchange: The -NH₂ and -NH- protons are labile and can exchange with other labile protons in the sample, such as trace amounts of water, or with each other. This rapid exchange on the NMR timescale leads to a broadening of the signal.[1][2][3] The rate of this exchange is highly dependent on solvent, temperature, and concentration.[1]

  • Quadrupolar Broadening: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin of I=1, making it a quadrupolar nucleus.[4][5] This means it has a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction provides an efficient relaxation pathway, which can lead to a broadening of the signals of adjacent protons (the -NH₂ and -NH- protons).[4][6] The closer a proton is to the nitrogen, the more significant this effect can be.[4]

Troubleshooting Protocol:

  • Solvent Selection: The choice of deuterated solvent can significantly impact the appearance of NH signals.

    • Recommended: Use aprotic, hydrogen-bond accepting solvents like DMSO-d₆. These solvents slow down the rate of proton exchange, resulting in sharper -NH₂ and -NH- signals.[7]

    • Avoid: Protic solvents like D₂O or CD₃OD will cause the amine and amide protons to exchange with deuterium, leading to the disappearance of their signals from the ¹H NMR spectrum.[7] This can, however, be used as a diagnostic tool.

  • D₂O Exchange Experiment: To confirm the identity of -NH₂ and -NH- peaks, add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the spectrum. The signals corresponding to the amine and amide protons will disappear or significantly decrease in intensity due to their exchange with deuterium.[8]

  • Temperature Variation: Lowering the temperature of the NMR experiment can slow down the rate of chemical exchange, often resulting in sharper signals.[1][9] Conversely, at higher temperatures, the exchange rate may increase, leading to further broadening or coalescence of signals.

  • Concentration Adjustment: Highly concentrated samples can sometimes lead to broader peaks due to increased intermolecular interactions and viscosity.[8][10] Try acquiring the spectrum with a more dilute sample.

Issue 2: Unexpected Complexity or Multiple Peaks for the Propyl Group

Question: I am seeing more peaks than expected for the N-propyl group, or the signals are unusually broad. What could be the cause?

Underlying Cause & Solution:

This phenomenon is likely due to restricted rotation around the amide C-N bond. The partial double bond character of the amide bond hinders free rotation.[11][12] This can lead to the existence of cis and trans rotamers (rotational isomers), which are in slow exchange on the NMR timescale.

  • Rotational Isomers (Rotamers): Because of the restricted rotation, the N-propyl group can exist in two different chemical environments depending on its orientation relative to the carbonyl group. If the rotation is slow enough, the NMR spectrometer will detect these two rotamers as distinct species, leading to a doubling of the signals for the propyl group.[2]

Troubleshooting Workflow:

cluster_results Interpretation of VT-NMR Results start Complex/Broad Propyl Signals vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr analysis Analyze Spectra at Different Temperatures vt_nmr->analysis high_temp At High Temperature: Peaks sharpen and coalesce into a single set of signals. analysis->high_temp If... low_temp At Low Temperature: Peaks remain separate or become sharper. analysis->low_temp If... conclusion_rotamers Conclusion: Presence of rotamers is confirmed. The coalescence temperature can be used to calculate the energy barrier to rotation. high_temp->conclusion_rotamers conclusion_other Conclusion: Broadening may be due to other factors (e.g., poor shimming, sample viscosity). Investigate other causes. low_temp->conclusion_other

Caption: Workflow for diagnosing rotamers using VT-NMR.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Heating: Gradually increase the temperature of the NMR probe in increments of 10-20°C and acquire a spectrum at each temperature.

  • Observation: As the temperature increases, the rate of rotation around the C-N bond will also increase. If rotamers are present, you will observe the corresponding sets of peaks broaden and eventually merge into a single, averaged set of signals at a specific temperature known as the coalescence temperature.[9]

  • Cooling (Optional): Cooling the sample below room temperature can slow the rotation further, leading to even sharper signals for the individual rotamers.

Issue 3: Presence of Unidentified Sharp Singlets or Multiplets

Question: My spectrum of this compound is clean, but there are several unexpected peaks, including a sharp singlet around 1.56 ppm and another at 7.26 ppm (in CDCl₃). What are these?

Underlying Cause & Solution:

These are likely signals from residual solvents or common contaminants. Even after purification, small amounts of solvents used in the synthesis or workup can remain in the sample.

  • Common Contaminants:

    • Water (H₂O): Often appears as a broad or sharp singlet. Its chemical shift is highly variable depending on the solvent, temperature, and concentration, but it is frequently observed around 1.56 ppm in CDCl₃ and 3.33 ppm in DMSO-d₆.

    • Residual Solvents: Solvents like ethyl acetate, hexane, dichloromethane, or acetone are common. For example, residual undeuterated chloroform (CHCl₃) in a CDCl₃ sample will appear as a singlet at 7.26 ppm.

    • Grease: Silicone grease from glassware can appear as a singlet around 0 ppm.

Troubleshooting Protocol:

  • Reference Chemical Shift Tables: Consult tables of common NMR solvent and impurity chemical shifts. These resources are invaluable for identifying contaminant peaks.[13][14][15]

  • Proper Sample Drying: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample to remove volatile organic solvents.

  • Careful Sample Preparation: Use clean and dry NMR tubes.[16][17] Filter your sample solution into the NMR tube to remove any particulate matter.[16][18]

Table 1: Chemical Shifts of Common Impurities in Different Solvents

ImpurityCDCl₃ (ppm)DMSO-d₆ (ppm)Acetone-d₆ (ppm)
Water~1.56 (s, broad)~3.33 (s, broad)~2.84 (s, broad)
Acetone2.17 (s)2.09 (s)2.05 (s)
Dichloromethane5.30 (s)5.76 (s)5.63 (s)
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)3.41 (q), 1.11 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)4.05 (q), 1.97 (s), 1.18 (t)
Hexane~1.25 (m), ~0.88 (t)~1.24 (m), ~0.86 (t)~1.27 (m), ~0.88 (t)
Toluene7.28-7.17 (m), 2.36 (s)7.26-7.11 (m), 2.30 (s)7.27-7.14 (m), 2.31 (s)
Data compiled from various sources.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound?

Based on its structure, you should expect to see signals for the aromatic protons, the amine protons, the amide proton, and the N-propyl group protons. The exact chemical shifts can vary with solvent.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityApprox. Chemical Shift (ppm)IntegrationNotes
Aromatic (4H)m6.5 - 7.54HThe aromatic region will show a complex pattern due to the substituents.
Amide (-NH-)t or broad s7.5 - 8.51HOften broad, coupling to the adjacent CH₂ may or may not be resolved.
Amine (-NH₂)broad s4.5 - 5.52HVery broad signal, position is highly variable.
-NH-CH₂ -CH₂-CH₃q or dt~3.32HCoupled to both the amide NH and the adjacent CH₂.
-CH₂-CH₂ -CH₃sextet or m~1.62HCoupled to the two adjacent CH₂ groups.
-CH₂-CH₂-CH₃ t~0.93HTypical upfield triplet for a terminal methyl group.

Q2: Why are my baseline and peak shapes distorted?

Poor peak shape and a distorted baseline are often due to issues with the NMR instrument's magnetic field homogeneity, a process called "shimming," or problems with the sample itself.

  • Poor Shimming: The magnetic field must be perfectly uniform across the sample. If it is not, peaks will be broad and distorted.[19][20] Modern spectrometers have automated shimming routines, but they can sometimes fail, especially with suboptimal samples.

  • Sample Issues:

    • Inhomogeneity: Undissolved solid particles in the sample can severely degrade the magnetic field homogeneity.[17][19][21] Always filter your sample.

    • Concentration: Very high sample concentrations can increase the solution's viscosity, which impedes molecular tumbling and leads to broader lines.[8][10]

    • Paramagnetic Impurities: Traces of paramagnetic metals (like iron from a spatula) can cause extreme peak broadening.[21]

cluster_sample Sample Quality Checks start Distorted Peak Shape / Baseline check_sample Check Sample Preparation start->check_sample check_shims Re-shim the Magnet start->check_shims is_dissolved Is the sample fully dissolved? check_sample->is_dissolved conclusion_good Spectrum should improve. check_shims->conclusion_good conclusion_bad If problem persists, consult NMR facility staff. check_shims->conclusion_bad is_filtered Was the sample filtered? is_dissolved->is_filtered Yes solution_remake Solution: Remake the sample, ensuring complete dissolution and filtration. is_dissolved->solution_remake No concentration Is the concentration appropriate? is_filtered->concentration Yes is_filtered->solution_remake No concentration->check_shims Yes concentration->conclusion_good

Caption: Troubleshooting workflow for distorted peak shapes.

Q3: Can I use ¹³C NMR to overcome some of these issues?

Yes, ¹³C NMR can be very helpful. Since it is not observing protons, the issues of proton exchange that broaden -NH signals are not present. Furthermore, the large chemical shift range in ¹³C NMR often allows for better resolution of signals, which can be particularly useful if rotamers are present. However, be aware that the carbon attached to the nitrogen may show broadening due to the ¹⁴N quadrupole moment.

References

  • Gunther, H. (1995).
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). Dynamic NMR. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Troubleshooting Acquisition Related Problems - NMR. [Link]

  • Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?. r/chemhelp. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • Foroozandeh, M., & Adams, R. W. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 56(10), 899-915. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • D'Agostino, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Lewis, R. G., & Dyer, D. S. (1969). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • San Diego State University NMR Facility. Common Problems. [Link]

  • ResearchGate. (2015). Dynamic Investigation of β-Hydroxy Amide Derivatives by 400 MHz 1H-NMR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Moser, A. (2009). Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs. [Link]

  • University of California, Davis. Sample Preparation. [Link]

  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • University of Warwick. Introduction To Quadrupolar NMR. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • PubMed Central. (2014). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • NPTEL. (2019). Lecture 12 : Dynamic effects in the NMR Spectra. YouTube. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wikipedia. NMR line broadening techniques. [Link]

  • DTIC. Nuclear Magnetic Resonance Signatures of Nitrogen-Containing Compounds. [Link]

  • Chemistry LibreTexts. (2024). Quadrupolar Coupling. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. This compound. [Link]

  • Chemistry For Everyone. (2025). What Causes NMR Peak Broadening?. YouTube. [Link]

  • PubChem. Benzamide, N,N-dipropyl-. [Link]

  • TutorChase. Why might an NMR spectrum show broad peaks?. [Link]

  • Michigan State University, Max T. Rogers NMR Facility. NMR Artifacts. [Link]

  • Journal of Chemical Education. (2019). 1H NMR Spectrum of Amide Compounds. [Link]

Sources

Technical Support Center: Strategies for Improving the Stability of 2-Aminobenzamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminobenzamide. This guide is designed for researchers, scientists, and drug development professionals who work with 2-aminobenzamide and require robust, stable solutions for their experiments. As a versatile building block in medicinal chemistry, the integrity of your 2-aminobenzamide solutions is paramount for reproducible and accurate results.[1] This document provides in-depth troubleshooting advice, proactive stabilization strategies, and validated protocols based on established chemical principles.

Section 1: Understanding the Instability of 2-Aminobenzamide in Solution

While 2-aminobenzamide is stable as a solid under normal conditions, it can be susceptible to degradation in solution.[2] Understanding the primary degradation pathways is the first step toward prevention. The key mechanisms of concern are hydrolysis, oxidation, and photodegradation.

Hydrolysis

The amide bond in 2-aminobenzamide is susceptible to hydrolysis, which breaks the bond to form 2-aminobenzoic acid and ammonia. This reaction can be catalyzed by both acidic and basic conditions.[3][4][5] The rate of hydrolysis is significantly influenced by pH and temperature.[6][7]

Oxidation

The primary amine group (-NH₂) on the aromatic ring is susceptible to oxidation. This can be initiated by dissolved oxygen, trace metal ions, or exposure to light. Oxidative degradation often results in the formation of colored byproducts, leading to a yellowing or browning of the solution.

Photodegradation

Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy needed to initiate degradation reactions.[8] Photolytic stress can accelerate both hydrolysis and oxidation, leading to the formation of a complex mixture of degradants.

Section 2: Troubleshooting Common Stability Issues (Q&A)

This section addresses the most frequently encountered problems with 2-aminobenzamide solutions in a direct question-and-answer format.

Issue: Solution Clarity and Precipitation

Q1: My 2-aminobenzamide precipitated out of solution after preparation or during storage. What caused this?

A1: This is a solubility issue, not necessarily a degradation problem. The solubility of 2-aminobenzamide is highly dependent on the solvent system, temperature, and pH.[9]

  • Causality: 2-aminobenzamide has moderate polarity. While it dissolves well in polar solvents like methanol and ethanol, its solubility in water at room temperature is limited (<5 g/L).[2][10] If you prepared a solution close to its saturation point, a small decrease in temperature (e.g., moving from the bench to a 4°C refrigerator) can be enough to cause crystallization.

  • Troubleshooting Steps:

    • Re-dissolve: Gently warm the solution to see if the precipitate re-dissolves. If it does, the issue is temperature-dependent solubility.

    • Verify Solvent Choice: Consult solubility data. For aqueous solutions, consider adding a co-solvent like ethanol or DMSO, or adjusting the pH.

    • Protocol - Quick Solubility Test: Before preparing a large batch, perform a small-scale test by dissolving a known amount of 2-aminobenzamide in your chosen solvent system at the intended storage temperature.

Issue: Color Change

Q2: My initially colorless 2-aminobenzamide solution has turned yellow or brown. Is it still usable?

A2: A color change is a clear indicator of chemical degradation, most likely oxidation or photodegradation. The solution should not be used for quantitative experiments, as the concentration of the parent compound has decreased and unknown, potentially interfering, byproducts have formed.

  • Causality: The aniline moiety (the amino group on the benzene ring) is prone to oxidation, forming colored quinone-like structures. This process is often accelerated by light and the presence of dissolved oxygen.

  • Troubleshooting Workflow: The diagram below outlines a workflow to diagnose and solve issues related to solution degradation.

Caption: Troubleshooting workflow for unstable 2-aminobenzamide solutions.

Issue: Analytical Inconsistency

Q3: My HPLC analysis shows a decrease in the 2-aminobenzamide peak area over time, and new, unidentified peaks are appearing. What is happening?

A3: This is the most definitive evidence of degradation. The appearance of new peaks confirms the formation of byproducts. The primary suspect in aqueous or protic solvents is hydrolysis to 2-aminobenzoic acid.

  • Causality: Under non-optimal pH or elevated temperature, the amide bond hydrolyzes.[3][4] 2-aminobenzoic acid is a common degradant and will have a different retention time in a reverse-phase HPLC system. Other small peaks could be related to oxidation or photodegradation products.[11]

  • Troubleshooting Steps:

    • Confirm Degradant Identity: If you have a standard, inject 2-aminobenzoic acid to see if its retention time matches your new primary degradant peak.

    • Implement pH Control: The most effective strategy is to buffer your solution. Hydrolysis is slowest in the near-neutral pH range.[6] A phosphate buffer (pH 6-7) is often a good starting point.

    • Control Temperature: Lowering the storage temperature dramatically reduces the rate of all chemical reactions, including hydrolysis.[12] For long-term storage, aliquoting and freezing at -20°C or below is recommended.

Section 3: Proactive Strategies for Maximizing Solution Stability (FAQ)

Q4: What is the best solvent system for 2-aminobenzamide?

A4: The ideal solvent depends on your application. For maximum stability, a non-aqueous, aprotic solvent like anhydrous DMSO or DMF is best, as it minimizes the risk of hydrolysis. However, many biological applications require aqueous buffers.

  • For Organic Chemistry: Anhydrous DMF or NMP are suitable for reactions.

  • For Stock Solutions: DMSO is an excellent choice for preparing high-concentration stock solutions that can be diluted into aqueous buffers for final experiments. Store DMSO stocks at -20°C.

  • For Aqueous Buffers: If direct preparation in an aqueous buffer is necessary, use a buffer system to maintain a pH between 6 and 7. Prepare the solution fresh if possible.

SolventSolubility (Mole Fraction at 298.15 K)Notes
Methanol0.103High solubility, but is a protic solvent.[10]
Ethanol0.056Good solubility, protic.[10]
Acetonitrile0.013Lower solubility, aprotic.[10]
Ethyl Acetate0.009Low solubility.[10]
Water< 5 g/L (~0.00066 mole fraction)Low solubility, risk of hydrolysis.[2]
Data synthesized from the Journal of Chemical & Engineering Data.[10]

Q5: What are the optimal storage conditions for 2-aminobenzamide solutions?

A5: The optimal conditions are designed to mitigate the primary degradation pathways.

ParameterRecommendationRationale
Temperature -20°C or below for long-term storage. 4°C for short-term (1-2 days).Reduces the rate of all chemical degradation, particularly hydrolysis and thermal degradation.[12]
Light Store in amber glass vials or wrap clear vials in aluminum foil. Prevents photodegradation, which can be a significant contributor to instability.[13][8]
pH (Aqueous) Maintain pH between 6.0 and 7.0 using a buffer. Minimizes both acid- and base-catalyzed hydrolysis of the amide bond.[5][6]
Atmosphere For maximum stability, purge with an inert gas (Argon or Nitrogen). Removes dissolved oxygen, preventing oxidative degradation of the amine group.

Q6: Can I add stabilizers to my 2-aminobenzamide solution?

A6: Yes, but any additive must be tested to ensure it does not interfere with your downstream application.

  • Antioxidants: For preventing oxidative degradation, small amounts of antioxidants like Butylated Hydroxytoluene (BHT) or a tocopherol (Vitamin E) can be added, particularly for long-term storage.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol details the steps for preparing a buffered aqueous solution of 2-aminobenzamide with enhanced stability for use in cellular assays or other biological experiments.

Materials:

  • 2-aminobenzamide (high purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 10X Phosphate-Buffered Saline (PBS), sterile

  • Nuclease-free water, sterile

  • 0.22 µm sterile syringe filter

  • Amber or foil-wrapped sterile microcentrifuge tubes

Procedure:

  • Prepare Primary Stock (100 mM in DMSO):

    • Weigh out 136.15 mg of 2-aminobenzamide and dissolve it in 10 mL of anhydrous DMSO to create a 100 mM stock solution.

    • Vortex until fully dissolved. This stock is relatively stable due to the aprotic solvent.

  • Prepare Working Buffer (1X PBS, pH ~7.4):

    • Dilute your 10X PBS stock with nuclease-free water to create a 1X PBS solution. Verify the pH.

  • Prepare Final Aqueous Solution (e.g., 1 mM):

    • Crucial Step: Perform the dilution immediately before use.

    • Add 10 µL of the 100 mM DMSO stock to 990 µL of 1X PBS. This creates a 1 mM solution with 1% DMSO as a co-solvent.

    • Mix thoroughly by gentle inversion.

  • Storage:

    • If immediate use is not possible, store the final aqueous solution at 4°C, protected from light, for no more than 24 hours.

    • For the 100 mM DMSO stock, aliquot into single-use volumes in amber tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Basic Photostability Stress Test

This workflow, adapted from ICH Q1B guidelines, helps determine the intrinsic photostability of your 2-aminobenzamide formulation.[13][8]

Caption: Workflow for a confirmatory photostability study.

References
  • Vertex AI Search. (n.d.). 2-Aminobenzamide - Solubility of Things.
  • ACS Publications. (2019, August 1). Solubility Measurement and Phase Equilibrium Modeling of 2-Aminobenzamide in 15 Pure Solvents. Journal of Chemical & Engineering Data. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (2019, August 1). Solubility Measurement and Phase Equilibrium Modeling of 2-Aminobenzamide in 15 Pure Solvents. Journal of Chemical & Engineering Data.
  • ResearchGate. (n.d.). Synthesis of 2‐aminobenzamide under various conditions. Retrieved January 10, 2026, from [Link]

  • Eawag-BBD. (n.d.). 2-Aminobenzoate Degradation Pathway. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of the reaction of 2-aminobenzamide with acetaldehyde during PET pre-form manufacturing. Retrieved January 10, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Aminobenzamide (HMDB0033947). Retrieved January 10, 2026, from [Link]

  • Eawag-BBD. (1999, January 20). 2-Aminobenzoate Pathway (Anaerobic). Retrieved January 10, 2026, from [Link]

  • ScienceDirect. (2025, August 6). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved January 10, 2026, from [Link]

  • PubChem - NIH. (n.d.). Anthranilamide | C7H8N2O | CID 6942. Retrieved January 10, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Retrieved January 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 2-Aminobenzamide | CAS No: 88-68-6. Retrieved January 10, 2026, from [Link]

  • PubMed. (2000, June). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry. Retrieved January 10, 2026, from [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of various aldehydes with 2-aminobenzamide. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Effects of pH on amidase activity and stability. Retrieved January 10, 2026, from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 10, 2026, from [Link]

  • Science.gov. (n.d.). Amine light stabilizers: Topics. Retrieved January 10, 2026, from [Link]

  • PubMed. (2024, January 5). Potential degradation products of abemaciclib. Retrieved January 10, 2026, from [Link]

  • Utah State University DigitalCommons. (2001, July). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. Retrieved January 10, 2026, from [Link]

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Organic chemistry. Retrieved January 10, 2026, from [Link]

  • PubMed. (2017, December 31). Effect of temperature on sulfonamide antibiotics degradation. Science of The Total Environment. Retrieved January 10, 2026, from [Link]

  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025, August 6). Monitoring the extraction of additives and additive degradation products from polymer packaging. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved January 10, 2026, from [Link]

  • RSC Publishing. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. RSC Advances. Retrieved January 10, 2026, from [Link]

  • PMC - NIH. (n.d.). On the pH-optimum of activity and stability of proteins. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thermal degradation of two different polymers bearing amide pendant groups. Retrieved January 10, 2026, from [Link]

  • BioProcess International. (2023, June 26). Degradation of Biopharmaceuticals During Cleaning Processes. Retrieved January 10, 2026, from [Link]

  • MDPI. (2023, June 13). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. Retrieved January 10, 2026, from [Link]

Sources

overcoming low reactivity of amines in benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation, with a special focus on overcoming the challenges posed by low-reactivity amines. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of the Amide Bond with Unreactive Amines

The formation of a benzamide bond is a cornerstone reaction in organic synthesis. However, the nucleophilicity of amines can be significantly diminished by electronic effects (electron-withdrawing groups on anilines) or steric hindrance, leading to low yields or complete reaction failure. This guide provides a systematic approach to diagnosing and solving these common laboratory challenges.

Troubleshooting Guide: Low Amine Reactivity

Low or no yield in your benzamide synthesis is a common issue when dealing with unreactive amines. This guide will walk you through a logical troubleshooting process.

Diagram: Troubleshooting Workflow for Low Reactivity Amine Acylation

Troubleshooting Workflow start Symptom: Low/No Benzamide Yield cause1 Cause 1: Poor Amine Nucleophilicity start->cause1 cause2 Cause 2: Ineffective Carboxylic Acid Activation start->cause2 cause3 Cause 3: Suboptimal Reaction Conditions start->cause3 cause4 Cause 4: Steric Hindrance start->cause4 solution1a Solution 1a: Increase Reaction Temperature cause1->solution1a solution1b Solution 1b: Use a More Potent Activating Agent cause1->solution1b solution2a Solution 2a: Switch to a Stronger Coupling Reagent cause2->solution2a solution2b Solution 2b: Convert to Acyl Chloride cause2->solution2b solution3a Solution 3a: Optimize Base and Solvent cause3->solution3a solution3b Solution 3b: Increase Reaction Time cause3->solution3b solution4a Solution 4a: Employ Specialized Reagents for Hindered Amines cause4->solution4a solution4b Solution 4b: Consider Alternative Synthetic Routes cause4->solution4b

Caption: A logical workflow for diagnosing and resolving low benzamide yields.

Frequently Asked Questions (FAQs)

Q1: My electron-deficient aniline is not reacting with benzoyl chloride under standard Schotten-Baumann conditions. What is going wrong?

A: Electron-deficient anilines are poor nucleophiles. The standard Schotten-Baumann reaction, which often uses a biphasic system with an aqueous base, might not be effective for several reasons[1][2][3]. The primary issue is that the aniline's low nucleophilicity results in a slow reaction with benzoyl chloride. This slow reaction rate allows competing side reactions, such as the hydrolysis of benzoyl chloride in the aqueous phase, to dominate, leading to low yields of the desired benzamide[1][4][5].

Troubleshooting Steps:

  • Switch to Anhydrous Conditions: Use an aprotic organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and an organic base such as triethylamine (TEA) or pyridine[6]. This eliminates the competing hydrolysis of the benzoyl chloride.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate.

  • Use a Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of weakly nucleophilic amines[6].

Q2: I am attempting a direct amidation of benzoic acid with a sterically hindered amine, but the reaction is not proceeding. Why?

A: The direct condensation of a carboxylic acid and an amine is generally difficult because the acidic proton of the carboxylic acid protonates the basic amine, forming a highly unreactive ammonium carboxylate salt[7][8]. This is especially problematic with sterically hindered amines, where the steric bulk further impedes the nucleophilic attack on the carbonyl carbon[9][10][11].

Solutions:

  • Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive electrophile. This is typically achieved using coupling reagents[8][12][13].

  • Forced Conditions: In some cases, high temperatures with catalysts like boric acid or certain metal catalysts (e.g., Nb₂O₅, ZrCl₄) can drive the direct amidation by removing water[14][15][16][17]. However, these conditions may not be suitable for complex molecules.

Q3: What are amide coupling reagents, and how do I choose the right one for a difficult coupling?

A: Amide coupling reagents are compounds that activate a carboxylic acid to facilitate its reaction with an amine, avoiding the need to prepare a more reactive intermediate like an acyl chloride[5]. The choice of reagent is critical for challenging substrates[18].

  • Carbodiimides (e.g., DCC, EDC): These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate[8]. For unreactive amines and to minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used[8][19][20]. The byproduct of DCC, dicyclohexylurea (DCU), is insoluble and can be removed by filtration, while the byproduct of EDC is water-soluble, facilitating its removal during aqueous workup[5][19].

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are generally more efficient and faster-acting than carbodiimides, especially for difficult couplings[13][18][19]. HATU is often considered one of the most effective coupling reagents due to its high reactivity and ability to suppress racemization[18][19][20].

  • Phosphonium Salts (e.g., PyBOP): These reagents also form active esters and are very effective for amide bond formation[18][19].

Data Summary: Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesKey AdvantagesCommon Byproducts & Removal
Carbodiimides DCC, EDC, DICCost-effective, widely used.Insoluble urea (DCC, filter) or water-soluble urea (EDC, aqueous extraction)[5][19].
Uronium/Aminium Salts HATU, HBTU, HCTUHigh efficiency, fast reaction rates, low racemization[18][20].Water-soluble byproducts, removed by aqueous workup[21].
Phosphonium Salts PyBOP, PyAOPHigh reactivity, effective for hindered systems[18][19].Water-soluble byproducts, removed by aqueous workup.
Q4: I am using HATU for a coupling reaction, but my yield is still low and I see a significant amount of a byproduct. What could be the issue?

A: A common side reaction when using uronium/aminium reagents like HATU or HBTU is the formation of a guanidinium byproduct[21]. This occurs when the amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid. This side reaction consumes the amine and reduces the yield of the desired amide[21].

Mitigation Strategies:

  • Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and a base for a short period (15-30 minutes) before adding the amine. This minimizes the concentration of free coupling reagent available to react with the amine[21].

  • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to interfere with the coupling reaction compared to less hindered bases like triethylamine (TEA)[21].

  • Stoichiometry: Use a slight excess of the carboxylic acid and coupling reagent relative to the amine to ensure the complete consumption of the limiting amine in the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Benzamide Synthesis using a Coupling Reagent (HATU)

This protocol is suitable for moderately unreactive amines.

  • Dissolve Reagents: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoic acid derivative (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM)[21].

  • Add Base: Add a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture[21].

  • Pre-activation: Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid[21].

  • Add Amine: Slowly add the amine (1.2 equivalents) to the reaction mixture.

  • Monitor Reaction: Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove the coupling byproducts and excess reagents[1][5].

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography[1][5][22].

Protocol 2: Modified Schotten-Baumann Conditions for Unreactive Amines

This protocol is an alternative for moderately unreactive amines when starting from an acyl chloride.

  • Dissolve Amine: In a dry flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic organic base like pyridine or triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool Reaction: Cool the mixture to 0 °C in an ice bath.

  • Add Acyl Chloride: Slowly add the benzoyl chloride derivative (1.1 equivalents) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it with a mild acid (e.g., 1M HCl) to remove excess base and amine, followed by a wash with saturated sodium bicarbonate solution to remove any benzoic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.

References

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). RSC Advances. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Schotten-Baumann Reaction. (2017). Lokey Lab Protocols - Wikidot. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]

  • Catalyst screening for amidation of n-dodecanoic acid with aniline. ResearchGate. [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. (2017). MDPI. [Link]

  • Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. (2017). MDPI. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central. [Link]

  • Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. ResearchGate. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]

  • Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. [Link]

  • Benzamide Preparation from Benzoic Acid. (2018). YouTube. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2022). RSC Publishing. [Link]

  • Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. (2020). RSC Publishing. [Link]

  • Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. (2018). PubMed Central. [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. (2017). CHIMIA. [Link]

  • Final Benzamide Preparations. Scribd. [Link]

  • Preparation method of benzamide.
  • Amide activation: an emerging tool for chemoselective synthesis. (2018). SciSpace. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]

  • Synthesis and Reactions of Amines. (2024). YouTube. [Link]

Sources

Technical Support Center: Impurity Profiling of 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of synthesized 2-amino-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesis and analysis. Our approach is rooted in explaining the causality behind experimental choices, ensuring you can not only solve immediate issues but also build robust, self-validating protocols for future work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and analysis of this compound.

Q1: What are the most common synthetic routes for this compound, and how do they influence the impurity profile?

A1: The most prevalent and straightforward synthesis involves the reaction of isatoic anhydride with propylamine.[1] This method is often preferred for its high yield and relatively clean reaction profile. However, the impurity profile is directly linked to this choice. Potential impurities include unreacted starting materials (isatoic anhydride, propylamine), by-products from side reactions, and degradation products. An alternative route could involve the amidation of 2-aminobenzoic acid, but this often requires coupling agents (like EDC/HOBt), which introduce their own set of process-related impurities (e.g., urea by-products) that must be purged during workup and purification.[2]

Q2: From a regulatory standpoint, what level of impurity is considered acceptable?

A2: Regulatory expectations for impurities are governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances.[3] These guidelines establish thresholds based on the maximum daily dose of the drug. Key thresholds include:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4][5]

These thresholds are crucial for ensuring the safety, quality, and efficacy of the final drug product.[6][7]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Q3A(R2) Guideline.[3][5]

Q3: My purified this compound is a yellow oil, but I expected a solid. What does this indicate?

A3: While some benzamides can be oils, an unexpected oily consistency or yellow discoloration often points to the presence of impurities or residual solvent. The 2-amino group is susceptible to oxidation, which can form colored species.[8] The presence of impurities can also act as a colligative property, depressing the melting point of your compound. The first step is to ensure all solvent has been removed under a high vacuum. If the product remains an oil, it requires further purification, typically by column chromatography.[9]

Q4: Which analytical techniques are essential for a comprehensive impurity profile of this compound?

A4: A multi-technique approach is necessary for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separation and quantification due to its high sensitivity and resolution.[10][11] A UV detector is standard, and coupling HPLC with a mass spectrometer (LC-MS) provides invaluable data for identifying unknown impurities.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for identifying volatile organic impurities, such as residual solvents or unreacted propylamine. Because the target molecule is polar, derivatization may be required to improve its volatility for GC analysis.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of isolated impurities.[15] Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining the purity of your final compound without the need for a reference standard of the analyte itself.[16]

Part 2: Synthesis and Impurity Formation

Understanding the reaction pathway is key to anticipating and controlling impurities.

Primary Synthesis Pathway

The reaction of isatoic anhydride with propylamine proceeds via nucleophilic acyl substitution, followed by the loss of carbon dioxide.

Synthesis_Pathway Isatoic_Anhydride Isatoic Anhydride Intermediate Unstable Intermediate Isatoic_Anhydride->Intermediate + Propylamine Propylamine Propylamine Propylamine->Intermediate Product This compound Intermediate->Product - CO₂ CO2 CO₂ Intermediate->CO2

Caption: Synthesis of this compound.

Potential Impurity Formation Pathways

Impurities can arise from starting materials, side reactions, or subsequent degradation.

Impurity_Formation cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_impurities Potential Impurities SM1 Isatoic Anhydride Reaction Main Synthesis SM1->Reaction SM2 Propylamine SM2->Reaction Impurity1 Unreacted Isatoic Anhydride Reaction->Impurity1 Incomplete Reaction Impurity2 Residual Propylamine Reaction->Impurity2 Excess Reagent Impurity4 Process-related (e.g., Solvents) Reaction->Impurity4 Product Target Product: This compound Reaction->Product Degradation Oxidation (Air/Light) Impurity3 Oxidized By-products Degradation->Impurity3 Product->Degradation Improper Storage/ Handling

Caption: Sources of impurities in the synthesis process.

Part 3: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: An Unexpected Major Peak Appears in my HPLC Chromatogram.
  • Question: I've run an HPLC of my crude reaction mixture, and besides my product, there's another significant peak. How do I identify it?

  • Answer & Troubleshooting Workflow:

    An unexpected peak indicates either an unreacted starting material, a by-product, or a degradation product. A systematic approach is required for identification.

    Causality: The identity of the peak is a clue to a flaw in the reaction or workup. For instance, a peak corresponding to a starting material points to an incomplete reaction, while a new, unknown peak might suggest a side reaction due to incorrect temperature or stoichiometry.

    Workflow for Peak Identification:

    HPLC_Troubleshooting Start Unexpected Peak in HPLC Step1 Run Co-injection with Starting Materials (Isatoic Anhydride, Propylamine) Start->Step1 Decision1 Does Retention Time Match? Step1->Decision1 Result1 Impurity Identified as Unreacted Starting Material. Action: Optimize reaction time/stoichiometry. Decision1->Result1 Yes Step2 Peak is an Unknown By-product. Proceed to LC-MS Analysis. Decision1->Step2 No Step3 Obtain Mass Spectrum (MS) and MS/MS Fragmentation Step2->Step3 Decision2 Does Mass Match a Plausible Structure? Step3->Decision2 Step4 Isolate Impurity using Preparative HPLC Decision2->Step4 Yes Result3 Mass is illogical or unidentifiable. Consider contamination from solvent, grease, or external source. Decision2->Result3 No Step5 Perform Structural Elucidation (1H NMR, 13C NMR, 2D NMR) Step4->Step5 Result2 Structure Confirmed. Action: Adjust reaction conditions (e.g., temperature, reagent addition) to minimize formation. Step5->Result2

    Caption: Workflow for identifying unknown HPLC peaks.

Issue 2: My Product Peak Shows Significant Tailing in Reverse-Phase HPLC.
  • Question: I'm using a standard C18 column, but the peak for this compound is broad and asymmetrical (tails). Why is this happening and how can I fix it?

  • Answer & Troubleshooting Steps:

    Causality: Peak tailing for basic compounds like this compound is a classic chromatography problem. It is caused by a secondary interaction between the protonated amine group of your analyte and acidic, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase. This strong ionic interaction slows down a fraction of the analyte molecules, causing them to elute later and create a "tail."

    Solutions:

    • Add a Basic Modifier to the Mobile Phase: This is the most effective solution. Adding a small amount of a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to your mobile phase will neutralize the active silanol sites on the stationary phase. The TEA molecules will preferentially interact with the silanol groups, effectively "shielding" your analyte from this secondary interaction.

    • Lower the Mobile Phase pH: Adjusting the pH of the aqueous portion of your mobile phase to be acidic (e.g., pH 2.5-3.0 with formic acid or phosphoric acid) ensures that the surface silanol groups are fully protonated (-Si-OH). This eliminates the ionic interaction site, leading to improved peak shape.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. These columns have a much lower concentration of free silanol groups and will provide better peak shape even without mobile phase modifiers.

Issue 3: I Suspect I Have Residual Solvents, but They Don't Show Up on HPLC-UV.
  • Question: My NMR spectrum shows signals that I suspect are from solvents used during synthesis or workup (e.g., dioxane, ethyl acetate), but I can't see them with my HPLC-UV method. How can I confirm and quantify them?

  • Answer & Protocol:

    Causality: Most common organic solvents lack a chromophore that absorbs UV light at the wavelengths typically used for analysis (e.g., 254 nm). Therefore, an HPLC with a UV detector is effectively blind to them.[12] The appropriate technique for analyzing volatile residual solvents is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    Protocol: Headspace GC-MS for Residual Solvent Analysis

    This protocol is a standard approach for determining residual solvents according to regulatory expectations (ICH Q3C).[3][6]

    • Sample Preparation:

      • Accurately weigh approximately 100 mg of your this compound sample into a 20 mL headspace vial.

      • Add 5.0 mL of a suitable diluent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)). The diluent must be able to fully dissolve your sample and must not co-elute with the solvents you are analyzing.

      • Prepare a standard solution containing known concentrations of the potential solvents (e.g., dioxane, ethyl acetate) in the same diluent.

    • Instrumentation (Headspace Sampler):

      • Incubation Temperature: 80-100 °C (to drive solvents into the vapor phase).

      • Incubation Time: 15-30 minutes.

      • Loop Temperature: ~110 °C.

      • Transfer Line Temperature: ~120 °C.

    • Instrumentation (GC-MS):

      • Column: A non-polar column, such as a DB-624 or equivalent, is typically used for residual solvent analysis.

      • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to ~240 °C to elute all solvents.

      • Carrier Gas: Helium or Hydrogen.

      • Detector: Mass Spectrometer operating in full scan mode to identify peaks based on their mass spectra.

    • Analysis:

      • Run the standard solution to determine the retention times and response factors for your target solvents.

      • Run the sample vial.

      • Identify any peaks in the sample chromatogram by comparing their retention times and mass spectra to your standard and a library (e.g., NIST). Quantify by comparing the peak area in your sample to the standard curve.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH- Q3 Impurity. Slideshare. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • 2-Amino-N-isopropylbenzamide | C10H14N2O | CID 94411. PubChem. [Link]

  • Synthesis of 2‐aminobenzamide under various conditions. ResearchGate. [Link]

  • New NMR Tools for Impurity Analysis. The University of Manchester. [Link]

  • Synthesis of Step 1. 2-Amino-N-phenylbenzamide. PrepChem.com. [Link]

  • 2-Amino-N-propyl-benzamide. Oakwood Chemical. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. E-Journal of Chemistry. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]

  • Review article on impurity profiling. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • This compound | C10H14N2O | CID 1653335. PubChem. [Link]

  • Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. ResearchGate. [Link]

  • Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. MDPI. [Link]

  • The importance and challenges of impurity profiling in modern pharmaceutical analysis. ResearchGate. [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org. [Link]

  • Automated GC-MS analysis of free amino acids in biological fluids. ResearchGate. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

  • Nitrosamine Impurities. Pure Synth. [Link]

Sources

Validation & Comparative

The 2-Aminobenzamide Scaffold: A Privileged Motif Yielding Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide to Structure-Activity Relationships

The 2-aminobenzamide core is a deceptively simple yet remarkably versatile scaffold in medicinal chemistry. Its inherent structural features, particularly the ortho-positioning of the amino and carboxamide groups, create a unique electronic and steric environment that has been adeptly exploited to design molecules with a wide spectrum of therapeutic applications. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzamide derivatives, focusing on their evolution as potent histone deacetylase (HDAC) inhibitors, anticonvulsants, and antipsychotic agents. We will delve into the causality behind experimental design, present validating data, and provide detailed protocols for the evaluation of these fascinating compounds.

Histone Deacetylase (HDAC) Inhibition: A Tale of Zinc Binding and Surface Recognition

The most prominent and well-elucidated therapeutic application of 2-aminobenzamide derivatives is in the realm of oncology as HDAC inhibitors.[1] HDACs are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones.[2] Their dysregulation is a hallmark of many cancers, making them a prime therapeutic target.[1]

The SAR of 2-aminobenzamide-based HDAC inhibitors is best understood by dissecting the molecule into three key components: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.[1]

The Critical Role of the 2-Aminobenzamide Moiety as a Zinc-Binding Group

The 2-aminobenzamide core itself functions as the ZBG, a critical pharmacophoric element that chelates the zinc ion residing in the active site of HDAC enzymes. The ortho-amino group is essential for this activity, as it forms a crucial coordination bond with the zinc ion.[1] This interaction is fundamental to the inhibitory mechanism. Derivatives lacking this ortho-amino group or where it is repositioned (e.g., 3- or 4-aminobenzamides) generally exhibit a dramatic loss of HDAC inhibitory potency.[2]

The Linker Region: Dictating Potency and Conformation

Connecting the ZBG to the cap group is a linker, the nature and length of which are critical for correctly positioning the ZBG within the catalytic tunnel of the HDAC enzyme. Variations in the linker can significantly impact the compound's potency and isoform selectivity.

The Cap Group: Driving Potency and Selectivity through Surface Interactions

The cap group is typically a larger, often aromatic or heterocyclic moiety that interacts with the rim of the HDAC active site. These surface interactions are a key determinant of both the potency and the isoform selectivity of the inhibitor. For instance, bulky and hydrophobic cap groups can enhance potency by establishing favorable van der Waals interactions with hydrophobic pockets on the enzyme surface.

Anticonvulsant Activity: Modulating Neuronal Excitability

While the anticancer applications of 2-aminobenzamide derivatives have been extensively explored, a growing body of evidence supports their potential as anticonvulsant agents.[3] The mechanism of action is often attributed to the modulation of ion channels or neurotransmitter systems, thereby controlling neuronal hyperexcitability, a hallmark of epilepsy.

Key Pharmacophoric Features for Anticonvulsant Activity

Pharmacophoric modeling studies suggest that essential features for anticonvulsant activity in this class of compounds include a hydrogen bond donor/acceptor moiety, an electron-donating group, and a hydrophobic aromatic region. The 2-aminobenzamide scaffold inherently possesses these features.

Influence of Substitutions on Anticonvulsant Profile

A study on 2- and 3-aminobenzanilides revealed that substitutions on the N-phenyl ring and the position of the amino group (ortho vs. meta) significantly influence the anticonvulsant activity profile in different seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[4] For example, the 3-aminobenzanilide derived from 2,6-dimethylaniline was identified as a particularly potent anti-MES agent.[4]

Antipsychotic Potential: Targeting Dopamine and Serotonin Receptors

Substituted benzamides have a well-established history as antipsychotic drugs, primarily through their action as antagonists at dopamine D2 receptors. While not all of these are 2-aminobenzamide derivatives, the SAR of this broader class provides valuable insights into how the benzamide scaffold can be tailored to target key receptors implicated in psychosis. Furthermore, antagonism of serotonin receptors, such as 5-HT2A, is a key feature of atypical antipsychotics, and some benzamide derivatives have shown affinity for these receptors as well.

Dopamine D2 Receptor Antagonism

The SAR of benzamide derivatives as D2 antagonists highlights the importance of the substitution pattern on the aromatic ring and the nature of the N-substituent. Specific dioxygenated substitution patterns on the benzamide ring, as seen in compounds like remoxipride and raclopride, have been shown to be crucial for high affinity and selectivity for the D2 receptor.[5] While the classic antipsychotic benzamides are not 2-aminobenzamides, this demonstrates the tunability of the benzamide scaffold for potent and selective receptor modulation.

Serotonin Receptor Antagonism

The development of atypical antipsychotics has underscored the importance of targeting serotonin receptors, in addition to dopamine receptors, to achieve a better side-effect profile. The 2-aminobenzamide scaffold has been incorporated into molecules targeting serotonin receptors, though this is a less explored area compared to HDAC inhibition.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison of the performance of 2-aminobenzamide derivatives across these different therapeutic areas, the following tables summarize key experimental data.

Table 1: In Vitro HDAC Inhibitory Activity of Selected 2-Aminobenzamide Derivatives

Compound IDTarget HDAC Isoform(s)IC50 (nM)Cellular Antiproliferative Activity (Cell Line)IC50 (µM)
Entinostat (MS-275) Class I HDACsHDAC1: 200, HDAC2: 470, HDAC3: 900--
Compound 7j HDAC1, 2, 3HDAC1: 650, HDAC2: 780, HDAC3: 1700MCF-7, T47DMCF-7: 1.8, T47D: 2.5

Data synthesized from multiple sources.[2]

Table 2: In Vivo Anticonvulsant Activity of Selected Aminobenzanilide Derivatives in Mice

CompoundPosition of Amino GroupN-Phenyl SubstituentMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)
2-Amino-N-phenylbenzamide 2None>100>100>300-
3-Amino-N-(2,6-dimethylphenyl)benzamide 32,6-dimethyl13.48>100284.621.11
2-Amino-N-(4-chlorophenyl)benzamide 24-chloro100>100>300-

Data adapted from Clark et al. (1986).[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

Synthesis of 2-Aminobenzamide Derivatives (General Procedure)

A common and straightforward method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary or secondary amine.[6]

SynthesisWorkflow IsatoicAnhydride Isatoic Anhydride ReactionMixture Reaction Mixture IsatoicAnhydride->ReactionMixture Amine Primary/Secondary Amine (R-NH2) Amine->ReactionMixture Solvent Solvent (e.g., DMF) Solvent->ReactionMixture Heating Heating (Reflux) Workup Aqueous Work-up & Precipitation Heating->Workup ReactionMixture->Heating Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product 2-Aminobenzamide Derivative Purification->Product

Caption: General workflow for the synthesis of 2-aminobenzamide derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro HDAC Inhibition Assay

HDAC_Assay_Workflow RecombinantHDAC Recombinant HDAC Enzyme Incubation Incubation (37°C) RecombinantHDAC->Incubation FluorogenicSubstrate Fluorogenic Substrate FluorogenicSubstrate->Incubation TestCompound 2-Aminobenzamide Derivative TestCompound->Incubation DeveloperSolution Developer Solution (Stops reaction & generates signal) Incubation->DeveloperSolution FluorescenceReading Fluorescence Measurement DeveloperSolution->FluorescenceReading DataAnalysis IC50 Calculation FluorescenceReading->DataAnalysis

Caption: Workflow for in vitro HDAC inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), and the 2-aminobenzamide test compound at various concentrations.

  • Assay Plate Setup: In a 96-well microplate, add the HDAC enzyme and the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Add a developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

MES_Test_Workflow AnimalGrouping Animal Grouping (e.g., mice) CompoundAdmin Compound Administration (i.p.) AnimalGrouping->CompoundAdmin Pretreatment Pre-treatment Period CompoundAdmin->Pretreatment ElectricalStimulus Electrical Stimulus (Corneal Electrodes) Pretreatment->ElectricalStimulus Observation Observation for Tonic Hindlimb Extension ElectricalStimulus->Observation DataRecording Record Protection (Absence of Tonic Extension) Observation->DataRecording ED50Calculation ED50 Calculation DataRecording->ED50Calculation

Caption: Workflow for the Maximal Electroshock (MES) test.

Step-by-Step Methodology:

  • Animal Preparation: Use male mice weighing between 20-25g. Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at different doses).

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.). A positive control such as phenytoin can also be used.

  • Pre-treatment Period: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Electrical Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered protection. Calculate the ED50 (the dose that protects 50% of the animals) using a suitable statistical method.

Dopamine D2 Receptor Binding Assay

D2_Binding_Assay MembranePrep Membrane Preparation (Expressing D2 Receptors) Incubation Incubation MembranePrep->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation TestCompound 2-Aminobenzamide Derivative TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration RadioactivityCount Radioactivity Measurement Filtration->RadioactivityCount KiCalculation Ki Calculation RadioactivityCount->KiCalculation

Caption: Workflow for a dopamine D2 receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand for the D2 receptor (e.g., [3H]spiperone) and varying concentrations of the 2-aminobenzamide test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Conclusion

The 2-aminobenzamide scaffold has proven to be a remarkably fruitful starting point for the design of a diverse array of biologically active molecules. The extensive SAR studies, particularly in the context of HDAC inhibition, have provided a deep understanding of the structural requirements for potent and selective activity. While the exploration of 2-aminobenzamide derivatives as anticonvulsants and antipsychotics is less mature, the available data clearly indicate the significant potential of this scaffold in these therapeutic areas as well. The key to unlocking this potential lies in a thorough understanding and application of the SAR principles that govern the interaction of these molecules with their respective biological targets. The comparative analysis and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the continued exploration and development of novel therapeutics based on the versatile 2-aminobenzamide framework.

References

  • Hassan, A. S., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5115-5127. [Link]

  • Li, X., et al. (2015). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 96, 1-13. [Link]

  • Hassan, A. S., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. [Link]

  • Clark, C. R., Lin, C. M., & Sansom, R. T. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides. Journal of Medicinal Chemistry, 29(8), 1534-1537. [Link]

  • Omidkhah, M., et al. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Scientific Reports, 12(1), 1-16. [Link]

  • Kumar, A., et al. (2011). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters, 2(10), 754-758. [Link]

  • Yushyn, I., et al. (2022). 2‐Aminobenzamide derivatives as class I histone deacetylase (HDAC) inhibitors. ResearchGate. [Link]

  • Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of Medicinal Chemistry, 27(6), 779-782. [Link]

  • Reitz, A. B., et al. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Journal of Medicinal Chemistry, 41(12), 1997-2009. [Link]

  • Hassan, A. S., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health. [Link]

  • Fassihi, A., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(2), 114. [Link]

  • Lisciani, R., et al. (1986). Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. Il Farmaco, Edizione Scientifica, 41(2), 89-102. [Link]

  • Slideshare. (2015). Pre clinical screening of anti epileptic drugs. [https://www.slideshare.net/malla reddy college of pharmacy/pre-clinical-screening-of-anti-epileptic-drugs]([Link] reddy college of pharmacy/pre-clinical-screening-of-anti-epileptic-drugs)

  • Kuypers, K. P., & de la Torre, R. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Frontiers Media. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • Ögren, S. O., & Högberg, T. (1993). The development of dopamine D2-receptor selective antagonists. Medicinal Research Reviews, 13(6), 633-671. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Roth, B. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 13(1), 14-25. [Link]

Sources

A Researcher's Guide to Efficacy Comparison: Evaluating 2-amino-N-propylbenzamide Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, protein kinases stand out as a pivotal class of enzymes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them prime targets for drug development. The approval of over 80 small-molecule kinase inhibitors by 2024 underscores the clinical success of this strategy.[1] This guide provides a comprehensive framework for researchers and drug development professionals to assess the efficacy of a novel compound, 2-amino-N-propylbenzamide, in comparison to a panel of well-characterized kinase inhibitors. While this compound is a compound with a known chemical structure, its biological activity as a kinase inhibitor is not yet publicly documented, presenting a realistic scenario for early-stage drug discovery research.[2][3][]

The core of this guide is not merely to present data but to illuminate the scientific reasoning behind the experimental design, ensuring a robust and self-validating comparison. We will delve into the causality of experimental choices, from the selection of appropriate comparator compounds to the intricacies of biochemical and cell-based assays.

Strategic Selection of Comparator Kinase Inhibitors

A meaningful comparison hinges on the selection of appropriate benchmarks. For a novel compound like this compound, a strategic panel of known inhibitors should be chosen to represent a spectrum of activity profiles. This allows for a multi-faceted evaluation of the new compound's potential. Our recommended panel includes:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor. While too non-selective for therapeutic use, it serves as an excellent positive control in biochemical assays to validate assay performance.

  • Imatinib (Gleevec®): A paradigm-shifting success in targeted therapy, imatinib is a selective inhibitor of the Bcr-Abl tyrosine kinase, as well as c-Kit and PDGF-R.[5] It represents a highly successful, selective ATP-competitive inhibitor.

  • Dasatinib (Sprycel®): A second-generation Bcr-Abl inhibitor that also potently inhibits Src family kinases.[5] Its inclusion allows for a comparison against a multi-kinase inhibitor with a distinct selectivity profile from imatinib.

  • Erlotinib (Tarceva®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, crucial in non-small cell lung cancer.[6] This provides a benchmark against a well-established inhibitor of a receptor tyrosine kinase.

  • A broad-spectrum kinase inhibitor for kinome profiling, such as CTx-0294885 , can be used in competitive binding assays to understand the global kinase interaction landscape of the novel compound.[7][8][9]

This panel provides a robust framework for contextualizing the potency and selectivity of this compound.

Experimental Design for a Rigorous Head-to-Head Comparison

A multi-tiered experimental approach is essential to build a comprehensive profile of a novel compound. We will outline both biochemical and cell-based assays, which, when used in concert, provide a holistic view of a compound's efficacy and potential liabilities.

In Vitro Kinase Profiling: The First Litmus Test

The initial step is to determine the direct inhibitory activity of this compound against a panel of purified kinases. This is typically achieved by measuring the compound's IC50 value, the concentration at which it inhibits 50% of the kinase's activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (this compound & Comparators) Reaction_Mix Combine Kinase, Substrate, & Compound in Assay Plate Compound_Prep->Reaction_Mix Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Mix ATP_Prep ATP Solution Initiation Initiate Reaction with ATP Reaction_Mix->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction & Detect Signal (e.g., Luminescence) Incubation->Termination Data_Acquisition Read Plate on Luminometer Termination->Data_Acquisition Curve_Fitting Plot Dose-Response Curves Data_Acquisition->Curve_Fitting IC50_Calc Calculate IC50 Values Curve_Fitting->IC50_Calc

Caption: Workflow for in vitro kinase profiling to determine IC50 values.

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and the comparator inhibitors in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution. To this, add 5 µL of a solution containing the kinase of interest and its specific substrate in kinase buffer.

  • Reaction Initiation: Add 2.5 µL of a 100 µM ATP solution to each well to start the kinase reaction. Include no-compound (vehicle) and no-enzyme controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Assays: Assessing Efficacy in a Biological Context

While in vitro assays are crucial for determining direct inhibitory activity, they do not fully recapitulate the complexities of a cellular environment. Cell-based assays are therefore essential to confirm on-target activity and assess the compound's broader effects on cell signaling and viability.

To confirm that this compound inhibits the intended kinase within a cell, we can use Western blotting to measure the phosphorylation status of its downstream substrates. For example, if we hypothesize that our compound targets the PI3K/AKT/mTOR pathway, a key regulator of cell growth and survival, we would assess the phosphorylation of AKT and S6 ribosomal protein.[10]

G cluster_treatment Cell Treatment cluster_protein Protein Analysis cluster_detection Detection Cell_Culture Culture Appropriate Cell Line (e.g., MCF-7 for PI3K pathway) Compound_Treatment Treat Cells with Compounds (Varying Concentrations & Times) Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells & Quantify Protein Compound_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (e.g., p-AKT, total-AKT) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Imaging Detect with Chemiluminescence & Image Secondary_Ab->Imaging

Caption: Workflow for Western blot analysis of signaling pathways.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MCF-7, which has a constitutively active PI3K pathway) and allow cells to adhere overnight. Treat the cells with a dose-response of this compound and comparator inhibitors for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using a digital imager. Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to ensure equal loading. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Data Presentation and Interpretation

For clear and objective comparison, the experimental data should be summarized in a structured format.

Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50, nM)

KinaseThis compoundStaurosporineImatinibDasatinibErlotinib
Bcr-Abl [Experimental Data]52500.8>10,000
Src [Experimental Data]3>10,0000.5>10,000
c-Kit [Experimental Data]1010015>10,000
EGFR [Experimental Data]6>10,0005002
VEGFR2 [Experimental Data]75000202000
p38α [Experimental Data]4>10,000100>10,000

Note: Data for known inhibitors are representative values from the literature and should be determined concurrently in the same assay for direct comparison.

Table 2: Cellular Activity on Downstream Signaling and Viability

Cell LineAssayThis compoundImatinibDasatinibErlotinib
K562 (Bcr-Abl+) p-CrKL Inhibition (EC50, nM)[Experimental Data]3001>10,000
Cell Viability (GI50, nM)[Experimental Data]4002>10,000
A549 (EGFR WT) p-EGFR Inhibition (EC50, nM)[Experimental Data]>10,000>10,000500
Cell Viability (GI50, nM)[Experimental Data]>10,000>10,000>10,000
HCC827 (EGFR mutant) p-EGFR Inhibition (EC50, nM)[Experimental Data]>10,000>10,00010
Cell Viability (GI50, nM)[Experimental Data]>10,000>10,00020

Conclusion and Future Directions

This guide provides a foundational framework for the initial efficacy comparison of a novel compound, this compound, against established kinase inhibitors. The combination of in vitro kinase profiling and cell-based signaling analysis will generate a robust dataset to evaluate its potency, selectivity, and cellular activity.

Positive results from these initial studies would warrant further investigation, including:

  • Broader Kinome Profiling: Testing against a large panel of kinases (e.g., >400) to more comprehensively define its selectivity.

  • Mechanism of Action Studies: Determining if the compound is ATP-competitive, allosteric, or binds covalently.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

By adhering to this structured and scientifically rigorous approach, researchers can confidently and objectively assess the therapeutic potential of novel kinase inhibitors, paving the way for the next generation of targeted therapies.

References

  • Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs. National Institutes of Health.[Link]

  • Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. ACS Publications.[Link]

  • Development Of Selective Kinase Inhibitors For Personalized Cancer Therapy. ManTech Publications.[Link]

  • Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. PubMed.[Link]

  • TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. AACR Journals.[Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.[Link]

  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological.[Link]

  • Kinase Inhibitors for Targeted Cancer Therapy. PubMed.[Link]

  • List of clinically approved kinase inhibitors for cancer treatment. ResearchGate.[Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.[Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu.[Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate.[Link]

  • 2-Amino-N-propyl-benzamide. Oakwood Chemical.[Link]

  • This compound. PubChem - NIH.[Link]

  • 2-Amino-N-isopropylbenzamide. PubChem.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.[Link]

  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed.[Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Taylor & Francis Online.[Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers.[Link]

  • Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. PubMed.[Link]

  • Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases. Scilit.[Link]

Sources

A Comparative In Vitro Validation Guide for the Bioactivity of 2-amino-N-propylbenzamide and Structurally Related Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the predicted anticonvulsant bioactivity of 2-amino-N-propylbenzamide. As direct experimental data for this specific molecule is limited, we will leverage data from structurally analogous compounds and establish a robust comparative methodology against well-characterized anticonvulsant drugs. This document is intended for researchers, scientists, and drug development professionals seeking to objectively assess the potential of novel chemical entities in the field of epilepsy research.

The 2-aminobenzamide scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of compounds with diverse biological activities. Based on the known profiles of its structural analogs, this compound is predicted to exhibit anticonvulsant properties. The primary objective of this guide is to outline a scientifically rigorous in vitro workflow to test this hypothesis and benchmark its performance against established antiepileptic drugs (AEDs) with distinct mechanisms of action.

Our comparative analysis will focus on two major classes of anticonvulsants:

  • Voltage-Gated Sodium Channel Blockers: Represented by Lamotrigine. These drugs work by inhibiting the repetitive firing of neurons.[1][2]

  • Positive Allosteric Modulators of GABA-A Receptors: Represented by Diazepam. These compounds enhance the inhibitory effects of the neurotransmitter GABA.[3][4]

By comparing the effects of this compound to these standards across a series of well-defined in vitro assays, we can elucidate its potential mechanism of action and relative potency.

Comparative Analysis of Anticonvulsant Bioactivity

The following table summarizes the expected outcomes and key metrics for our test compound and comparators in the proposed in vitro assays.

Compound Predicted Mechanism of Action Primary In Vitro Assay Key Performance Metric (Expected Outcome)
This compound Putative anticonvulsantHippocampal Slice Recording & Whole-Cell Patch ClampReduction in frequency and amplitude of seizure-like events; Modulation of neuronal ion channels.
Lamotrigine Voltage-Gated Sodium Channel BlockerWhole-Cell Patch Clamp on NeuronsInhibition of voltage-gated sodium currents (INa).[1][2]
Diazepam GABA-A Receptor Positive Allosteric ModulatorGABA-A Receptor Binding Assay & ElectrophysiologyPotentiation of GABA-ergic currents; high binding affinity to the benzodiazepine site.[3][5]

Experimental Validation Workflow

A multi-tiered approach is recommended to comprehensively validate the anticonvulsant potential of this compound, starting with a functional assay in a neural network and proceeding to more specific mechanistic studies.

G cluster_0 Tier 1: Functional Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Comparative Analysis a Hippocampal Slice Preparation b Induction of Epileptiform Activity (e.g., with 4-Aminopyridine) a->b c Extracellular Field Potential Recording b->c d Whole-Cell Patch Clamp (Voltage-Gated Sodium Channels) c->d If activity is observed e GABA-A Receptor Binding Assay c->e If activity is observed f Dose-Response Curves d->f e->f g IC50/EC50 Determination f->g h Comparison with Lamotrigine & Diazepam g->h G a Prepare Primary Neuronal Culture or HEK293 cells expressing Nav1.x b Establish Whole-Cell Configuration a->b c Apply Voltage Steps to Elicit Sodium Currents (INa) b->c d Record Baseline INa c->d e Perfuse with Test Compound (this compound or Lamotrigine) d->e f Record INa in Presence of Compound e->f g Analyze Peak Current Inhibition f->g

Caption: Workflow for assessing sodium channel blockade using whole-cell patch clamp.

1. Cell Preparation:

  • Use primary neuronal cultures or a cell line (e.g., HEK293) stably expressing a specific voltage-gated sodium channel subtype (e.g., hNaV1.5). [2] 2. Recording Setup:
  • Use a patch-clamp amplifier and data acquisition system.
  • Fill glass micropipettes with an appropriate intracellular solution. [6] * The extracellular solution should be a physiological saline solution.

3. Recording Procedure:

  • Establish a whole-cell patch clamp configuration on a selected cell. [7] * In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV). [8] * Apply depolarizing voltage steps to elicit sodium currents.
  • Record baseline sodium currents.
  • Perfuse the cell with the test compound (this compound or Lamotrigine) at various concentrations.
  • Record sodium currents in the presence of the compound.

4. Data Analysis:

  • Measure the peak amplitude of the sodium current before and after drug application.
  • Calculate the percentage of inhibition for each concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: GABA-A Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the GABA-A receptor, specifically at the benzodiazepine binding site. [9][10] 1. Membrane Preparation:

  • Homogenize rat brains (whole brain minus cerebellum) in a cold sucrose buffer. [9][11] * Perform a series of centrifugations to isolate the cell membrane fraction containing the GABA-A receptors. [9] * Wash the membrane pellet multiple times to remove endogenous GABA. [10] * Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled benzodiazepine (e.g., [³H]flunitrazepam). [11] * Add increasing concentrations of the unlabeled test compound (this compound or Diazepam).
  • To determine non-specific binding, add a high concentration of an unlabeled benzodiazepine (e.g., clonazepam) to a separate set of tubes. [12] * Incubate to allow binding to reach equilibrium.

3. Data Collection and Analysis:

  • Terminate the binding reaction by rapid filtration.
  • Quantify the radioactivity bound to the filters using liquid scintillation spectrometry. [9] * Plot the percentage of specific binding against the concentration of the unlabeled compound.
  • Calculate the Ki (inhibitory constant) from the IC50 value to determine the binding affinity.

Conclusion

This guide outlines a systematic and comparative in vitro approach to validate the predicted anticonvulsant bioactivity of this compound. By employing a tiered workflow that progresses from functional screening in hippocampal slices to specific mechanistic assays targeting key ion channels and receptors, researchers can obtain a comprehensive understanding of the compound's pharmacological profile. The direct comparison with established anticonvulsants, Lamotrigine and Diazepam, provides essential benchmarks for potency and mechanism of action. The successful execution of these protocols will generate the critical data necessary to support the further development of this compound as a potential novel therapeutic agent for epilepsy.

References

  • Development of multi-electrode array screening for anticonvulsants in acute rat brain slices. [URL: https://pubmed.ncbi.nlm.nih.gov/20080108/]
  • GABA-A Receptor Binding Assay Protocol. [URL: https://pdsp.unc.edu/pdspweb/pdspfiles/100.pdf]
  • Application Notes and Protocols for GABA-A Receptor Binding Assay with Ro19-4603. [URL: https://www.benchchem.
  • An in vitro investigation of the action of lamotrigine on neuronal voltage-activated sodium channels. [URL: https://pubmed.ncbi.nlm.nih.gov/1334455/]
  • Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications. [URL: https://pubmed.ncbi.nlm.nih.gov/35579204/]
  • Characterization of GABA Receptors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4071252/]
  • Modeling seizure networks in neuron-glia cultures using microelectrode arrays. [URL: https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2023.1259544/full]
  • Experimental Epileptogenesis in a Cell Culture Model of Primary Neurons from Rat Brain: A Temporal Multi-Scale Study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464303/]
  • Whole Cell Patch Clamp Protocol. [URL: https://www.axolbio.
  • Lamotrigine: Advanced Applications in Sodium Channel and 5-HT Signaling Research. [URL: https://www.benchchem.
  • Cell culture models for epilepsy research and treatment. [URL: https://www.oae-publishing.com/articles/ccm.2024.02.25.12]
  • In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. [URL: https://pubmed.ncbi.nlm.nih.gov/3752109/]
  • Testing of prototype antiepileptics in hippocampal slices. [URL: https://pubmed.ncbi.nlm.nih.gov/3547281/]
  • Applicability of hiPSC-Derived Neuronal Cocultures and Rodent Primary Cortical Cultures for In Vitro Seizure Liability Assessment. [URL: https://academic.oup.com/toxsci/article/179/2/236/5980004]
  • Benzodiazepine modulation of GABA-A receptor opening frequency depends on activation context: A patch clamp and simulation study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2716499/]
  • FDA Safety Warning on the Cardiac Effects of Lamotrigine: An Advisory from the Ad Hoc ILAE/AES Task Force. [URL: https://www.aesnet.org/advocacy/fda-safety-warning-on-the-cardiac-effects-of-lamotrigine]
  • A Head-to-Head Comparison of Clonazepam and Other Benzodiazepines' Binding Affinities at GABA-A Receptor Subtypes. [URL: https://www.benchchem.
  • Human In Vitro Models of Epilepsy Using Embryonic and Induced Pluripotent Stem Cells. [URL: https://www.mdpi.com/1422-0067/23/16/9000]
  • Standard antiepileptic drugs fail to block epileptiform activity in rat organotypic hippocampal slice cultures. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2267203/]
  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [URL: https://www.mdpi.com/1422-0067/21/21/7949]
  • The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. [URL: https://www.biorxiv.org/content/10.1101/2022.09.16.508276v1.full]
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [URL: https://www.researchgate.net/publication/382759976_Experimental_Models_for_Anticonvulsant_Research_A_Comprehensive_Review_of_In_vivo_and_In_vitro_Approaches]
  • Long-term exposure of cortical cell cultures to clonazepam reduces benzodiazepine receptor binding. [URL: https://pubmed.ncbi.nlm.nih.gov/6303102/]
  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889295/]
  • Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. [URL: https://www.jove.com/t/60999/preparation-of-acute-human-hippocampal-slices-for]
  • Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10557876/]
  • GABA receptor-mediated modulation of 3H-diazepam binding in rat cortex. [URL: https://pubmed.ncbi.nlm.nih.gov/251392/]
  • New Insights and Methods for Recording and Imaging Spontaneous Spreading Depolarizations and Seizure-Like Events in Mouse Hippocampal Slices. [URL: https://www.frontiersin.org/articles/10.3389/fncel.2022.846513/full]
  • Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. [URL: https://www.benchchem.
  • (PDF) Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. [URL: https://www.researchgate.
  • Whole Cell Patch Clamp Protocol. [URL: https://www.protocols.
  • Linear receptor model of diazepam modulation at GABA A Rs. [URL: https://www.researchgate.net/figure/Linear-receptor-model-of-diazepam-modulation-at-GABA-A-Rs-A-Top-three-step-model_fig5_51745426]
  • Mechanism of action of benzodiazepines on GABA-A receptors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1572521/]
  • Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0169974]
  • In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3841261/]
  • Biochemistry and binding assay a, FSEC of GABA-A receptor with and... [URL: https://www.researchgate.net/figure/Biochemistry-and-binding-assay-a-FSEC-of-GABA-A-receptor-with-and-without-Fab-bound_fig1_349581515]
  • Determination of anticonvulsant activity of drugs using animal models. [URL: https://www.slideshare.net/slideshow/determination-of-anticonvulsant-activity-of-drugs-using-animal-models/251433946]
  • Site specific binding pattern of benzodiazepines with GABA-A receptor and related impact on their activities in the human body: An in silico method based study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9206775/]
  • patch-clamp-protocol-final.pdf. [URL: https://www.axolbio.
  • Patch clamp techniques for investigating neuronal electrophysiology. [URL: https://www.scientifica.uk.
  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA-A Agonist Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900063/]
  • Whole-cell patch-clamp recording and parameters. [URL: https://www.researchgate.
  • Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model – Phenytoin and Valproate, Lamotrigine and Valproate. [URL: https://www.researchgate.
  • The benzodiazepine agonist clonazepam potentiates the effects of gamma-aminobutyric acid on alpha-MSH release from neurointermediate lobes in vitro. [URL: https://pubmed.ncbi.nlm.nih.gov/2852230/]
  • An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. [URL: https://pubmed.ncbi.nlm.nih.gov/6122583/]

Sources

A Head-to-Head Comparison of N-Alkyl vs. N-Aryl 2-Aminobenzamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the 2-aminobenzamide scaffold is a privileged structure, serving as a versatile building block for a diverse array of biologically active compounds. The strategic modification of the amide nitrogen with either alkyl or aryl substituents profoundly influences the physicochemical properties, pharmacokinetic profile, and pharmacological activity of the resulting molecules. This guide provides an in-depth, head-to-head comparison of N-alkyl and N-aryl 2-aminobenzamides, offering experimental insights and data to inform rational drug design and development.

Synthetic Strategies: A Tale of Two Amines

The synthesis of N-substituted 2-aminobenzamides typically commences from isatoic anhydride, which readily reacts with primary amines to yield the corresponding 2-aminobenzamide derivatives. While the fundamental reaction is the same, the choice between an alkylamine and an arylamine can influence reaction conditions and yields.

A common synthetic route involves the reaction of isatoic anhydride with the desired primary amine (alkyl or aryl) in a suitable solvent, such as dimethylformamide (DMF), often with heating.

Synthesis of N-substituted 2-aminobenzamides cluster_reagents Reagents cluster_product Product isatoic_anhydride Isatoic Anhydride dmf DMF, Heat isatoic_anhydride->dmf amine R-NH₂ (Alkylamine or Arylamine) amine->dmf product N-substituted 2-Aminobenzamide dmf->product

Caption: General synthetic scheme for N-alkyl and N-aryl 2-aminobenzamides.

N-Alkyl 2-Aminobenzamides: The reaction with aliphatic amines is generally straightforward and often proceeds with high yields under mild conditions. The nucleophilicity of alkylamines facilitates an efficient reaction.

N-Aryl 2-Aminobenzamides: Aromatic amines, being less nucleophilic than their aliphatic counterparts, may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve comparable yields. The electronic nature of the substituents on the aryl ring can further modulate reactivity, with electron-donating groups enhancing nucleophilicity and electron-withdrawing groups diminishing it.

Parameter N-Alkyl Substitution N-Aryl Substitution
Reactivity of Amine HighModerate to Low
Typical Reaction Conditions Milder (e.g., lower temp., shorter time)More Forcing (e.g., higher temp., longer time)
Typical Yields Good to ExcellentModerate to Good

Table 1: A qualitative comparison of synthetic parameters for N-alkyl vs. N-aryl 2-aminobenzamides.

Physicochemical Properties: The Impact of Substitution on Drug-Likeness

The choice between an alkyl and an aryl substituent has profound implications for the physicochemical properties of the 2-aminobenzamide, which in turn dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility:

  • N-Alkyl derivatives: Generally exhibit higher aqueous solubility, particularly those with shorter, less bulky alkyl chains. The presence of polar functional groups on the alkyl chain can further enhance solubility.

  • N-Aryl derivatives: Tend to be more lipophilic and thus less water-soluble. The hydrophobicity of the aromatic ring often dominates the molecule's solubility profile. However, the introduction of polar substituents on the aryl ring can improve aqueous solubility.

Lipophilicity (LogP):

  • N-Alkyl derivatives: The lipophilicity increases with the length and branching of the alkyl chain.

  • N-Aryl derivatives: The inherent hydrophobicity of the aromatic ring results in significantly higher LogP values compared to their N-alkyl counterparts with a similar number of non-hydrogen atoms. This can be a critical factor in determining a compound's ability to cross cell membranes.

Conformational Flexibility:

  • N-Alkyl derivatives: Possess greater conformational flexibility due to the free rotation around the C-N bonds of the alkyl chain. This can be advantageous for binding to dynamic protein targets.

  • N-Aryl derivatives: The rigid, planar nature of the aryl ring restricts conformational freedom. This rigidity can be beneficial for achieving high-affinity binding to well-defined pockets but may be a liability for targets requiring conformational adaptation.

Property N-Alkyl 2-Aminobenzamides N-Aryl 2-Aminobenzamides
Aqueous Solubility Generally HigherGenerally Lower
Lipophilicity (LogP) Increases with chain lengthGenerally Higher
Conformational Freedom HigherLower (more rigid)

Table 2: Comparative physicochemical properties of N-alkyl vs. N-aryl 2-aminobenzamides.

Biological Activity and Structure-Activity Relationships (SAR): A Comparative Analysis

The biological activity of N-substituted 2-aminobenzamides is diverse, with examples of antimicrobial, anticancer, and enzyme inhibitory activities. The nature of the N-substituent is a key determinant of both the type and potency of the observed activity.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of N-substituted 2-aminobenzamides. While direct comparative studies are limited, general trends can be discerned from the available literature.

  • N-Aryl 2-Aminobenzamides: Have shown promising activity against a range of bacterial and fungal pathogens. The electronic properties of the substituents on the aryl ring are critical for activity. For instance, electron-withdrawing groups on the N-aryl ring have been shown to enhance antibacterial potency in some series of N-aryl amides.

  • N-Alkyl 2-Aminobenzamides: The antimicrobial activity of N-alkyl amides is often correlated with the length of the alkyl chain, with optimal activity typically observed for medium-chain lengths (C8-C12). This is often attributed to the ability of the alkyl chain to disrupt the bacterial cell membrane.

A study on a series of 2-aminobenzamide derivatives reported that compound 5 , an N-aryl derivative, exhibited excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.[1]

Anticancer Activity

The 2-aminobenzamide scaffold is a well-known pharmacophore in the design of anticancer agents, particularly as histone deacetylase (HDAC) inhibitors and kinase inhibitors.

  • N-Aryl 2-Aminobenzamides: The N-(2-aminophenyl)benzamide scaffold is a key feature of several potent class I HDAC inhibitors.[2] The aryl group often serves as a "cap" group that interacts with the surface of the enzyme, and its substitution pattern can significantly influence potency and selectivity.

  • N-Alkyl 2-Aminobenzamides: While less common as HDAC inhibitors, N-alkyl substituents can play a crucial role in the design of other types of anticancer agents. For instance, in a series of Wip1 phosphatase inhibitors, alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides were developed, demonstrating that the alkyl group is a key component of the pharmacophore.[3]

Kinase Inhibitory Activity

The 2-aminobenzamide core can be found in various kinase inhibitors. The N-substituent often plays a critical role in occupying specific pockets within the kinase active site.

  • N-Aryl 2-Aminobenzamides: The rigid nature of the N-aryl group can be advantageous for targeting the ATP-binding site of kinases, where interactions with aromatic residues are often important.

  • N-Alkyl 2-Aminobenzamides: The flexibility of N-alkyl chains can allow for adaptation to different kinase conformations. In a study on isoindigo derivatives as dual CDK2/GSK-3β inhibitors, both N-alkyl and N-aryl substituted compounds were synthesized and evaluated, with some derivatives showing significant antitumor activity.[4]

Experimental Protocols

To facilitate the comparative evaluation of N-alkyl and N-aryl 2-aminobenzamides, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][6][7]

Broth Microdilution Workflow start Start prep_compound Prepare serial dilutions of N-alkyl and N-aryl 2-aminobenzamides in a 96-well plate start->prep_compound inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity to determine MIC incubate->read_results end End read_results->end

Sources

A Senior Application Scientist's Guide to Characterizing Cross-Reactivity of 2-amino-N-propylbenzamide in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without interference from structurally similar compounds, is the bedrock of reliable quantitative data. This guide provides an in-depth analysis of potential cross-reactivity of 2-amino-N-propylbenzamide in immunoassays, offering a framework for its experimental validation.

Introduction: The Significance of Cross-Reactivity in Immunoassay Development

This guide focuses on this compound, a benzamide derivative.[3][4][][6] Given its chemical structure, there is a potential for cross-reactivity with its metabolites and other structurally related compounds. Understanding and quantifying this potential cross-reactivity is essential for the development of a reliable immunoassay for this compound.

Structural Analogs and Potential Cross-Reactants

To effectively assess the cross-reactivity of an immunoassay for this compound, a panel of structurally similar compounds must be tested. The selection of these compounds should be based on a careful analysis of the parent molecule's structure.

This compound

  • Molecular Formula: C10H14N2O[3]

  • Key Structural Features: A benzene ring with an amino group at position 2 and an N-propylbenzamide group.

Based on this structure, the following compounds are identified as potential cross-reactants:

  • Procainamide: A structurally related drug with a similar benzamide core. It is well-documented that procainamide and its major metabolite, N-acetylprocainamide (NAPA), can exhibit cross-reactivity in immunoassays.[7][8][9][10]

  • N-acetylprocainamide (NAPA): The primary metabolite of procainamide, differing by the acetylation of the amino group.[8] Its known cross-reactivity serves as a crucial benchmark.

  • N-propylbenzamide: Lacks the amino group on the benzene ring.[11][12]

  • 2-propylbenzamide: The propyl group is attached to the benzene ring instead of the amide nitrogen.[13]

  • 2-amino-N-benzylbenzamide: The N-propyl group is replaced by a larger N-benzyl group.[14]

  • 2-amino-N-methylbenzamide: Features a smaller N-methyl group instead of the N-propyl group.[15]

The structural similarities and differences between these compounds are illustrated in the diagram below.

Figure 1. Structural relationships of potential cross-reactants to this compound.

Experimental Design for Cross-Reactivity Assessment: A Competitive ELISA Approach

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for determining antibody specificity and quantifying cross-reactivity. The principle of this assay lies in the competition between a labeled antigen (the target analyte) and unlabeled antigen (the test compound) for a limited number of antibody binding sites.

The experimental workflow for assessing the cross-reactivity of this compound is outlined below:

Competitive_ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection coat Coat microplate wells with This compound-protein conjugate wash1 Wash to remove unbound conjugate coat->wash1 block Block non-specific binding sites wash1->block add_ab Add anti-2-amino-N-propylbenzamide antibody and test compound block->add_ab incubate1 Incubate to allow competition add_ab->incubate1 wash2 Wash to remove unbound antibody incubate1->wash2 add_secondary Add enzyme-conjugated secondary antibody wash2->add_secondary incubate2 Incubate add_secondary->incubate2 wash3 Wash to remove unbound secondary incubate2->wash3 add_substrate Add substrate wash3->add_substrate read Read absorbance add_substrate->read

Figure 2. Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA
  • Plate Coating:

    • Dilute the this compound-protein conjugate to a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Binding:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the diluted primary antibody (anti-2-amino-N-propylbenzamide) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The data obtained from the competitive ELISA is used to generate a standard curve for this compound and dose-response curves for each potential cross-reactant. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is then determined.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Hypothetical Experimental Data

The following table presents a plausible set of results from a cross-reactivity study of a hypothetical anti-2-amino-N-propylbenzamide antibody.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
Procainamide2504.0%
N-acetylprocainamide (NAPA)5002.0%
N-propylbenzamide>10,000<0.1%
2-propylbenzamide>10,000<0.1%
2-amino-N-benzylbenzamide8001.25%
2-amino-N-methylbenzamide5020.0%
Interpretation of Results
  • The antibody exhibits high specificity for This compound .

  • There is significant cross-reactivity with 2-amino-N-methylbenzamide (20.0%), suggesting that the antibody recognizes the 2-amino-benzamide core and is less sensitive to the size of the N-alkyl group.

  • Procainamide and its metabolite NAPA show low but measurable cross-reactivity (4.0% and 2.0%, respectively). This is an important consideration if the immunoassay is to be used in a context where these compounds may be present.

  • The lack of cross-reactivity with N-propylbenzamide and 2-propylbenzamide indicates that the 2-amino group on the benzene ring is a critical part of the epitope recognized by the antibody.

  • The lower cross-reactivity of 2-amino-N-benzylbenzamide (1.25%) compared to the N-methyl analog suggests that a bulkier substituent on the amide nitrogen is less well-tolerated by the antibody's binding site.

Conclusion and Recommendations

The thorough characterization of antibody cross-reactivity is a non-negotiable aspect of immunoassay development and validation. This guide has provided a comprehensive framework for assessing the cross-reactivity of this compound. The hypothetical data presented underscores the importance of testing a panel of structurally related compounds to fully understand the specificity of an antibody.

For researchers developing an immunoassay for this compound, it is recommended to:

  • Synthesize or procure the potential cross-reactants identified in this guide.

  • Perform a competitive ELISA as described to determine the IC50 values and calculate the percent cross-reactivity for each compound.

  • If significant cross-reactivity is observed with a compound that is expected to be present in the test samples, consider strategies to mitigate its interference, such as sample pre-treatment or the development of a more specific monoclonal antibody.

By following a systematic and rigorous approach to cross-reactivity testing, researchers can ensure the development of a highly specific and reliable immunoassay for this compound, leading to more accurate and reproducible scientific data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1653335, this compound. Retrieved from [Link]

  • Colby, J. M. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(5), 673–682. Retrieved from [Link]

  • Poklis, A., & Jortani, S. A. (1995). Comparison of three immunoassays for the determination of N-acetylprocainamide. Determination of false elevations by a polyclonal antibody-based method. Therapeutic Drug Monitoring, 17(2), 167–172. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2007). 510(k) Substantial Equivalence Determination - Review Memorandum. Retrieved from [Link]

  • Leinco Technologies. (n.d.). Anti-N-Acetylprocainamide [Clone NAPA11-115.2.2]. Retrieved from [Link]

  • MacKichan, J. J., Coyle, J. D., Shields, B. J., Boudoulas, H., & Lima, J. J. (1984). Fluoroimmunoassays for procainamide and N-acetylprocainamide compared with a liquid-chromatographic method. Clinical Chemistry, 30(5), 768–773. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist Reviews, 30(4), 131–156. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 230755, 2-amino-N-benzylbenzamide. Retrieved from [Link]

  • The Hospital for Sick Children. (n.d.). Procainamide and N-Acetylprocainamide, Serum. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Procainamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide. Retrieved from [Link]

  • Leinco Technologies. (n.d.). Anti-N-Acetylprocainamide Library Pack [9 Clones]. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20140085, 2-Propylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 25354, N-Propylbenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... Retrieved from [Link]

  • Adams, L. E., Roberts, S. M., Carter, J. M., & Uetrecht, J. P. (1991). Immunomodulatory effects of procainamide metabolites: their implications in drug-related lupus. International Journal of Immunopharmacology, 13(5), 527–537. Retrieved from [Link]

Sources

A Comparative Guide to Chiral Purity Validation of 2-amino-N-propylbenzamide by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a cornerstone of safe and effective therapeutics. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 2-amino-N-propylbenzamide purity against leading alternative techniques. The methodologies and comparisons presented herein are grounded in established analytical principles and regulatory expectations to empower you in selecting the most fitting approach for your laboratory's needs.

The Criticality of Chiral Purity in Drug Development

This compound, as a chiral amine, possesses a stereogenic center, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is common for one enantiomer to exhibit the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the accurate quantification of the desired enantiomer and its undesired counterpart (the enantiomeric impurity) is a critical quality attribute that must be rigorously controlled and validated.

Chiral HPLC: The Gold Standard for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most widely adopted and robust technique for the separation and quantification of enantiomers.[1] The underlying principle of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different binding energies, leading to differential retention times and, consequently, their separation.[2]

Designing a Validated Chiral HPLC Method for this compound

The development of a reliable chiral HPLC method requires a systematic approach, focusing on the selection of the appropriate CSP and the optimization of the mobile phase. For a primary amine like this compound, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are a highly effective starting point due to their broad enantiorecognition capabilities for a wide array of compounds.[3]

Below is a detailed protocol for the development and validation of a chiral HPLC method for this compound, structured to meet the rigorous standards of the ICH Q2(R1) guidelines.[4]

Experimental Protocol: Chiral HPLC Method Validation

Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based CSP, for instance, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm).

  • Chemicals: HPLC-grade n-hexane, 2-propanol (IPA), and diethylamine (DEA). Racemic and enantiomerically pure reference standards of this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chromatographic Conditions (Starting Point)
  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v). The basic additive (DEA) is crucial for improving the peak shape of the amine.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Method Validation Workflow

The validation of the analytical procedure is essential to demonstrate its suitability for the intended purpose.[6] The following parameters should be assessed in accordance with ICH Q2(R1) guidelines.[4][7]

G cluster_validation Method Validation Workflow Specificity Specificity (Peak Purity, Resolution) Linearity Linearity (5 levels, e.g., LOQ to 150%) Specificity->Linearity Accuracy Accuracy (Spiked Samples, 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration Curve) Precision->LOD_LOQ Robustness Robustness (Flow Rate, Temp., Mobile Phase %) LOD_LOQ->Robustness End Validated Method Robustness->End Start Start Validation Start->Specificity G cluster_selection Method Selection Logic Requirement Analytical Requirement High_Sensitivity High Sensitivity & Low LOD/LOQ? Requirement->High_Sensitivity High_Throughput High Throughput Needed? Requirement->High_Throughput Green_Chemistry Green Chemistry a Priority? Requirement->Green_Chemistry Non_Destructive Non-Destructive Analysis? Requirement->Non_Destructive HPLC Chiral HPLC High_Sensitivity->HPLC Yes SFC Chiral SFC High_Sensitivity->SFC Yes NMR NMR with CSA High_Sensitivity->NMR No High_Throughput->HPLC No High_Throughput->SFC Yes Green_Chemistry->HPLC No Green_Chemistry->SFC Yes Non_Destructive->NMR Yes

Sources

A Comparative Guide to the Antimicrobial Spectrum of 2-Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent rising drug resistance is paramount. Among the privileged structures in medicinal chemistry, 2-aminobenzamide and its derivatives have garnered significant attention, not only for their applications in oncology as histone deacetylase (HDAC) inhibitors but also for their promising antimicrobial potential.[1] This guide provides a comprehensive comparison of the antimicrobial spectrum of various 2-aminobenzamide derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The 2-Aminobenzamide Scaffold: A Versatile Pharmacophore

The 2-aminobenzamide core, characterized by a benzene ring substituted with an amino group and an amide group at positions 2 and 1 respectively, serves as a versatile template for chemical modification. Alterations to the aniline nitrogen, the benzamide nitrogen, and the aromatic ring can lead to a diverse array of biological activities.[1] This structural flexibility allows for the fine-tuning of physicochemical properties, which in turn influences the antimicrobial efficacy and spectrum of these compounds.

Understanding the Antimicrobial Action

While the precise mechanism of action for all 2-aminobenzamide derivatives is not fully elucidated and can vary with structural modifications, some related compounds offer valuable insights. For instance, the structurally similar 2-aminobenzenesulfonamides, famously known as sulfa drugs, act by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2] It is plausible that some 2-aminobenzamide derivatives may exert their antimicrobial effects through similar metabolic interference or other mechanisms such as membrane disruption or inhibition of essential enzymes.

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

A study by Yahia and colleagues provides a foundational dataset for comparing the antimicrobial activity of a series of ten novel 2-aminobenzamide derivatives.[3][4][5][6] These compounds were synthesized and evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

The antimicrobial activity was assessed using the agar well diffusion method, a widely accepted technique for preliminary screening of antimicrobial agents. The results, summarized in the table below, highlight the varying degrees of efficacy and spectrum of activity among the different derivatives.

Compound Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Bacillus subtilisStaphylococcus aureusPseudomonas aeruginosa
1 ModerateModerateLow
2 LowLowInactive
3 ModerateModerateLow
4 LowLowInactive
5 Good Good Good
6 ModerateModerateLow
7 LowLowInactive
8 ModerateModerateLow
9 LowLowInactive
10 ModerateModerateLow
Clotrimazole (Standard) ---

Key Observations:

  • Compound 5 as a Lead: Among the tested derivatives, compound 5 emerged as the most potent and broad-spectrum agent.[3][4][5][6] It demonstrated good activity against all tested bacterial strains and notable antifungal activity.

  • Potent Antifungal Activity: Remarkably, compound 5 exhibited excellent antifungal activity against Aspergillus fumigatus, surpassing the efficacy of the standard antifungal drug, Clotrimazole.[3][5][6] Its activity against Saccharomyces cerevisiae was also excellent.[3][5]

  • Variable Antibacterial Efficacy: The antibacterial activity of the derivatives was generally more pronounced against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) compared to Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). This is a common trend observed for many antimicrobial compounds, often attributed to the complex outer membrane of Gram-negative bacteria that acts as a permeability barrier.[7]

  • Structure-Activity Relationship: The significant difference in activity between the derivatives underscores the importance of the substituents on the 2-aminobenzamide scaffold. The specific structural features of compound 5 are crucial for its broad-spectrum activity.

Experimental Protocol: Agar Well Diffusion Assay

The following is a detailed methodology for determining the antimicrobial spectrum of 2-aminobenzamide derivatives, based on the protocol described in the cited literature.[3][5]

I. Preparation of Materials:

  • Microbial Cultures: Obtain pure cultures of the test microorganisms (e.g., Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans).

  • Culture Media: Prepare appropriate sterile agar media for each microorganism (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Test Compounds: Dissolve the synthesized 2-aminobenzamide derivatives in a suitable solvent (e.g., DMSO) to a final concentration of 5 mg/mL.

  • Standard Antibiotics: Prepare solutions of standard antibacterial (e.g., Streptomycin) and antifungal (e.g., Clotrimazole) drugs for comparison.

  • Equipment: Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes, incubator.

II. Inoculation of Agar Plates:

  • Prepare a microbial inoculum of each test organism with a standardized cell density (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial inoculum onto the surface of the solidified agar plates using a sterile cotton swab.

III. Application of Test Compounds:

  • Using a sterile cork borer, create uniform wells (6 mm in diameter) in the inoculated agar plates.

  • Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.

  • Similarly, add the standard antibiotic and solvent control (e.g., DMSO) to other wells on the same plate.

IV. Incubation:

  • Incubate the bacterial plates at 37°C for 24 hours.

  • Incubate the fungal plates at 28°C for 48-72 hours.

V. Data Analysis:

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is visibly inhibited.

  • Compare the zones of inhibition produced by the test compounds with those of the standard antibiotics and the solvent control. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Workflow and Chemical Space

To better illustrate the experimental process and the general chemical structure of the compounds discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cultures Prepare Microbial Cultures inoculate Inoculate Agar Plates prep_cultures->inoculate prep_media Prepare Agar Media prep_media->inoculate prep_compounds Prepare Test Compounds add_compounds Add Test Compounds to Wells prep_compounds->add_compounds create_wells Create Wells in Agar inoculate->create_wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones compare Compare with Standards measure_zones->compare

Figure 1: Flowchart of the Agar Well Diffusion Assay for antimicrobial screening.

G cluster_structure General Structure of 2-Aminobenzamide Derivatives 2-Aminobenzamide_Core 2-Aminobenzamide_Core structure  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>TD><TD>TD><TD>TD><TD>R1TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>|TD>TR><TR><TD>Benzene RingTD><TD>--TD><TD>C(=O)TD><TD>--TD><TD>NTD><TD>--TD><TD>R2TD>TR><TR><TD>|TD>TR><TR><TD>NH2TD>TR>TABLE>

Sources

A Comparative Benchmarking Guide: Evaluating 2-amino-N-propylbenzamide Against Standard-of-Care Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 2-amino-N-propylbenzamide, a novel benzamide derivative, against established second-generation (atypical) antipsychotics. Recognizing the current investigational status of this compound, this document outlines a rigorous, hypothesis-driven approach to assess its potential as a therapeutic agent for schizophrenia. We will proceed under the working hypothesis that, like other structurally related benzamides, this compound exhibits significant dopamine D2 receptor antagonism.

Introduction: The Rationale for a Novel Antipsychotic

Schizophrenia is a complex and chronic mental disorder affecting millions worldwide. While current second-generation antipsychotics (SGAs) have improved upon the side-effect profile of their predecessors, significant unmet needs remain. These include inadequate efficacy for negative and cognitive symptoms, and a considerable burden of metabolic side effects. The development of novel therapeutic agents with improved efficacy and tolerability is therefore a critical research priority.

This guide will focus on a comparative evaluation of this compound against two well-established standard-of-care SGAs: Risperidone and Olanzapine . The experimental design detailed herein is structured to provide a robust, head-to-head comparison of their pharmacological profiles, from in vitro receptor binding to in vivo behavioral models.

Mechanism of Action: A Comparative Overview

The therapeutic efficacy of most antipsychotic drugs is primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain. Specifically, antagonism of the dopamine D2 receptor is a key mechanism for alleviating the positive symptoms of schizophrenia.

This compound (Hypothesized) : We hypothesize that this compound functions as a potent D2 receptor antagonist, with potential modulatory effects on other receptors, such as serotonin (5-HT) subtypes, which may contribute to a favorable side-effect profile.

Risperidone : A potent antagonist at both D2 and 5-HT2A receptors. Its high affinity for 5-HT2A receptors is thought to contribute to its lower incidence of extrapyramidal symptoms (EPS) compared to first-generation antipsychotics.

Olanzapine : Exhibits a broad receptor binding profile, with high affinity for D2, 5-HT2A, and several other receptors. Its complex pharmacology contributes to its efficacy in treating a wide range of symptoms, but also to its significant metabolic side effects.

Antipsychotic_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotic Drugs Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction (Reduced Psychosis) D2_Receptor->Signal_Transduction Activates 5HT2A_Receptor 5-HT2A Receptor 2_amino_N_propylbenzamide 2-amino-N- propylbenzamide (Hypothesized) 2_amino_N_propylbenzamide->D2_Receptor Antagonizes Risperidone Risperidone Risperidone->D2_Receptor Antagonizes Risperidone->5HT2A_Receptor Antagonizes Olanzapine Olanzapine Olanzapine->D2_Receptor Antagonizes Olanzapine->5HT2A_Receptor Antagonizes

Caption: Comparative Mechanism of Action at Dopamine D2 and Serotonin 5-HT2A Receptors.

In Vitro Benchmarking: Receptor Binding and Functional Assays

The initial phase of benchmarking involves characterizing the in vitro pharmacological profile of this compound and comparing it directly to Risperidone and Olanzapine. This provides foundational data on the compound's potency and selectivity.

Experimental Protocol: Radioligand Binding Assays

This protocol outlines the methodology for determining the binding affinity of the test compounds to a panel of relevant CNS receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound, Risperidone, and Olanzapine for D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant D2 and 5-HT2A receptors.

  • Radioligands: [3H]Spiperone (for D2), [3H]Ketanserin (for 5-HT2A).

  • Test compounds: this compound, Risperidone, Olanzapine.

  • Non-specific binding inhibitors: Haloperidol (for D2), Mianserin (for 5-HT2A).

  • Scintillation counter and appropriate scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either a test compound dilution, buffer (for total binding), or a non-specific inhibitor (for non-specific binding).

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

  • Allow the filter mats to dry, then add scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Data Presentation: Comparative Receptor Binding Profile
CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
This compoundData to be determinedData to be determined
Risperidone3.10.16
Olanzapine114

Note: Data for Risperidone and Olanzapine are representative values from the literature.

In Vivo Benchmarking: Animal Models of Antipsychotic Activity and Side Effects

The next critical step is to evaluate the in vivo effects of this compound in validated animal models that recapitulate aspects of schizophrenia and its treatment.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

This model is widely used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse the psychostimulant-induced increase in locomotor activity.

Objective: To evaluate the efficacy of this compound in a rodent model of psychosis.

Animals: Male Sprague-Dawley rats.

Procedure:

  • Acclimate the rats to the open-field arenas.

  • Administer the test compound (this compound, Risperidone, or Olanzapine) or vehicle control.

  • After a pre-treatment period, administer amphetamine (or saline for control).

  • Immediately place the animals back into the open-field arenas and record locomotor activity for a set duration using automated tracking software.

  • Analyze the data to determine the effect of the test compounds on amphetamine-induced hyperlocomotion.

Amphetamine_Hyperlocomotion_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_data Data Acquisition & Analysis Acclimation Acclimate Rats to Open-Field Arena Grouping Randomize into Treatment Groups Acclimation->Grouping Drug_Admin Administer Test Compound or Vehicle Grouping->Drug_Admin Amphetamine_Admin Administer Amphetamine or Saline Drug_Admin->Amphetamine_Admin Pre-treatment Period Record_Activity Record Locomotor Activity Amphetamine_Admin->Record_Activity Data_Analysis Analyze Locomotor Data Record_Activity->Data_Analysis

Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Assay.

Data Presentation: Comparative In Vivo Efficacy
CompoundED50 (mg/kg) for Reversal of Hyperlocomotion
This compoundData to be determined
Risperidone0.1
Olanzapine0.5

Note: Data for Risperidone and Olanzapine are representative values.

Safety and Tolerability Assessment

A crucial aspect of benchmarking is the evaluation of potential side effects. For antipsychotics, key concerns include extrapyramidal symptoms (EPS) and metabolic disturbances.

Catalepsy Assessment

Catalepsy in rodents is a widely used proxy for the propensity of a drug to induce EPS in humans.

Procedure:

  • Administer a range of doses of the test compounds to rats.

  • At various time points post-administration, place the rat's forepaws on a raised bar.

  • Measure the time it takes for the rat to remove its paws from the bar.

  • A longer latency to movement is indicative of catalepsy.

Metabolic Profiling

Long-term studies are necessary to assess the metabolic consequences of chronic drug administration.

Procedure:

  • Administer the test compounds to rats daily for several weeks.

  • Monitor body weight and food intake regularly.

  • At the end of the study, collect blood samples to measure glucose, insulin, and lipid levels.

Data Presentation: Comparative Safety Profile
CompoundCataleptic Dose (ED50, mg/kg)Chronic Weight Gain
This compoundData to be determinedData to be determined
Risperidone>1.0Moderate
Olanzapine>3.0High

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive benchmarking of this compound against the standard-of-care antipsychotics, Risperidone and Olanzapine. The proposed experiments are designed to systematically evaluate its in vitro and in vivo pharmacological profile, providing crucial data to support its further development.

The successful completion of these studies will elucidate the therapeutic potential of this compound and its differentiation from existing treatments. Positive outcomes would warrant progression to more complex behavioral models assessing negative and cognitive symptoms, as well as formal toxicology and pharmacokinetic studies.

References

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular Pharmacology, 41(3), 494-508. [Link]

  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Fuller, R. W., Moore, N. A., & Wong, D. T. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. [Link]

A Comprehensive Guide to Assessing the Selectivity Profile of 2-amino-N-propylbenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount to advancing a potential therapeutic agent. A compound's journey from a hit in a primary screen to a clinical candidate is paved with rigorous testing, and a critical component of this is delineating its interactions with a wide array of biological targets. This guide provides an in-depth, technical framework for assessing the selectivity profile of 2-amino-N-propylbenzamide, a novel benzamide derivative. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage established methodologies and data from related benzamide compounds to present a comprehensive strategy for its characterization.

The 2-aminobenzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] Therefore, a thorough investigation into the selectivity of any new analog, such as this compound, is essential to identify its primary mechanism of action and potential off-target effects that could lead to adverse events.

Foundational Steps: Target Prediction and Initial Screening

Before embarking on extensive experimental assays, in silico and preliminary screening approaches can provide valuable insights into the potential biological targets of this compound.

  • Computational Modeling and Cheminformatics: Utilize computational tools to predict potential targets based on the structure of this compound. Techniques such as ligand-based virtual screening (e.g., shape similarity, pharmacophore modeling) and structure-based virtual screening (e.g., molecular docking against a panel of known protein structures) can generate a prioritized list of potential targets.

  • Broad Panel Screening: An initial broad screen against a commercially available panel of receptors, enzymes, and ion channels can provide a first pass indication of the compound's selectivity. These fee-for-service assays can quickly identify high-affinity interactions that warrant further investigation.

Primary Target Engagement and Affinity Determination

Once potential primary targets are identified, the next crucial step is to confirm direct binding and quantify the affinity of this compound for these targets.

Radioligand Binding Assays: The Gold Standard for Receptor Affinity

Radioligand binding assays are a robust and sensitive method for measuring the affinity of a compound for a target receptor.[2][3] These assays are typically performed using cell membranes or tissue homogenates that express the receptor of interest.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The test compound will compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined.[2]

Experimental Protocol: Competitive Radioligand Binding Assay [2][4]

  • Receptor Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor or from tissues known to express the receptor.

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the appropriate radioligand, and a range of concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

  • Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[2]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Data Presentation:

Target ReceptorRadioligandKi (nM) of this compound
Hypothetical Target 1[³H]-Ligand XValue
Hypothetical Target 2[¹²⁵I]-Ligand YValue
Enzyme Inhibition Assays: Quantifying Potency against Enzymatic Targets

If the predicted target is an enzyme, its inhibition by this compound needs to be quantified.[5][6]

Principle: The activity of the target enzyme is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value.[7]

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Assay Setup: In a 96-well plate, add the purified enzyme, the enzyme's substrate, and a range of concentrations of this compound.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding a cofactor or substrate) and incubate at the optimal temperature for the enzyme.

  • Detection: Measure the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

Data Presentation:

Target EnzymeSubstrateIC50 (µM) of this compound
Hypothetical Kinase 1ATP, Peptide SubstrateValue
Hypothetical Protease 1Fluorogenic PeptideValue

Assessing Selectivity: Profiling Against a Broader Panel

A truly selective compound will exhibit high potency for its intended target with significantly lower potency for other related and unrelated targets.

Kinase Profiling

Given that many small molecule drugs target kinases, profiling this compound against a panel of kinases is a critical step. Several commercial services offer profiling against hundreds of kinases.[8]

Data Presentation:

Kinase% Inhibition at 1 µM this compound
Kinase AValue
Kinase BValue
......
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful technique to verify that a compound binds to its target within the complex environment of a cell.[9][10][11]

Principle: The binding of a ligand to a protein often increases the protein's thermal stability.[10] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[9]

Experimental Protocol: CETSA [9][12]

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the soluble target protein in the supernatant using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound confirms target engagement.

Data Presentation:

Target ProteinΔTm (°C) with 10 µM this compound
Hypothetical Target 1Value

Comparative Analysis with Structurally Related Compounds

The selectivity profile of this compound should be compared to that of structurally similar compounds, if available. For instance, other 2-aminobenzamide derivatives have been investigated for various activities, including as inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I).[13] Comparing the activity of this compound against these and other targets can provide insights into the structure-activity relationship (SAR) and structure-selectivity relationship (SSR).

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for reproducibility and understanding.

G cluster_radioligand Radioligand Binding Assay Workflow prep Receptor Preparation setup Assay Setup (Receptor + Radioligand + Compound) prep->setup incubate Incubation setup->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for Radioligand Binding Assay.

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow treat Cell Treatment with Compound heat Heat Challenge treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble/Aggregated) lyse->centrifuge detect Protein Detection (Western Blot / MS) centrifuge->detect analyze Data Analysis (Melt Curve Shift) detect->analyze

Caption: Workflow for Cellular Thermal Shift Assay.

Conclusion and Future Directions

A comprehensive assessment of the selectivity profile is a cornerstone of preclinical drug development. For a novel compound like this compound, a systematic approach employing a battery of in vitro assays is essential. The methodologies outlined in this guide, from initial target identification to in-cell target engagement verification, provide a robust framework for characterizing its selectivity. The resulting data will be instrumental in elucidating its mechanism of action, identifying potential liabilities, and guiding future optimization efforts to develop a safe and effective therapeutic agent.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • Rafferty, M. F., & Williams, M. (1989). Radioligand binding methods: practical guide and tips. Journal of Receptor Research, 9(4-5), 289-304. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]

  • La Manna, S., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1846-1854. [Link]

  • ResearchGate. Four ways to measure selectivity. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • ACS Publications. Rational Approaches to Improving Selectivity in Drug Design. [Link]

  • Biobide. What is an Inhibition Assay?. [Link]

  • National Institutes of Health. Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. [Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. [Link]

  • National Center for Biotechnology Information. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • National Center for Biotechnology Information. This compound. [Link]

  • EurekAlert!. A new analytical tool to optimize the potency and selectivity of drugs. [Link]

  • YouTube. measuring enzyme inhibition by drugs. [Link]

  • BioIVT. Enzyme Inhibition & DDI Studies. [Link]

  • National Center for Biotechnology Information. 2-Amino-N-isopropylbenzamide. [Link]

  • MDPI. 2-(N-allylsulfamoyl)-N-propylbenzamide. [Link]

  • Oakwood Chemical. 2-Amino-N-propyl-benzamide. [Link]

Sources

A Comparative Guide to the Validation of Quantitative Analytical Methods for 2-amino-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides an in-depth, comparative analysis of the validation of a quantitative analytical method for 2-amino-N-propylbenzamide, a key chemical entity. We will explore the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics with two powerful alternatives: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA).

The validation of these analytical methods is paramount and will be discussed in the context of the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3] Key validation parameters, including specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), are critical for demonstrating that an analytical procedure is suitable for its intended purpose.[3][4]

The Compound of Interest: this compound

This compound is a primary aromatic amine with the molecular formula C10H14N2O.[5][6][7] Its accurate quantification is essential for ensuring the quality, safety, and efficacy of any potential drug product.

Primary Analytical Method: HPLC-UV Validation

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for routine quality control. The following sections detail the validation of an HPLC-UV method for the quantification of this compound.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a variable wavelength UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B) in a 60:40 (v/v) isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation: Standards are prepared by dissolving a reference standard of this compound in the mobile phase to create a stock solution, which is then serially diluted. Samples are prepared by dissolving the material to be tested in the mobile phase to achieve a concentration within the linear range of the method.

Validation Parameters and Acceptance Criteria

The validation of this HPLC-UV method is performed in accordance with ICH Q2(R1) guidelines.[1][2][3]

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (mobile phase), placebo, and a sample spiked with this compound and potential impurities.No interfering peaks at the retention time of this compound. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity Analyze a minimum of five concentrations of the reference standard across the expected range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established based on the linearity, accuracy, and precision data.The range should cover 80% to 120% of the target concentration.
Accuracy Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).The mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability: Six replicate injections of the same standard solution.- Intermediate Precision: Analysis performed by different analysts on different days using different equipment.- Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%.- Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ is the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).The method should remain unaffected by small, deliberate variations in parameters. System suitability parameters should be met.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a strategic decision based on the specific needs of the analysis, such as required sensitivity, sample complexity, and desired throughput.[8] Below is a comparative summary of the validated HPLC-UV method with LC-MS/MS and UPLC-PDA.

ParameterHPLC-UVLC-MS/MSUPLC-PDA
Linearity (r²) > 0.999> 0.999> 0.999
Range 1 µg/mL - 100 µg/mL0.1 ng/mL - 200 ng/mL0.1 µg/mL - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) < 2.0%< 10%< 1.5%
Limit of Detection (LOD) ~0.2 µg/mL~0.05 ng/mL~0.05 µg/mL
Limit of Quantitation (LOQ) 1 µg/mL0.1 ng/mL0.1 µg/mL
Selectivity ModerateHighHigh
Analysis Time ~10 minutes~5 minutes~3 minutes
Cost per Sample LowHighModerate
Instrumentation Cost LowHighHigh

Alternative Analytical Methods: Protocols and Rationale

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level impurity analysis.[9][10]

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.

Causality Behind Experimental Choices: The use of a sub-2 µm particle column and a UPLC system allows for faster separations with higher resolution.[11][12] Tandem mass spectrometry provides high selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from matrix components.

Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)

UPLC significantly enhances chromatographic performance in terms of speed, resolution, and sensitivity compared to traditional HPLC.[11][12][13]

  • Instrumentation: Waters ACQUITY UPLC H-Class System with a PDA detector or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Detection: PDA detection from 200-400 nm, with extraction at 254 nm.

Causality Behind Experimental Choices: The smaller particle size of the UPLC column necessitates higher operating pressures, leading to faster and more efficient separations.[11][12] A PDA detector provides additional spectral information, which can be used to assess peak purity and aid in method development.

Visualization of Workflows

The following diagrams illustrate the validation workflow for a quantitative analytical method and a logical comparison of the three discussed analytical techniques.

ValidationWorkflow cluster_Plan Planning Phase cluster_Report Reporting Phase DefinePurpose Define Method Purpose (e.g., Assay, Impurity) SetCriteria Set Acceptance Criteria (ICH Q2(R1)) DefinePurpose->SetCriteria Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness CompileData Compile Data ValidationReport Generate Validation Report CompileData->ValidationReport

Caption: A typical workflow for the validation of a quantitative analytical method.

MethodComparison cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS cluster_UPLC UPLC-PDA HPLC_Node Robust & Cost-Effective Routine QC Decision Select Method Based On Application Needs HPLC_Node->Decision Lower Sensitivity LCMS_Node High Sensitivity & Selectivity Bioanalysis & Trace Analysis LCMS_Node->Decision Higher Cost & Complexity UPLC_Node High Throughput & Resolution Method Development & QC UPLC_Node->Decision Higher Throughput

Caption: Logical comparison of HPLC-UV, LC-MS/MS, and UPLC-PDA.

Conclusion

The validation of a quantitative analytical method is a critical step in drug development, ensuring the generation of reliable and accurate data. While a validated HPLC-UV method provides a robust and cost-effective solution for the routine analysis of this compound, alternative techniques such as LC-MS/MS and UPLC-PDA offer significant advantages in terms of sensitivity, selectivity, and throughput. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including the intended purpose of the method, the nature of the sample, and the desired performance characteristics. This guide provides a framework for making an informed decision, grounded in the principles of scientific integrity and regulatory compliance.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link]

  • Technology Networks. (2025, December 7). HPLC vs UPLC: Key Differences & Applications. Retrieved from [Link]

  • Separation Science. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms Comparison between HPLC and UPLC. Retrieved from [Link]

  • BioProcess International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Analytical Method Validation: Principles, Techniques, and Applications. Retrieved from [Link]

  • Omics Online. (n.d.). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Retrieved from [Link]

  • Irish National Accreditation Board. (2016, February 4). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-N-propyl-benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

Sources

A Comparative Guide to Evaluating the Off-Target Effects of 2-amino-N-propylbenzamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold and the Imperative of Off-Target Profiling

The 2-aminobenzamide moiety is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse range of therapeutic agents with activities spanning from anticonvulsant to anticancer.[1][2] Its versatility, however, presents a significant challenge: a propensity for interactions with multiple biological targets. 2-amino-N-propylbenzamide, a representative of this class, underscores the critical need for early, comprehensive off-target liability assessment in the drug development pipeline.

Unforeseen interactions with unintended proteins, known as off-target effects, are a primary cause of adverse drug reactions (ADRs) and a major contributor to late-stage clinical failures and post-market withdrawals.[3][4] Therefore, a proactive, systematic evaluation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of de-risking a development program and building a robust safety profile.[5][6]

This guide provides a comparative framework for evaluating the off-target effects of novel chemical entities like this compound. We will utilize clinically relevant, structurally related alpha-aminoamide derivatives—Safinamide and Ralfinamide—as benchmarks to illustrate the process. The methodologies and rationale presented herein are designed to guide researchers in making informed decisions, optimizing lead compounds to mitigate off-target risks while preserving on-target potency.[5]

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the potential off-target profile of this compound, we must compare it against compounds with established pharmacological and clinical profiles.

  • Safinamide (Xadago®): An approved therapeutic for Parkinson's disease, Safinamide possesses a unique dual mechanism of action. It acts as a potent, reversible monoamine oxidase B (MAO-B) inhibitor and also modulates glutamate release through the blockade of voltage-gated sodium channels.[7][8][9] Its known effects on both dopaminergic and glutamatergic systems make it an excellent comparator for identifying potential neurological and broader systemic off-target activities.[7][8]

  • Ralfinamide: Another alpha-aminoamide derivative, Ralfinamide has been investigated for neuropathic pain.[10][11] Its primary mechanism involves the state-dependent blockade of sodium channels, particularly tetrodotoxin-resistant (TTX-r) currents prevalent in nociceptive neurons.[12][13] Comparing against Ralfinamide helps to specifically probe for effects on ion channels, a common source of off-target activity for many drug classes.

By profiling this compound in parallel with these compounds, we can generate a comparative dataset that provides context and helps to predict potential clinical liabilities.

A Tiered Strategy for Off-Target Evaluation

A comprehensive assessment of off-target effects should follow a logical, tiered workflow. This approach begins with broad screening to identify potential liabilities and progresses to more focused mechanistic studies to understand the functional consequences of any identified interactions.

Workflow for Comprehensive Off-Target Profiling

The following diagram illustrates a standard workflow for identifying and characterizing off-target effects during preclinical drug development.

G cluster_0 Tier 1: Hazard Identification cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Validation in_silico In Silico Prediction (Hypothesis Generation) broad_panel Broad In Vitro Safety Panel (e.g., SafetyScreen44/98) in_silico->broad_panel Guide Panel Selection kinase_panel Broad Kinase Panel (e.g., >400 kinases) broad_panel->kinase_panel functional_assays Dose-Response Functional Assays (for primary hits) broad_panel->functional_assays Hits >50% Inhibition at 1-10 µM kinase_panel->functional_assays Potent Hits cell_based Cell-Based Phenotypic Assays (e.g., Cytotoxicity, Apoptosis) functional_assays->cell_based Confirmed Activity in_vivo In Vivo Toxicology & Safety Pharmacology Studies cell_based->in_vivo Favorable Profile candidate Preclinical Candidate Selection in_vivo->candidate Safety Confirmed start Test Compound (this compound) start->in_silico Initial Screen start->broad_panel Primary Screen

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-amino-N-propylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in pharmaceuticals and specialty chemicals continues to advance, the synthesis and handling of novel compounds require a rigorous and proactive approach to safety. One such compound, 2-amino-N-propylbenzamide, and its derivatives, are integral to various synthetic pathways. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research environment. The following protocols are grounded in established safety principles for handling aromatic amines and benzamide derivatives, providing a self-validating system for risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Statements:

  • H302: Harmful if swallowed[4][5][6][8]

  • H315: Causes skin irritation[4][5][6]

  • H319: Causes serious eye irritation[4][5][6]

  • H335: May cause respiratory irritation[4][5][6]

Therefore, a conservative and stringent approach to personal protective equipment (PPE) and handling is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

PPE CategoryItemStandard/SpecificationRationale
Eye & Face Protection Safety Goggles with Side ShieldsANSI Z87.1 / EN 166Protects eyes from chemical splashes, dust, and vapors.[1][3][9]
Face ShieldTo be worn with goggles for large quantities or splash riskProvides full-face protection from splashes.[9]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)Inspect gloves before usePrevents direct skin contact with the chemical.[1][3][9] Nitrile is a good choice for powdered chemicals.[9]
Body Protection Laboratory Coat (long-sleeved)Standard lab coatProtects skin and personal clothing from contamination.[1][3][9]
Impervious ClothingAs needed for large-scale operationsOffers enhanced protection against significant chemical exposure.[9]
Respiratory Protection NIOSH-approved Respirator or use of a certified Chemical Fume HoodVaries based on exposure assessmentPrevents inhalation of dust particles and vapors, especially when handling the powder outside a hood.[1][9]

Operational Plan: From Donning to Doffing

A systematic workflow is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Donning PPE

The following diagram outlines the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect all PPE for good condition Lab_Coat 1. Don Laboratory Coat Inspect_PPE->Lab_Coat Start Respirator 2. Don Respirator (if required) Lab_Coat->Respirator Ensure full coverage Goggles 3. Don Safety Goggles Respirator->Goggles Perform seal check Gloves 4. Don Chemical-Resistant Gloves Goggles->Gloves Gloves over cuffs

Caption: PPE Donning Sequence.

Step-by-Step Donning Procedure:

  • Before entering the designated handling area, ensure all necessary PPE is available and in good condition.[1]

  • Put on the laboratory coat, ensuring it is fully buttoned.[1]

  • If a respirator is required based on your risk assessment, perform a seal check to ensure a proper fit.[1]

  • Put on safety goggles.[1]

  • Wash and dry hands thoroughly before donning chemical-resistant gloves. Ensure the gloves cover the cuffs of the lab coat.[1]

Handling this compound

Engineering Controls:

  • Chemical Fume Hood: Whenever possible, handle the compound within a certified chemical fume hood to minimize inhalation exposure.[1][9] All weighing and transferring of the solid compound should ideally be performed in a hood or a balance enclosure.

Procedural Controls:

  • Avoid creating dust when handling the solid form. Use a scoop or spatula for transferring the powder.[1]

  • Keep containers of the chemical closed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4]

Doffing PPE

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing Sequence cluster_post Post-Procedure Gloves_Doff 1. Remove Gloves Lab_Coat_Doff 2. Remove Laboratory Coat Gloves_Doff->Lab_Coat_Doff Turn inside out Goggles_Doff 3. Remove Safety Goggles Lab_Coat_Doff->Goggles_Doff Roll away from body Respirator_Doff 4. Remove Respirator (if worn) Goggles_Doff->Respirator_Doff Wash_Hands Wash Hands Thoroughly Respirator_Doff->Wash_Hands

Caption: PPE Doffing Sequence.

Step-by-Step Doffing Procedure:

  • Remove gloves first by peeling them off from the cuff, turning them inside out as you remove them to trap any contaminants.[1]

  • Remove the laboratory coat by unbuttoning it and rolling it away from your body to prevent the outer contaminated surface from touching your personal clothing.[1]

  • Remove safety goggles.[1]

  • If a respirator was used, remove it last.[1]

  • Wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Treat all waste as hazardous unless otherwise determined by your institution's Environmental Health and Safety (EHS) department.[10]

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all this compound waste.[10] The container must be chemically compatible with the compound; high-density polyethylene (HDPE) is a suitable option.[10]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[10][11]

Labeling and Storage
  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[10][12]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[10][12]

Final Disposal
  • Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9][10]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.[9][12]

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal.[10]

  • Triple-Rinse: Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[10]

  • Rinsate Collection: Collect all rinsate as hazardous waste in your designated waste container.[12]

  • Container Disposal: After triple-rinsing and drying, the container may be disposed of as non-hazardous solid waste, in accordance with institutional policies.[10][12]

Emergency Procedures

Spill Management:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[10]

  • Collection: Carefully collect all contaminated materials into a sealable container and label it as "Hazardous Waste: this compound Spill Debris."[10]

  • Decontamination: Decontaminate the spill area and dispose of the waste through the institutional hazardous waste program.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][13]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician.[4][13]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][13]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][13]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring their personal safety and contributing to a culture of responsibility within the scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • Benchchem. Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
  • Benchchem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
  • ACS Publications.
  • ResearchGate.
  • New Jersey Department of Health. BENZAMIDE CAS Number - HAZARD SUMMARY.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Scribd.
  • ECHEMI.
  • PubChem, National Institutes of Health. This compound | C10H14N2O | CID 1653335.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • PubChem, National Institutes of Health. 2-Amino-N-isopropylbenzamide | C10H14N2O | CID 94411.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • MATERIAL SAFETY D
  • Fisher Scientific.
  • MDPI.
  • Finar Limited.
  • CTRNet. 06.002 e2.0 Handling Hazardous Chemical Waste.
  • Fluorochem. 2-Amino-N-propyl-benzamide.
  • Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.